DSPE-PEG-Maleimide (MW 2000)
Descripción
BenchChem offers high-quality DSPE-PEG-Maleimide (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG-Maleimide (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C54H100N4NaO14P |
|---|---|
Peso molecular |
1083.4 g/mol |
Nombre IUPAC |
sodium;azane;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |
InChI |
InChI=1S/C54H98N3O14P.H3N.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);1H3;/q;;+1/p-1/t48-;;/m1../s1 |
Clave InChI |
ZIAGQZAKMWCCNU-NVMLYMPWSA-M |
Origen del producto |
United States |
Foundational & Exploratory
DSPE-PEG-Maleimide: A Technical Guide to its Mechanism of Action in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the field of advanced drug delivery, particularly for the development of targeted nanocarriers such as liposomes and micelles.[1][2] Its unique tripartite structure, comprising a phospholipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive maleimide (B117702) group, enables the stable incorporation into lipid bilayers and subsequent covalent conjugation of targeting ligands.[1][] This guide provides an in-depth exploration of the core mechanism of action of DSPE-PEG-Maleimide, detailing its chemical properties, conjugation chemistry, and its role in enhancing the efficacy of therapeutic agents.
Core Mechanism of Action
The functionality of DSPE-PEG-Maleimide is derived from the distinct roles of its three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This saturated phospholipid acts as the hydrophobic anchor.[1][4] Its lipid tails readily integrate into the lipid bilayer of liposomes or the core of micelles during their formulation, ensuring stable association of the entire conjugate with the nanocarrier.[][5]
-
Polyethylene Glycol (PEG): The PEG chain is a hydrophilic polymer that extends from the surface of the nanocarrier into the aqueous environment.[1][6] This "PEGylation" creates a steric barrier that reduces the binding of opsonin proteins, thereby preventing recognition and clearance by the reticuloendothelial system (RES).[6][7] This "stealth" property significantly prolongs the circulation half-life of the nanocarrier, increasing the probability of it reaching the target site.[1][2]
-
Maleimide: This functional group is located at the distal end of the PEG chain and is highly reactive towards sulfhydryl (thiol) groups.[][4] This reactivity is exploited for the covalent attachment of targeting moieties, such as antibodies, peptides, or aptamers, which contain accessible cysteine residues.[1][2]
The overarching mechanism involves a two-step process. First, DSPE-PEG-Maleimide is incorporated into a drug-loaded nanocarrier. Second, a targeting ligand with a free thiol group is chemically conjugated to the maleimide group on the nanocarrier's surface. This results in a targeted drug delivery system that can selectively recognize and bind to specific cells or tissues, leading to enhanced drug accumulation at the site of action and reduced off-target toxicity.[]
Chemical Structure and Conjugation Chemistry
The primary mechanism of action for the maleimide group is its reaction with a thiol group via a Michael addition reaction. This reaction is highly specific and efficient at neutral or slightly basic pH (6.5-7.5), forming a stable thioether bond.[4][8]
Figure 1: Thiol-Maleimide Conjugation Reaction.
Cellular Uptake Mechanisms
Beyond passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, liposomes functionalized with DSPE-PEG-Maleimide can exhibit enhanced cellular uptake. Studies have shown that maleimide-modified liposomes can undergo thiol-mediated membrane trafficking, which includes both endocytosis and energy-independent transport.[9][10] This suggests that the maleimide group itself may interact with cell-surface thiols, facilitating internalization.[9][10] When a targeting ligand is conjugated, the primary mechanism of uptake is receptor-mediated endocytosis, triggered by the specific binding of the ligand to its receptor on the target cell surface.[11]
Figure 2: Targeted Liposome Cellular Uptake Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing DSPE-PEG-Maleimide for the development of targeted drug delivery systems.
| Liposome Formulation | Molar Ratio | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Maleimide-liposomes | DSPC:Cholesterol:Maleimide-DSPE (7:3:1) | ~100 (extruded) | Not specified | Not specified | [12] |
| siRNA-loaded 1 mol% RGD-PEGylated liposomes | Not specified | 156.4 | +24.9 ± 1.5 | 98.83 ± 0.01 | [11] |
| siRNA-loaded 5 mol% RGD-PEGylated liposomes | Not specified | 230.7 ± 60.7 | +17.3 ± 0.6 | >96 | [11] |
| siRNA-loaded 1 mol% PEGylated liposomes | Not specified | 129.7 ± 51 | +32 ± 1.3 | >96 | [11] |
| Apatinib-loaded cRGD-Lipo-PEG | Not specified | Not specified | Negative | 92.79 ± 0.41 | [13] |
| Conjugation Reaction | Reactants | Molar Ratio (Ligand:DSPE-PEG-Mal) | Reaction Time | Temperature | Conjugation Efficiency (%) | Reference |
| P435 peptide conjugation | P435 peptide, DSPE-PEG2000-Maleimide | 1.2:1 | 48 h | Room Temperature | Up to 100 | [14] |
| F3 peptide conjugation | F3 peptide, DSPE-PEG2000-Maleimide | Not specified | 24 h | 25 °C | >95 | [15] |
| RGD peptide conjugation | Thiolated RGD peptide, DSPE-PEG2000-Maleimide | 2:1 | Overnight | 4 °C | Quantitative | [11] |
| Thiolated Hb conjugation | Thiolated Hb, Maleimide-liposomes | Not specified | 1 h | 37 °C | 54% of α and β subunits conjugated | [12] |
Experimental Protocols
Liposome Formulation using Thin-Film Hydration
This is a common method for preparing liposomes incorporating DSPE-PEG-Maleimide.
Figure 3: Liposome Formulation Workflow.
Detailed Methodology:
-
Lipid Dissolution: The desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-Maleimide, are dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.[12][16] The molar ratio of these components is crucial for the final properties of the liposome.[12]
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[12]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation.[12] If a drug is to be encapsulated, it is dissolved in this buffer.
-
Size Reduction (Extrusion): The resulting multilamellar vesicles (MLVs) are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[12] This step is typically performed at a temperature above the phase transition temperature of the lipids.[12]
-
Purification: Unencapsulated drug and other impurities are removed by methods such as size exclusion chromatography or dialysis.[17]
Ligand Conjugation to Maleimide-Functionalized Liposomes
This protocol describes the covalent attachment of a thiol-containing ligand to the surface of pre-formed liposomes.
Detailed Methodology:
-
Ligand Preparation: If the targeting ligand (e.g., a peptide or antibody fragment) does not have a free thiol group, it may need to be introduced through chemical modification.[12] For proteins, existing disulfide bonds can be reduced to yield free thiols.[18]
-
Conjugation Reaction: The thiol-containing ligand is added to the suspension of maleimide-functionalized liposomes in a suitable buffer (typically PBS, pH 6.5-7.5).[8][19] The reaction mixture is incubated for a specific period (e.g., 1-4 hours at room temperature or overnight at 4°C) to allow for the formation of the thioether bond.[17][19] A molar excess of the maleimide lipid to the ligand is often used to ensure efficient conjugation.[19]
-
Quenching (Optional): Any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to prevent non-specific reactions.[20]
-
Purification: The final targeted liposomes are purified to remove any unconjugated ligand using techniques like size exclusion chromatography or dialysis.[17]
Conclusion
DSPE-PEG-Maleimide is a powerful and versatile tool for the development of targeted drug delivery systems. Its well-defined structure and predictable reactivity allow for the creation of sophisticated nanocarriers that can improve the therapeutic index of a wide range of drugs. By understanding the core mechanism of action, from its role in prolonging circulation to the specifics of ligand conjugation and cellular uptake, researchers can better design and optimize DSPE-PEG-Maleimide-based therapeutics for enhanced efficacy and safety.
References
- 1. labinsights.nl [labinsights.nl]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. DSPE-PEG2000-Maleimide - Echelon Biosciences [echelon-inc.com]
- 8. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 9. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs [mdpi.com]
- 17. Transferrin and cell-penetrating peptide dual-functioned liposome for targeted drug delivery to glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. encapsula.com [encapsula.com]
An In-depth Technical Guide to DSPE-PEG-Maleimide for Bioconjugation
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a heterobifunctional linker that has become an indispensable tool in the field of drug delivery and bioconjugation.[1][2] It is a phospholipid-polymer conjugate composed of three key components: a DSPE lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group.[] This unique structure allows for the stable integration into lipid-based nanoparticles, such as liposomes and micelles, while presenting a reactive handle on the nanoparticle surface for the covalent attachment of targeting ligands.[4]
The DSPE component provides a hydrophobic anchor for incorporation into lipid bilayers, the PEG chain offers a hydrophilic, flexible spacer that imparts "stealth" characteristics to nanoparticles, extending their circulation half-life, and the terminal maleimide group enables highly specific conjugation to thiol-containing molecules like peptides and antibodies.[1][2][4] This guide provides a comprehensive technical overview of DSPE-PEG-Maleimide, covering its reaction mechanism, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Components and Their Functions
The utility of DSPE-PEG-Maleimide stems from the distinct properties of its three constituent parts.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as the hydrophobic anchor.[2][5] Its structure allows it to spontaneously and stably insert into the lipid bilayer of liposomes or the core of micelles.[]
-
PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer.[2] The PEG chain forms a hydrated layer on the surface of the nanoparticle, which sterically hinders the binding of plasma proteins (opsonins), thereby reducing uptake by the reticuloendothelial system (RES) and prolonging circulation time in vivo.[6][7]
-
Maleimide: A thiol-reactive functional group at the distal end of the PEG chain.[] It reacts specifically and efficiently with sulfhydryl groups (thiols), such as those found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[8][9]
The Bioconjugation Reaction: Thiol-Maleimide Chemistry
The conjugation of targeting moieties to DSPE-PEG-Maleimide relies on the highly efficient and specific reaction between a maleimide and a thiol, a type of Michael addition reaction.[8][10]
Reaction Mechanism
The reaction proceeds when a nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[10] This forms a stable, covalent thioether bond (thiosuccinimide linkage).[10][11] The reaction is highly chemoselective for thiols over other functional groups, such as amines, particularly within a specific pH range.[8][11]
Reaction Kinetics and Influencing Factors
Several factors critically influence the efficiency and specificity of the conjugation reaction:
-
pH: The reaction is most efficient and selective in the pH range of 6.5-7.5.[8][11] Below pH 6.5, the concentration of the reactive thiolate species is too low. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and competitive reaction with primary amines can occur.[8][10][12]
-
Stoichiometry: A molar excess of the DSPE-PEG-Maleimide reagent (typically 3 to 20-fold) is often used to ensure complete conjugation of the thiolated ligand.[9][13]
-
Temperature and Time: The reaction proceeds readily at room temperature over 2-4 hours or can be performed overnight at 4°C.[9]
-
Solvents: The reaction is efficient in aqueous buffers like PBS and can be facilitated by the addition of water-miscible organic solvents such as DMSO or DMF to improve the solubility of reactants.[8][13]
Potential Side Reactions
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, particularly at pH values above 7.5.[10][12] This underscores the importance of pH control.
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. Reactions should be performed in degassed buffers, and optionally under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Retro-Michael Reaction: The formed thioether bond can undergo a slow reversal, especially in the presence of other thiols. However, the bond is generally considered stable under physiological conditions.[8]
Quantitative Data Summary
Quantitative parameters are crucial for designing and optimizing bioconjugation strategies. The following tables summarize key data gathered from various sources.
Table 1: Physicochemical Properties of Common DSPE-PEG-Maleimide Variants
| Property | Value / Description | Source(s) |
|---|---|---|
| Molecular Weights (PEG) | 1000, 2000, 3400, 5000, 10000, 20000 Da | [2][5][14] |
| Appearance | White to off-white solid | [5] |
| Solubility | >10 mg/mL in hot water, chloroform, ethanol | [5] |
| Storage Conditions | Store at -5°C to -20°C, desiccated | [1][5] |
| Stability | Stable for ~6 months at -20°C. Undergoes hydrolysis in the presence of moisture. |[5] |
Table 2: Typical Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Source(s) |
|---|---|---|
| pH | 6.5 - 7.5 (Neutral pH is optimal) | [2][8][11] |
| Molar Ratio | 3:1 to 20:1 (DSPE-PEG-Mal : Thiolated Ligand) | [9][12][13] |
| Reaction Time | 2 - 4 hours at Room Temperature, or overnight at 4°C | [9][12] |
| Solvent/Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris (thiol-free) | [9][13] |
| Ligand Concentration | Final concentration should be sufficient for reaction kinetics (e.g., >10 mg/mL for PEG-Mal) | [9] |
| Atmosphere | Degassed buffers; optional inert gas (N₂ or Ar) to prevent thiol oxidation |[12] |
Table 3: Example Characterization Data for Ligand-Conjugated Liposomes
| Parameter | Typical Range / Value | Method | Source(s) |
|---|---|---|---|
| Conjugation Efficiency | > 95% | HPLC, MALDI-TOF MS | [15] |
| Particle Size (Liposomes) | 120 - 250 nm | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential (Liposomes) | +17 to +32 mV (cationic lipids) or near-neutral | DLS / Electrophoretic Mobility | [7] |
| Quantification of Surface Groups | Photometric Assay (e.g., Ellman's Test) | UV-Vis Spectroscopy |[12][16] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments involving DSPE-PEG-Maleimide.
Protocol 1: Conjugation of a Thiolated Peptide to DSPE-PEG-Maleimide
This protocol describes the steps to covalently link a peptide containing a free cysteine residue to DSPE-PEG-Maleimide.
-
Reagent Preparation:
-
Prepare a stock solution of the thiolated peptide in a degassed, thiol-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4).[13]
-
Prepare a stock solution of DSPE-PEG-Maleimide in a suitable solvent (e.g., DMF, DMSO, or the same reaction buffer if soluble).[13] The concentration should be at least 10 mg/mL.[9]
-
-
Conjugation Reaction:
-
In a reaction vessel, dilute the peptide solution with the reaction buffer.
-
Add the DSPE-PEG-Maleimide stock solution to the peptide solution to achieve a final molar ratio of 3:1 (DSPE-PEG-Mal:Peptide).[13] The final reaction mixture may contain a co-solvent like DMF to ensure solubility.[13]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9] The reaction should be protected from light and can be conducted under an inert nitrogen or argon atmosphere to prevent thiol oxidation.[12]
-
-
Purification:
-
Characterization:
Protocol 2: Formulation of Targeted Liposomes via Post-Insertion
The post-insertion (or post-modification) method is a common strategy where ligand-PEG-DSPE conjugates are inserted into the outer leaflet of pre-formed liposomes.[12]
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes using a standard method like thin-film hydration followed by extrusion. A typical lipid composition could be DSPC:Cholesterol (7:3 molar ratio).[17]
-
The dried lipid film is hydrated with a suitable buffer, and the resulting suspension is extruded through polycarbonate membranes (e.g., 100 nm pore size) at a temperature above the lipid phase transition temperature to form unilamellar vesicles.[17]
-
-
Preparation of DSPE-PEG-Ligand Micelles:
-
The purified DSPE-PEG-Ligand conjugate from Protocol 1 is dissolved in buffer to form a micellar solution.[12]
-
-
Post-Insertion Incubation:
-
The micellar solution of the DSPE-PEG-Ligand conjugate is mixed with the pre-formed liposomes.
-
The mixture is incubated for a defined period (e.g., 1-8 hours) at a temperature slightly above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).[12][17] This facilitates the transfer of the DSPE-PEG-Ligand from micelles into the liposome (B1194612) bilayer.
-
-
Purification and Characterization:
-
The final targeted liposomes are purified from unincorporated micelles using size exclusion chromatography.[17]
-
The final product is characterized for particle size and zeta potential (DLS), ligand density, and encapsulation efficiency of any loaded drug.
-
Protocol 3: Quantification of Surface Maleimide Groups using Ellman's Assay
Ellman's assay can be adapted to quantify the number of reactive maleimide groups on a nanoparticle surface by measuring the depletion of a known amount of thiol.[16]
-
Standard Curve: Prepare a standard curve of a known thiol, such as L-cysteine, by reacting serial dilutions with Ellman's reagent (DTNB) and measuring the absorbance at 412 nm.
-
Reaction: Incubate a known amount of the maleimide-functionalized nanoparticles with a known, excess concentration of L-cysteine for a sufficient time to ensure complete reaction.
-
Quantification: Centrifuge the nanoparticles to pellet them. Take the supernatant, which contains the unreacted L-cysteine.
-
Measurement: React the supernatant with Ellman's reagent and measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of unreacted L-cysteine from the standard curve. The amount of reacted L-cysteine (and thus the amount of maleimide) is the initial amount minus the unreacted amount.
DSPE-PEG-Maleimide is a powerful and versatile reagent for the development of advanced drug delivery systems.[6] Its tripartite structure enables the stable anchoring to lipid nanocarriers, provides stealth properties for extended in vivo circulation, and allows for the specific covalent attachment of targeting ligands.[1][2] A thorough understanding of the thiol-maleimide reaction mechanism and careful control over reaction conditions are paramount to achieving high conjugation efficiencies and creating stable, functional bioconjugates.[10] The protocols and data presented in this guide offer a solid foundation for researchers and drug developers to harness the full potential of DSPE-PEG-Maleimide in creating targeted therapeutics.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 4. DSPE-PEG-MAL [nanosoftpolymers.com]
- 5. nanocs.net [nanocs.net]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. encapsula.com [encapsula.com]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Amphiphilic Virtuoso: A Technical Guide to the Hydrophilic and Hydrophobic Properties of DSPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core physicochemical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), a cornerstone of modern drug delivery systems. We will explore its amphiphilic nature, dissecting the distinct roles of its hydrophilic and hydrophobic domains, and provide a comprehensive overview of its self-assembly into micelles, a critical feature for the encapsulation and transport of therapeutic agents. This guide offers structured data, detailed experimental protocols, and visual representations to facilitate a deeper understanding of DSPE-PEG2000's properties and its application in pharmaceutical research.
The Dichotomy of a Molecule: Understanding the Amphiphilic Architecture of DSPE-PEG2000
DSPE-PEG2000 is a phospholipid-polymer conjugate celebrated for its amphiphilic properties, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component within its structure.[1] This dual nature is the key to its utility in drug delivery, enabling it to interface with both aqueous environments and lipophilic drugs.
-
The Hydrophobic Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) The DSPE moiety constitutes the hydrophobic tail of the molecule.[2] It is a phospholipid composed of a glycerol (B35011) backbone, two saturated 18-carbon stearic acid chains, and a phosphate (B84403) group linked to an ethanolamine (B43304) headgroup. The long, saturated fatty acid chains of DSPE are responsible for its strong hydrophobic character, driving the encapsulation of lipophilic drugs and anchoring the molecule within lipid bilayers of nanocarriers like liposomes.[2][3][4][5]
-
The Hydrophilic Shield: Polyethylene (B3416737) Glycol (PEG) 2000 Covalently attached to the DSPE headgroup is a chain of polyethylene glycol with an average molecular weight of 2000 daltons (PEG2000).[6] This PEG chain is highly hydrophilic, forming a protective corona around the nanocarrier.[6] This hydrophilic shield serves several crucial functions: it increases the solubility of the entire conjugate in aqueous media, provides steric stabilization to prevent aggregation of nanoparticles, and, most notably, helps to evade the mononuclear phagocyte system, thereby prolonging the circulation time of the drug carrier in the bloodstream.[2][6][7]
This distinct separation of hydrophilic and hydrophobic domains allows DSPE-PEG2000 to act as a powerful surfactant, self-assembling into micelles in aqueous solutions. These micelles present a hydrophobic core capable of solubilizing poorly water-soluble drugs and a hydrophilic shell that ensures stability and biocompatibility in physiological environments.[6][7]
Quantitative Physicochemical Properties of DSPE-PEG2000
The functional characteristics of DSPE-PEG2000 can be quantified through several key parameters. The following table summarizes these properties, providing a comparative overview for formulation scientists.
| Property | Value | Conditions/Notes | Reference(s) |
| Average Molecular Weight | ~2790.52 g/mol | Based on the polydispersity of PEG. | [2] |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | In aqueous solution. The strong hydrophobic nature of the two 18-carbon acyl chains contributes to this low CMC. | [8] |
| 0.5 - 1.5 µM | Determined for DSPE-PEG with PEG chain lengths of 2000, 3000, and 5000. CMC increases with longer PEG chains. | [9] | |
| ~10 times higher in pure water than in buffer | The presence of ions in buffer influences micelle formation. | [10] | |
| Solubility | Soluble in Chloroform:Methanol (85:15) at 5mg/mL | Insoluble in ethanol (B145695) and DMSO. | [2] |
| Melting Transition | 12.8°C (heating), 11.1°C (cooling) | An endothermic transition observed in DSPE-PEG2000 micelles. | [8] |
Experimental Protocols for Characterization
Accurate characterization of DSPE-PEG2000 and its assemblies is crucial for reproducible and effective drug delivery formulations. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe
This method relies on the change in the fluorescence properties of a hydrophobic probe upon its incorporation into the hydrophobic core of the micelles.
Principle: A fluorescent probe, such as N-Phenyl-1-naphthylamine, is sparingly soluble in water and exhibits weak fluorescence. As DSPE-PEG2000 is added and micelles begin to form at the CMC, the probe partitions into the hydrophobic micellar core. This new environment leads to a significant increase in the fluorescence intensity of the probe. By plotting the fluorescence intensity against the logarithm of the DSPE-PEG2000 concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DSPE-PEG2000 in deionized water or an appropriate buffer at a concentration well above the expected CMC.
-
Prepare a stock solution of the fluorescent probe (e.g., N-Phenyl-1-naphthylamine) in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 µM.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the DSPE-PEG2000 stock solution in the same aqueous medium.
-
To each dilution, add a small, constant volume of the fluorescent probe stock solution, ensuring the final concentration of the probe is consistent across all samples. The final concentration of the organic solvent should be kept minimal to avoid affecting micellization.
-
-
Fluorescence Measurement:
-
Allow the samples to equilibrate for a sufficient period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the fluorescence intensity of each sample using a fluorimeter. The excitation and emission wavelengths will depend on the specific fluorescent probe used.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the DSPE-PEG2000 concentration.
-
The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed. This is typically calculated by finding the intersection of the two linear portions of the plot.
-
Preparation and Characterization of DSPE-PEG2000 Micelles
Principle: DSPE-PEG2000 readily self-assembles into micelles in aqueous solutions above its CMC. These micelles can be loaded with hydrophobic drugs. Characterization involves determining their size, size distribution, and morphology.
Methodology for Preparation (Hydration Method):
-
Lipid Film Formation: Dissolve DSPE-PEG2000 and the hydrophobic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation at a temperature above the phase transition temperature of the lipid. This process allows the DSPE-PEG2000 to self-assemble into micelles, entrapping the drug in their hydrophobic cores.[7]
Methodology for Characterization:
-
Dynamic Light Scattering (DLS):
-
Dilute the micelle suspension to an appropriate concentration with the hydration buffer.
-
Place the sample in a cuvette and analyze using a DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted micelle suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope to visualize the morphology and size of the micelles.
-
Structure-Function Relationship and Role in Drug Delivery
The unique amphiphilic structure of DSPE-PEG2000 directly dictates its function as a premier excipient in advanced drug delivery systems.
The hydrophobic DSPE core serves as a reservoir for poorly water-soluble drugs, effectively increasing their solubility in aqueous formulations.[11][12][13] Upon administration, the hydrophilic PEG corona forms a "stealth" layer that reduces opsonization and subsequent uptake by the mononuclear phagocyte system, leading to a significantly prolonged circulation half-life of the encapsulated drug.[6] This extended circulation time increases the probability of the nanocarrier accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[6] The ability of DSPE-PEG2000 to form stable micelles with a low critical micelle concentration ensures that the nanocarrier remains intact even upon significant dilution in the bloodstream.[6] Furthermore, the terminal end of the PEG chain can be functionalized with targeting ligands to facilitate active targeting to specific cells or tissues.[1][14]
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. m-PEG-DSPE, MW 2,000, 459428-35-4 | BroadPharm [broadpharm.com]
- 5. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of DSPE-PEG-Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). Understanding the solubility of this critical component is paramount for its effective application in drug delivery systems, bioconjugation, and the formation of nanoparticles such as liposomes and micelles. This document outlines its solubility in two common solvents, chloroform (B151607) and water, and provides detailed experimental protocols for determination and characterization.
Core Concepts: The Amphiphilic Nature of DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is an amphiphilic molecule, possessing both a hydrophobic (lipid-soluble) and a hydrophilic (water-soluble) component. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion constitutes the hydrophobic tail, while the polyethylene (B3416737) glycol (PEG) chain, terminating in a maleimide (B117702) group, forms the hydrophilic head. This dual nature governs its solubility behavior. In nonpolar organic solvents like chloroform, the entire molecule readily dissolves. Conversely, in aqueous solutions, it exhibits more complex behavior, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC).
Quantitative Solubility Data
The solubility of DSPE-PEG-Maleimide can vary depending on the length of the PEG chain. The following tables summarize the available quantitative data.
Table 1: Solubility of DSPE-PEG-Maleimide in Organic Solvents
| Solvent | Molecular Weight of PEG | Reported Solubility | Citations |
| Chloroform | 2000 Da | Soluble to 10 mg/mL | [1] |
| Chloroform | Not Specified | Soluble | [2] |
| Ethanol | 2000 Da | Soluble to 10 mg/mL with gentle warming | [1] |
| Ethanol | Not Specified | >10 mg/mL | [3] |
Table 2: Solubility and Behavior of DSPE-PEG-Maleimide in Aqueous Solutions
| Solvent | Molecular Weight of PEG | Reported Solubility/Behavior | Citations |
| Hot Water | Not Specified | >10 mg/mL | [3] |
| Warm Water | Not Specified | Soluble | [2] |
| Water | 2000 Da | Forms micelles | [4][5] |
Mandatory Visualizations
To further elucidate the behavior and experimental assessment of DSPE-PEG-Maleimide, the following diagrams are provided.
Caption: DSPE-PEG-Maleimide micelle formation in an aqueous solution.
Caption: A logical workflow for determining the solubility of DSPE-PEG-Maleimide.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and behavior of DSPE-PEG-Maleimide.
Protocol 1: Determination of Solubility in Chloroform (Shake-Flask Method)
Objective: To determine the saturation solubility of DSPE-PEG-Maleimide in chloroform at a specific temperature.
Materials:
-
DSPE-PEG-Maleimide (of a specific PEG molecular weight)
-
Chloroform (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or incubator shaker set at a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of DSPE-PEG-Maleimide (e.g., 20 mg) to a series of glass vials.
-
Solvent Addition: Add a known volume of chloroform (e.g., 1 mL) to each vial.
-
Initial Mixing: Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion of the solid.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.
-
Quantification (UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of DSPE-PEG-Maleimide in chloroform of known concentrations.
-
Measure the absorbance of the standard solutions and the filtered sample solution at a predetermined wavelength (e.g., around 210 nm, where the phosphate (B84403) group absorbs, though a wavelength scan is recommended to determine the optimal wavelength).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of DSPE-PEG-Maleimide in the sample from the calibration curve.
-
-
Calculation: The solubility is expressed as the concentration of the dissolved DSPE-PEG-Maleimide in mg/mL or mol/L.
Protocol 2: Characterization of Aqueous Behavior and Critical Micelle Concentration (CMC) Determination
Objective: To determine the Critical Micelle Concentration (CMC) of DSPE-PEG-Maleimide in an aqueous solution using a fluorescent probe (pyrene). The CMC is a key indicator of the concentration at which the molecules begin to self-assemble into micelles, which is often considered a practical limit for its monomeric solubility in water.
Materials:
-
DSPE-PEG-Maleimide
-
Pyrene (B120774) (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
Deionized water or a specific buffer (e.g., PBS)
-
Volumetric flasks and pipettes
-
Fluorometer
Methodology:
-
Pyrene Stock Solution Preparation: Prepare a stock solution of pyrene in acetone (e.g., 1 x 10⁻³ M).
-
Preparation of DSPE-PEG-Maleimide Solutions: Prepare a series of aqueous solutions of DSPE-PEG-Maleimide with varying concentrations, bracketing the expected CMC. The concentration range can be from approximately 1 x 10⁻⁶ M to 1 x 10⁻³ M.
-
Addition of Pyrene Probe:
-
To a series of clean, dry vials, add a small, constant volume of the pyrene stock solution.
-
Allow the acetone to evaporate completely, leaving a thin film of pyrene at the bottom of each vial.
-
Add a known volume of each of the DSPE-PEG-Maleimide solutions to the vials, ensuring the final pyrene concentration is very low (e.g., 1 x 10⁻⁶ M).
-
-
Equilibration: Allow the solutions to equilibrate overnight in the dark at a constant temperature to ensure the pyrene partitions into the hydrophobic cores of any micelles formed.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 335 nm.
-
Record the emission spectra from 350 nm to 500 nm for each sample.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-PEG-Maleimide concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to preferentially partition into the hydrophobic micellar cores, altering the ratio of the vibronic peak intensities.
-
Conclusion
The solubility of DSPE-PEG-Maleimide is a critical parameter that dictates its utility in various biomedical applications. Its amphiphilic nature results in straightforward solubility in organic solvents like chloroform and more complex, concentration-dependent behavior in aqueous solutions, leading to micelle formation. The provided data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to accurately assess and leverage the solubility characteristics of this versatile PEGylated lipid. Adherence to these methodologies will ensure reproducible and reliable results, facilitating the development of effective and stable drug delivery systems.
References
- 1. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-Visible and Infrared Methods for Investigating Lipid-Rhodopsin Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocs.net [nanocs.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Stability and Storage Conditions for DSPE-PEG-Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). Understanding the chemical stability of this critical reagent is paramount for its successful application in drug delivery, bioconjugation, and nanoparticle formulation. This document outlines the primary degradation pathways, recommended storage conditions, and detailed experimental protocols for assessing the stability and reactivity of DSPE-PEG-Maleimide.
Core Stability Considerations
DSPE-PEG-Maleimide is a heterobifunctional molecule comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group. The stability of this molecule is primarily influenced by the integrity of two key functionalities: the maleimide ring and the ester linkages within the DSPE lipid.
Key Degradation Pathways:
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature, with significantly accelerated degradation observed at alkaline pH.[1] This loss of the maleimide group's reactivity compromises its ability to conjugate with thiol-containing molecules such as peptides, antibodies, or other targeting ligands.
-
Hydrolysis of DSPE Ester Bonds: The two ester bonds in the DSPE lipid anchor are also prone to hydrolysis, particularly under acidic or unbuffered aqueous conditions and at elevated temperatures.[2] This degradation leads to the formation of lysolipids and free fatty acids, which can alter the self-assembly properties and in vivo performance of lipid-based nanoparticles.
Due to these degradation pathways, proper storage and handling are critical to ensure the quality and performance of DSPE-PEG-Maleimide.
Recommended Storage and Handling
For optimal stability, DSPE-PEG-Maleimide should be stored under controlled conditions to minimize degradation.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature. Some suppliers suggest storage at -5°C.[3] | Low temperatures slow down the rates of chemical reactions, including hydrolysis. |
| Atmosphere | Store in a desiccated environment.[4] | Moisture can facilitate the hydrolysis of both the maleimide ring and the ester bonds. |
| Light | Protect from light.[3] | While not the primary concern, photostability studies are generally recommended for pharmaceutical ingredients. |
| Form | Solid (lyophilized powder) is more stable than solutions. | The presence of water in solutions accelerates hydrolysis. |
| In Solution | Prepare solutions fresh before use.[4] If storage in solution is necessary, use a neutral pH buffer (pH 6.5-7.4) and store at -80°C for short periods.[2] | Neutral pH minimizes both maleimide and ester hydrolysis. Deep freezing further reduces degradation kinetics. |
Handling Precautions:
-
Avoid frequent freeze-thaw cycles of solutions.[4]
-
When preparing solutions, consider using degassed buffers, especially if the intended application involves thiol-maleimide conjugation, as thiols can be oxygen-sensitive.
-
For conjugation reactions, the optimal pH range is typically 6.5-7.5 to ensure specific and efficient reaction with thiols while minimizing maleimide hydrolysis.[5]
Quantitative Stability Data
The rate of degradation of DSPE-PEG-Maleimide is highly dependent on the experimental conditions. The following tables summarize available quantitative data on the hydrolysis of the maleimide group and the DSPE ester bonds.
Table 1: pH-Dependent Hydrolysis of the Maleimide Group in DSPE-PEG2000-Maleimide in PBS [1]
| pH | Time (hours) | Remaining Maleimide Activity (%) |
| 7.0 | 24 | ~100% |
| 9.5 | 5 | ~18% |
| 9.5 | 24 | ~26% |
Table 2: Stability of DSPE-PEG Ester Bonds Under Various Conditions [2]
| Condition | Time | Observation (via MALDI-TOF MS) |
| Unbuffered Ultrapure Water, Room Temperature | 72 hours | Significant hydrolysis of both ester bonds. |
| Unbuffered Ultrapure Water, 60°C | 2 hours | Accelerated hydrolysis of both ester bonds. |
| Acidic Buffer (0.1% Formic Acid, pH 2.7), Room Temperature | 72 hours | Hydrolysis of both ester bonds. |
| Acidic Buffer (0.1% Formic Acid, pH 2.7), 60°C | 30 minutes | Detectable ester hydrolysis. |
| PBS, pH 7.4, Room Temperature | At least 2 hours | No detectable ester hydrolysis. |
| PBS, pH 7.4, 60°C | At least 2 hours | No detectable ester hydrolysis. |
Experimental Protocols for Stability Assessment
A thorough assessment of DSPE-PEG-Maleimide stability involves a combination of analytical techniques to monitor the integrity of the entire molecule. Forced degradation studies are often employed to intentionally degrade the molecule and validate the stability-indicating nature of the analytical methods.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on DSPE-PEG-Maleimide.
Objective: To generate potential degradation products and validate the specificity of the stability-indicating analytical method.
Materials:
-
DSPE-PEG-Maleimide
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Photostability chamber
-
Temperature-controlled oven/water bath
Procedure:
-
Sample Preparation: Prepare stock solutions of DSPE-PEG-Maleimide in a suitable solvent (e.g., water or a buffer in which it is stable).
-
Acid Hydrolysis: Add HCl solution to the sample solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add NaOH solution to the sample solution to a final concentration of 0.1 M. Incubate at room temperature for various time points, as base-catalyzed hydrolysis is typically faster. Neutralize the solution before analysis.
-
Oxidative Degradation: Add H₂O₂ solution to the sample solution to a final concentration of 3%. Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the solid DSPE-PEG-Maleimide and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) for an extended period.
-
Photostability: Expose the solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method (see Protocol 4.2). Characterize any significant degradation products using mass spectrometry.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. nanocs.net [nanocs.net]
- 5. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
Key Features of PEGylated Lipids for Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core features of PEGylated lipids, which are instrumental in advancing drug delivery systems. This document delves into the structural characteristics, physicochemical properties, and the profound impact of PEGylation on the in vivo performance of lipid-based nanocarriers. It is designed to be a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts and workflows.
Introduction to PEGylated Lipids
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that, when conjugated to lipids, forms PEGylated lipids. These molecules are critical components in the formulation of "stealth" liposomes and other lipid nanoparticles (LNPs).[1][2] The primary function of incorporating PEGylated lipids into these nanocarriers is to prolong their circulation time in the bloodstream, enhance their stability, and improve their therapeutic efficacy.[1][2]
The structure of a PEGylated lipid typically consists of three main components: a hydrophilic PEG chain, a lipid anchor, and a linker molecule that connects the two. The lipid anchor, commonly a phospholipid such as distearoylphosphatidylethanolamine (DSPE), integrates into the lipid bilayer of the nanoparticle, leaving the PEG chain extending into the aqueous environment. This configuration creates a hydrated layer on the surface of the nanoparticle, which is fundamental to its in vivo behavior.
The "Stealth" Effect and Its Mechanism
The presence of the PEG layer on the surface of liposomes gives rise to the "stealth" effect, which significantly reduces their recognition and uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2] This is achieved through a mechanism of steric hindrance, where the flexible and hydrated PEG chains create a physical barrier that prevents the adsorption of opsonin proteins from the bloodstream onto the nanoparticle surface. Opsonins are blood components that tag foreign particles for clearance by phagocytic cells. By minimizing opsonization, PEGylated liposomes can evade the immune system and circulate for extended periods, increasing the probability of reaching their target tissue.[2]
Key Physicochemical Properties and Their Impact
The physicochemical properties of PEGylated lipids play a crucial role in determining the overall performance of the drug delivery system. These properties are influenced by several factors, including the length of the PEG chain, the nature of the lipid anchor, and the density of PEGylation on the nanoparticle surface.
PEG Chain Length
The molecular weight of the PEG chain is a critical parameter. Longer PEG chains generally provide a more effective steric barrier, leading to longer circulation times. However, excessively long chains can also hinder the interaction of the liposome with target cells, potentially reducing cellular uptake and endosomal escape of the encapsulated drug.
Lipid Anchor
The choice of the lipid anchor affects the stability and integrity of the PEGylated lipid within the liposome bilayer. Lipids with longer and saturated acyl chains, such as DSPE, provide a more stable anchoring and are therefore commonly used.
PEGylation Density
The molar percentage of the PEGylated lipid in the liposome formulation determines the density of PEG chains on the surface. A sufficient density is required to achieve the "stealth" effect. However, a very high density can also interfere with drug release and cellular uptake.
Quantitative Impact of PEGylation on Nanoparticle Properties
The inclusion of PEGylated lipids has a quantifiable impact on several key parameters of lipid nanoparticles, as summarized in the tables below.
Table 1: Effect of PEGylation on Nanoparticle Size and Polydispersity Index (PDI)
| Formulation | PEG-DSPE (mol%) | Average Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Non-PEGylated Liposomes | 0 | 130.7 ± 0.8 | >0.2 | [3] |
| PEGylated Liposomes | 5 | 100.9 ± 1.3 | ≤0.2 | [3] |
| Cationic Liposomes (A-0) | 0 | 113 ± 0.5 | 0.149 ± 0.01 | [4] |
| PEGylated Cationic Liposomes (B-2) | 2 | 123 ± 0.4 | 0.066 ± 0.012 | [4] |
| PEGylated Cationic Liposomes (C-4) | 4 | 130 ± 0.4 | 0.103 ± 0.003 | [4] |
| PEGylated Cationic Liposomes (D-10) | 10 | 126 ± 0.4 | 0.091 ± 0.007 | [4] |
Table 2: Effect of PEGylation on Drug Release Kinetics
| Formulation | Time (hours) | Cumulative Drug Release (%) | Release Kinetics Model | Reference |
| Conventional Liposomes | 24 | 81.32 | Zero order, Korsmeyer-Peppas | [5] |
| PEGylated Liposomes | 36 | 95 ± 0.3 | Higuchi model | [5] |
| Doxorubicin-loaded Liposomes (F6) | 96 (pH 5.4, 42°C) | 43 | Korsmeyer-Peppas | [6] |
| Doxorubicin-loaded Liposomes (F6) | 96 (pH 7.4, 37°C) | 33 | Korsmeyer-Peppas | [6] |
Table 3: Effect of PEGylation on Circulation Half-Life
| Formulation | Half-life (T1/2) | Fold Increase vs. Free Drug | Reference |
| Free Salvianolic Acid B | - | - | [7] |
| Conventional Liposomes | - | 5.8-fold | [7] |
| PEGylated Liposomes | - | 17.5-fold | [7] |
| Non-PEGylated Liposomes (Lip) | 118.3 min | - | [8] |
| PEGylated Liposomes (Lip2000) | 160.0 min | - | [8] |
| PEGylated Liposomes (Lip1000/500) | 125.3 min | - | [8] |
The "PEG Dilemma": Challenges and Mitigation Strategies
Despite the significant advantages, the use of PEGylated lipids is associated with certain challenges, collectively known as the "PEG dilemma". These include:
-
Reduced Cellular Uptake and Endosomal Escape: The same steric hindrance that provides the "stealth" effect can also impede the interaction of the liposome with target cells and hinder the release of the drug into the cytoplasm.
-
Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated administration, PEGylated liposomes can induce the production of anti-PEG antibodies (primarily IgM), leading to their rapid clearance from the bloodstream.
-
Hypersensitivity Reactions: In some cases, PEGylated formulations have been associated with complement activation-related pseudoallergy (CARPA).
Strategies to overcome the PEG dilemma are an active area of research and include the use of cleavable PEG lipids that can shed the PEG layer in the tumor microenvironment, and the development of alternative hydrophilic polymers.
Experimental Protocols
Detailed methodologies for the preparation and characterization of PEGylated liposomes are crucial for reproducible research and development.
Synthesis of PEGylated Liposomes
6.1.1. Thin-Film Hydration Method [6][9][10][11][12]
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol) and the PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent, such as chloroform (B151607) or a chloroform-methanol mixture, in a round-bottom flask. Ensure a clear, homogeneous solution is formed.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This step is typically repeated multiple times to ensure a narrow size distribution.
6.1.2. Ethanol (B145695) Injection Method [3][5][13][14][15]
-
Lipid Solution Preparation: Dissolve the lipids and PEGylated lipid in ethanol to form a clear solution.
-
Injection: Rapidly inject the ethanolic lipid solution into a stirred aqueous buffer. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
Solvent Removal: Remove the ethanol from the liposome suspension by dialysis or evaporation under reduced pressure.
Characterization of PEGylated Liposomes
6.2.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS) [16][17][18][19][20]
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument (e.g., Zetasizer) and allow it to equilibrate at the desired temperature (typically 25°C).
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter and the polydispersity index (PDI) from the diffusion coefficient. For zeta potential measurement, an electric field is applied, and the electrophoretic mobility of the liposomes is measured to determine their surface charge.
6.2.2. Thermal Analysis (Differential Scanning Calorimetry - DSC) [8][21][22][23][24]
-
Sample Preparation: Place a small, accurately weighed amount of the liposome suspension into an aluminum DSC pan and seal it hermetically. Prepare a reference pan containing the same buffer.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating and Cooling Cycle: Subject the sample to a controlled heating and cooling program. A typical scan might range from 20°C to 80°C at a heating rate of 5°C/min.
-
Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. The phase transition temperature (Tm) of the lipid bilayer appears as an endothermic peak. Changes in the Tm and the enthalpy of the transition (ΔH) upon incorporation of a drug or other molecules can provide information about their interaction with the lipid bilayer.
In Vivo Biodistribution Study[25][26][27][28][29]
-
Animal Model: Use an appropriate animal model, such as tumor-bearing mice.
-
Radiolabeling (Optional but recommended): For quantitative analysis, the liposomes can be radiolabeled with a gamma-emitting radionuclide (e.g., 99mTc, 111In) or a positron emitter (e.g., 64Cu).
-
Administration: Administer the PEGylated liposome formulation intravenously (e.g., via tail vein injection).
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the animals and collect major organs and tissues (e.g., blood, liver, spleen, kidneys, heart, lungs, and tumor).
-
Quantification: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter or by other appropriate analytical methods.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile and tumor accumulation of the liposomes.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of a PEGylated lipid-based drug delivery system.
Conclusion
PEGylated lipids are a cornerstone of modern nanomedicine, enabling the development of long-circulating and stable drug delivery systems. A thorough understanding of their key features, including the "stealth" effect, the influence of their physicochemical properties, and the challenges associated with the "PEG dilemma," is essential for the rational design and optimization of effective nanotherapeutics. The detailed experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers and drug development professionals working to harness the full potential of PEGylated lipids for improved patient outcomes.
References
- 1. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lornajane.net [lornajane.net]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. sketchviz.com [sketchviz.com]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome preparation | Semantic Scholar [semanticscholar.org]
- 16. news-medical.net [news-medical.net]
- 17. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. entegris.com [entegris.com]
- 20. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 21. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 22. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. akjournals.com [akjournals.com]
A Deep Dive into the Self-Assembly of DSPE-PEG Micelles: A Technical Guide for Drug Development Professionals
Introduction:
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) has emerged as a critical component in the field of advanced drug delivery.[1][2] This amphiphilic polymer, composed of a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, possesses the remarkable ability to self-assemble in aqueous environments into core-shell structures known as micelles.[3][4] These micelles serve as versatile nanocarriers for poorly water-soluble drugs, enhancing their stability, prolonging circulation times, and enabling targeted delivery.[2][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing DSPE-PEG micelle self-assembly, detailed experimental protocols for their preparation and characterization, and a summary of their key physicochemical properties.
The Core Principles of DSPE-PEG Micelle Self-Assembly
The spontaneous formation of DSPE-PEG micelles in an aqueous medium is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic DSPE lipid tails, seeking to minimize their contact with water molecules, aggregate to form a compact core. Simultaneously, the hydrophilic PEG chains arrange themselves to form a protective outer shell, or corona, that interfaces with the surrounding aqueous environment. This core-shell architecture is fundamental to the utility of DSPE-PEG micelles as drug delivery vehicles, with the hydrophobic core serving as a reservoir for lipophilic drugs and the hydrophilic corona providing steric stabilization.[3][4]
Several factors critically influence the self-assembly process and the resulting micellar properties:
-
PEG Chain Length: The molecular weight of the PEG chain significantly impacts the critical micelle concentration (CMC), micelle size, and drug-loading capacity.[1] Generally, a longer PEG chain leads to a higher CMC due to the increased hydrophilicity of the copolymer.[1][6]
-
Concentration: The concentration of the DSPE-PEG copolymer in the solution is a primary determinant of micelle size. At lower concentrations, smaller micelles are typically formed, while higher concentrations can lead to the formation of larger micelles or even aggregates.[7]
-
Temperature: Temperature influences the kinetic energy of the DSPE-PEG molecules. Higher temperatures can lead to the formation of smaller micelles as the increased molecular motion can hinder extensive aggregation.[7]
-
Solvent Properties: The type of solvent and the presence of co-solvents can affect the solubility and self-assembly behavior of DSPE-PEG. The ionic strength of the solution also plays a role, with studies showing that the CMC of DSPE-PEG 2000 is approximately ten times lower in a buffered saline solution compared to pure water.[5][7]
The journey of DSPE-PEG from individual unimers to functional drug-loaded micelles involves a series of orchestrated steps, from administration to eventual cellular uptake at the target site. The enhanced permeability and retention (EPR) effect is a key mechanism through which these nanocarriers accumulate in tumor tissues.
Quantitative Physicochemical Properties of DSPE-PEG Micelles
The physicochemical characteristics of DSPE-PEG micelles are crucial for their performance as drug delivery systems. The following tables summarize key quantitative data for various DSPE-PEG formulations.
| DSPE-PEG Derivative | Critical Micelle Concentration (CMC) (µM) | Reference(s) |
| DSPE-PEG 2000 | 0.5 - 1.0 (in buffer) | [7] |
| DSPE-PEG 2000 | 10 - 20 (in pure water) | [5][7] |
| DSPE-PEG 3000 | ~1.0 | [1] |
| DSPE-PEG 5000 | 1.0 - 1.5 | [1][6] |
| LeB/DSPE-PEG2k | 0.002958 mg/mL | [8] |
Table 1: Critical Micelle Concentrations of Various DSPE-PEG Derivatives.
| DSPE-PEG Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| DSPE-PEG 2000 | 52.0 | 0.952 | -38.0 | [9] |
| DSPE-PEG 2000 (in buffer, 5 mM) | ~15 | - | - | [7] |
| DSPE-PEG 2000 (in water, 5-40 mM) | 3 - 6 | - | - | [7] |
| DSPE-PEG 2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [9] |
| DSPE-PEG 2000-DTPA | 9.6 ± 0.6 | - | -2.7 ± 1.1 | [10] |
| Doxorubicin-loaded DSPE-PEG 2000 | 16.5 - 20 | - | - | [2] |
| Ridaforolimus-loaded DSPE-PEG 2000 | 33 ± 15 | - | - | [11] |
| DSPE-PEG-C60:DOX (15:1 w/w) | ~97 | - | -30.87 to -28.67 | [3] |
| DSPE-PEG-NH2:DOX (10:1 w/w) | 10 - 23 | - | +6 to +8 | [3] |
| LeB-PSN/DSPE-PEG2k (9:1) | ~125 | ~0.147 | -35 | [8] |
Table 2: Physicochemical Properties of DSPE-PEG Micelles and Formulations.
Detailed Experimental Protocols
A systematic and reproducible methodology is paramount for the successful formulation and characterization of DSPE-PEG micelles. The following diagram illustrates a general experimental workflow.
Preparation of DSPE-PEG Micelles by Thin-Film Hydration
This is a widely used method for preparing DSPE-PEG micelles.[12][13]
-
Materials: DSPE-PEG copolymer, organic solvent (e.g., chloroform, methanol), aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer).
-
Procedure:
-
Dissolve a known amount of DSPE-PEG in an organic solvent in a round-bottom flask. For drug-loaded micelles, the drug is co-dissolved at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the thin film with a pre-heated aqueous buffer (typically above the phase transition temperature of the lipid) by gentle rotation.
-
To obtain a homogenous suspension of micelles, the hydrated film can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.[13][14]
-
Preparation of DSPE-PEG Micelles by Direct Dissolution
For some DSPE-PEG derivatives, micelles can be formed by direct dissolution in an aqueous medium.[15]
-
Materials: DSPE-PEG copolymer, aqueous buffer.
-
Procedure:
-
Directly dissolve the DSPE-PEG copolymer in the chosen aqueous buffer.
-
The solution is typically stirred for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C) to allow for equilibration and micelle formation.[15]
-
The resulting micelle solution can be filtered through a syringe filter to remove any aggregates.
-
Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of micelles in suspension.[3]
-
Sample Preparation: Dilute the micelle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Instrumentation: Utilize a DLS instrument such as a Zetasizer Nano ZS.
-
Measurement Parameters:
-
Temperature: Typically 25°C.
-
Scattering Angle: Commonly 90° or 173°.
-
Equilibration Time: Allow the sample to equilibrate at the set temperature for a few minutes before measurement.
-
-
Data Analysis: The instrument software calculates the size distribution, PDI (a measure of the heterogeneity of the sample), and zeta potential (an indicator of surface charge and stability).
Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the DSPE-PEG micelles.[3][16]
-
Sample Preparation:
-
Place a drop of the diluted micelle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for a short period (e.g., 10 seconds).[17]
-
Remove the excess stain and allow the grid to air-dry completely.
-
-
Imaging: Observe the stained micelles under a transmission electron microscope at an appropriate acceleration voltage. The micelles will appear as light objects against a dark background.
Determination of Critical Micelle Concentration (CMC) using a Pyrene (B120774) Probe
The CMC is a fundamental property of amphiphilic molecules and can be determined using a fluorescent probe like pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core.[18][19]
-
Materials: DSPE-PEG copolymer, pyrene, appropriate buffer.
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Prepare a series of DSPE-PEG solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG solution to achieve a final pyrene concentration in the nanomolar range. The final concentration of the organic solvent should be kept minimal to avoid affecting micellization.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer, with an excitation wavelength typically around 334-339 nm.[18]
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3 or I3/I1) as a function of the logarithm of the DSPE-PEG concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar core.[19]
Conclusion
The self-assembly of DSPE-PEG into micelles is a robust and versatile platform for the formulation of nanomedicines. A thorough understanding of the underlying principles of their formation, coupled with meticulous experimental execution, is essential for the development of safe and effective drug delivery systems. This guide provides a foundational framework for researchers and professionals in the pharmaceutical sciences to harness the full potential of DSPE-PEG micellar technology. By carefully controlling the formulation parameters and employing rigorous characterization techniques, it is possible to engineer DSPE-PEG micelles with tailored properties for a wide range of therapeutic applications.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thin-film hydration preparation m... preview & related info | Mendeley [mendeley.com]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DSPE-PEG-Maleimide (CAS: 474922-22-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a key heterobifunctional lipid-polymer conjugate extensively utilized in the fields of drug delivery, nanomedicine, and bioconjugation. This document details its chemical properties, applications, and methodologies for its use in forming targeted drug delivery systems. Experimental protocols for liposome (B1194612) preparation, bioconjugation, and characterization are provided, alongside visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of its practical application.
Introduction
DSPE-PEG-Maleimide is a versatile amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group at the distal end of the PEG chain.[1][2] The DSPE portion allows for stable integration into lipid bilayers of nanoparticles, such as liposomes and micelles, while the PEG linker provides a "stealth" characteristic, reducing immunogenicity and prolonging circulation time in vivo.[2][3] The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, including peptides, proteins, antibodies, and aptamers, for targeted drug delivery.[1][2][4] This targeted approach enhances the therapeutic efficacy of encapsulated drugs by increasing their concentration at the site of action and minimizing off-target toxicity.[5]
Chemical and Physical Properties
A summary of the key quantitative data for DSPE-PEG-Maleimide is presented in the tables below. These values can vary depending on the molecular weight of the PEG chain.
Table 1: General Properties of DSPE-PEG-Maleimide
| Property | Value | Reference |
| CAS Number | 474922-22-0 | [6] |
| Appearance | White to off-white solid powder | [7] |
| Purity | ≥95% | [1][7] |
| Reactive Group | Maleimide | [3] |
| Reactive To | Sulfhydryl (-SH) groups | [3] |
Table 2: Solubility and Storage of DSPE-PEG-Maleimide
| Property | Details | Reference |
| Solubility | Soluble in chloroform (B151607) and warm water. Also soluble in methylene (B1212753) chloride, DMF, and DMSO. | [3][7][8] |
| Storage Conditions | Store at -20°C in a dry and dark place. Avoid frequent freeze-thaw cycles. | [7] |
| Stability | Stable for at least one year when stored properly. | [9] |
Table 3: Molecular Weight Variations of DSPE-PEG-Maleimide
| Compound | Molecular Weight (Da) |
| DSPE-PEG(1000)-Maleimide | ~1748 |
| DSPE-PEG(2000)-Maleimide | ~2748 |
| DSPE-PEG(3400)-Maleimide | ~4148 |
| DSPE-PEG(5000)-Maleimide | ~5748 |
Note: The exact molecular weight can vary due to the polydispersity of the PEG chain.
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG-Maleimide
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated by vortexing or sonicating the flask.
-
To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Thiol-Maleimide Bioconjugation
This protocol outlines the conjugation of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide or a thiolated antibody) to the surface of maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing targeting ligand
-
Reaction buffer: PBS, pH 6.5-7.5
-
Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol (B42355)
Procedure:
-
If using an antibody, it may be necessary to partially reduce its disulfide bonds to generate free thiol groups. Incubate the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Add the thiol-containing ligand to the maleimide-functionalized liposome suspension at a molar ratio of 1:10 to 1:20 (ligand:DSPE-PEG-Maleimide).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted maleimide groups by adding an excess of L-cysteine or 2-mercaptoethanol and incubating for an additional 30 minutes.
-
Purify the ligand-conjugated liposomes from unconjugated ligands and quenching reagents using size exclusion chromatography or dialysis.
Characterization of DSPE-PEG-Maleimide Conjugates
3.3.1. Confirmation of Conjugation by ¹H NMR Spectroscopy The success of the thiol-maleimide conjugation can be confirmed by ¹H NMR. The characteristic proton peaks of the maleimide group (at ~6.7 ppm) will disappear upon successful conjugation to a thiol-containing molecule.[10]
3.3.2. Quantification of Conjugation Efficiency by HPLC Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify the amount of unconjugated ligand remaining in the reaction mixture, thereby determining the conjugation efficiency.
3.3.3. Particle Size and Zeta Potential Analysis Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes. The zeta potential, a measure of the surface charge, can also be determined to assess the stability of the liposomal formulation.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the preparation and characterization of targeted liposomes.
Logical Relationship: Thiol-Maleimide Conjugation
Caption: The principle of thiol-maleimide conjugation for surface functionalization.
Signaling Pathway: HER2-Targeted Therapy
DSPE-PEG-Maleimide can be used to conjugate the monoclonal antibody Trastuzumab to nanoparticles for targeted delivery to HER2-positive cancer cells. Trastuzumab inhibits tumor growth by blocking key signaling pathways.[1][2]
Caption: Inhibition of PI3K/AKT and MAPK pathways by Trastuzumab.
Conclusion
DSPE-PEG-Maleimide is a critical component in the development of advanced drug delivery systems. Its unique trifunctional structure allows for the creation of stable, long-circulating nanoparticles that can be precisely targeted to diseased tissues. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to harness the potential of this versatile lipid-polymer conjugate in creating more effective and less toxic therapeutic interventions. The ability to attach a wide array of targeting moieties to the maleimide terminus opens up a vast landscape of possibilities for the treatment of various diseases, from cancer to inflammatory disorders. As nanomedicine continues to evolve, the utility of well-characterized and reliable components like DSPE-PEG-Maleimide will undoubtedly continue to grow.
References
- 1. Trastuzumab: More than a Guide in HER2-Positive Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Effect of flow on targeting and penetration of angiopep-decorated nanoparticles in a microfluidic model blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold nanoparticles inhibit VEGF165-induced migration and tube formation of endothelial cells via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Stealth" Effect of PEG in DSPE-PEG: A Technical Guide for Drug Development Professionals
This in-depth technical guide explores the core principles behind the "stealth" properties conferred by polyethylene (B3416737) glycol (PEG) when incorporated into 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid formulations for advanced drug delivery systems. Aimed at researchers, scientists, and drug development professionals, this document elucidates the mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.
The Core Concept: Evading the Immune System
Nanoparticles, such as liposomes, administered intravenously are rapidly recognized as foreign by the body's mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen.[1][2] This recognition is mediated by the adsorption of blood proteins, known as opsonins, onto the nanoparticle surface, a process termed opsonization.[1][3] Opsonized particles are then swiftly cleared from circulation, drastically limiting their therapeutic efficacy and preventing them from reaching their intended target sites.[1]
The incorporation of DSPE-PEG into the liposomal bilayer is a widely adopted and highly effective strategy to overcome this challenge.[4] The PEG chains extend from the liposome (B1194612) surface, creating a "stealth" shield that significantly prolongs circulation time, a critical factor for effective drug delivery to solid tumors through the enhanced permeability and retention (EPR) effect.[1][5]
Mechanism of the "Stealth" Effect
The "stealth" properties of PEG are primarily attributed to two key physicochemical phenomena: the formation of a hydration layer and steric hindrance.
-
Hydration Layer: The hydrophilic ether groups of the PEG chains form hydrogen bonds with water molecules, creating a tightly bound, structured water layer around the nanoparticle.[5] This hydration shell acts as a physical barrier, repelling the adsorption of opsonins and other blood components.[3][5]
-
Steric Hindrance: The flexible and dynamic nature of the PEG chains creates a steric barrier that physically prevents the close approach and interaction of proteins with the liposome surface.[5][6] The conformation of the PEG chains, which can range from a "mushroom" to a "brush" regime depending on the grafting density, plays a crucial role in the effectiveness of this steric repulsion.[7][8] The "brush" conformation, achieved at higher PEG densities, is considered ideal for providing complete surface coverage and maximal protection.[1][9]
References
- 1. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of partial PEGylation on particle uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 6. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creativepegworks.com [creativepegworks.com]
Methodological & Application
Application Notes and Protocols for DSPE-PEG-Maleimide in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them attractive vehicles for reducing systemic toxicity and improving the therapeutic index of potent drugs. To enhance their efficacy, liposomes can be surface-modified with targeting ligands to facilitate specific delivery to pathological sites.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a heterobifunctional lipid derivative crucial for the development of targeted liposomal formulations.[1][2] It consists of a DSPE lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group. The DSPE portion securely incorporates into the liposome (B1194612) bilayer, while the PEG spacer provides a hydrophilic shield ("stealth" property), reducing opsonization and prolonging circulation time.[3][4] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or antibody fragments, enabling active targeting to specific cells or tissues.[5][6] This covalent attachment occurs via a stable thioether bond formed through a Michael addition reaction between the maleimide and a sulfhydryl group.[3]
This document provides detailed protocols for the formulation of DSPE-PEG-Maleimide functionalized liposomes using two common methods: the pre-insertion and post-insertion techniques. It also includes information on the characterization of these liposomes and a brief overview of a relevant signaling pathway for targeted drug delivery.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize typical quantitative data for DSPE-PEG-Maleimide liposome formulations.
Table 1: Example Lipid Compositions for Liposome Formulation
| Formulation Component | Molar Ratio (%) Example 1[7] | Molar Ratio (%) Example 2[4] | Purpose of Component |
| Phosphatidylcholine (e.g., DSPC, DPPC) | 63.6 | 50 | Main structural lipid of the bilayer. |
| Cholesterol | 27.3 | 50 | Modulates membrane fluidity and stability. |
| DSPE-PEG-Maleimide | 9.1 | - | Provides a reactive surface for ligand conjugation and stealth properties. |
| DSPE-PEG (non-functionalized) | - | 0.03 | Provides stealth properties. |
| Maleimide-PEG-Glu2C18 | - | 0.03 | Alternative maleimide-functionalized lipid. |
Table 2: Typical Physicochemical Properties of Maleimide-Functionalized Liposomes
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm[8] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2[9] | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -40 mV[8][10] | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90%[8] | Spectrophotometry or Chromatography |
| Maleimide Activity (post-insertion) | ~76%[6][11] | Ellman's Assay[12] |
| Maleimide Activity (pre-insertion) | ~32-63%[6][11] | Ellman's Assay[12] |
Experimental Protocols
Two primary methods are employed for incorporating DSPE-PEG-Maleimide into liposomes: pre-insertion and post-insertion. The choice of method can impact the final activity of the maleimide groups, with the post-insertion method generally yielding higher reactivity.[6][11]
Protocol 1: Pre-Insertion Method via Thin-Film Hydration and Extrusion
This method involves including DSPE-PEG-Maleimide in the initial lipid mixture before liposome formation.
Materials:
-
Main phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Maleimide
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.0-7.4)
-
Drug solution (if encapsulating a therapeutic agent)
-
Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide) in an organic solvent in a round-bottom flask.[13][14]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[13][14]
-
Dry the film under a vacuum for at least 2 hours to remove any residual solvent.[13]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (containing the drug if applicable) by vortexing or sonicating the flask. The temperature of the buffer should be above the transition temperature (Tc) of the lipids.[13] This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Purification:
-
Remove any unencapsulated drug or free lipids via dialysis or size exclusion chromatography.
-
Protocol 2: Post-Insertion Method
This technique involves preparing liposomes first and then incorporating the DSPE-PEG-Maleimide into the outer leaflet of the pre-formed vesicles. This method is often preferred as it can result in a higher percentage of active maleimide groups on the liposome surface.[6][11]
Materials:
-
Pre-formed liposomes (prepared as in Protocol 1, steps 1-4, but without DSPE-PEG-Maleimide)
-
DSPE-PEG-Maleimide
-
Buffer (e.g., PBS pH 7.0-7.4)
Procedure:
-
Micelle Formation:
-
Dissolve DSPE-PEG-Maleimide in an organic solvent in a separate flask and form a thin film as described previously.
-
Hydrate the DSPE-PEG-Maleimide film with buffer to form micelles.[5]
-
-
Incubation:
-
Mix the pre-formed liposomes with the DSPE-PEG-Maleimide micelles.
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[5] During this incubation, the DSPE-PEG-Maleimide will transfer from the micelles and insert into the outer leaflet of the liposomes.
-
-
Purification:
-
Cool the liposome suspension to room temperature.
-
Remove any unincorporated micelles via dialysis or size exclusion chromatography.
-
Protocol 3: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
This protocol describes the covalent attachment of a thiol-containing ligand (e.g., a cysteine-terminated peptide) to the surface of the maleimide-activated liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 1 or 2)
-
Thiol-containing ligand (e.g., peptide, thiolated antibody)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5)[4]
-
Quenching agent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup:
-
Add the thiol-containing ligand to the maleimide-functionalized liposome suspension in the reaction buffer. A slight molar excess of the ligand to the maleimide groups is often used.[3]
-
The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol groups.[1][16]
-
-
Incubation:
-
Quenching:
-
Purification:
-
Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.
-
Mandatory Visualizations
Experimental Workflow: Pre-Insertion vs. Post-Insertion
Caption: Comparison of Pre-Insertion and Post-Insertion Workflows.
Thiol-Maleimide Ligation Chemistry
Caption: Covalent conjugation via thiol-maleimide chemistry.
Example Signaling Pathway: EGFR Targeted Delivery
Liposomes functionalized with ligands targeting the Epidermal Growth factor Receptor (EGFR), which is often overexpressed in cancer cells, can be internalized via receptor-mediated endocytosis, leading to intracellular drug release.[17][18]
Caption: EGFR-targeted liposome internalization and drug release.
References
- 1. encapsula.com [encapsula.com]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. encapsula.com [encapsula.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. encapsula.com [encapsula.com]
- 17. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Conjugation of Antibodies to DSPE-PEG-Maleimide Liposomes
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Liposomes are versatile vesicles used as drug delivery vehicles, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents to improve their pharmacokinetic profiles and reduce systemic toxicity.[1][2] To enhance target specificity, liposomes can be surface-functionalized with targeting ligands, such as monoclonal antibodies (mAbs), that recognize and bind to specific antigens on target cells.[2] This approach, creating so-called immunoliposomes, facilitates the delivery of the therapeutic payload directly to the desired site of action, increasing efficacy and minimizing off-target effects.[3][4]
One of the most robust and widely used methods for attaching antibodies to liposomes involves the reaction between a maleimide (B117702) group on the liposome (B1194612) surface and a free sulfhydryl (thiol) group on the antibody.[1][5] This application note provides a detailed protocol for the preparation of antibody-conjugated liposomes using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide).
2. Principle of Thiol-Maleimide Conjugation
The core of this conjugation strategy is the Michael addition reaction. A free thiol group (-SH), typically from a cysteine residue on an antibody or antibody fragment, acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[6] This reaction forms a stable, covalent thioether bond, securely linking the antibody to the PEG spacer of the lipid anchor, which is embedded in the liposome bilayer.[7] The reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), making it an ideal choice for bioconjugation.[6]
References
- 1. liposomes.ca [liposomes.ca]
- 2. Antibody Conjugation Methods for Active Targeting of Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation with DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of cysteine-containing peptides to DSPE-PEG-Maleimide. The protocols outlined below are essential for the development of targeted drug delivery systems, such as liposomes and micelles, where precise surface functionalization with peptides is critical for achieving desired therapeutic outcomes.
Introduction
The conjugation of peptides to DSPE-PEG-Maleimide is a widely used strategy to enhance the targeting capabilities of nanocarriers. The maleimide (B117702) group reacts specifically with the thiol group of a cysteine residue within the peptide, forming a stable thioether bond. This method offers a robust and efficient way to attach peptides to lipid-based nanoparticles, enabling active targeting to specific cells or tissues.
Experimental Protocols
Materials and Reagents
-
DSPE-PEG-Maleimide
-
Cysteine-containing peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5. Ensure the buffer is degassed to prevent oxidation of the thiol groups.
-
Organic Solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the DSPE-PEG-Maleimide and peptide.[1][2]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds in the peptide.[3]
-
Quenching Reagent: Free cysteine or β-mercaptoethanol to cap any unreacted maleimide groups.[3][4]
-
Purification Supplies: Dialysis membrane (e.g., MWCO 3000), size-exclusion chromatography (SEC) column, or a high-performance liquid chromatography (HPLC) system.[5][]
Step-by-Step Conjugation Protocol
Step 1: Preparation of Reagents
-
Peptide Solution: Dissolve the cysteine-containing peptide in the degassed reaction buffer to the desired concentration. If the peptide has internal disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3] TCEP is recommended as it does not need to be removed before the conjugation step.[3]
-
DSPE-PEG-Maleimide Solution: Dissolve the DSPE-PEG-Maleimide in the reaction buffer. Gentle warming or sonication may be required to fully dissolve the lipid. Alternatively, DSPE-PEG-Maleimide can be dissolved in an organic solvent like DMF or DMSO first and then added to the aqueous peptide solution.[1]
Step 2: Conjugation Reaction
-
Add the DSPE-PEG-Maleimide solution to the peptide solution with gentle stirring. The recommended molar ratio of DSPE-PEG-Maleimide to peptide is typically between 3:1 and 1:1.2.[1][7]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[1][3] The reaction can also be carried out for up to 48 hours at room temperature under an inert atmosphere like argon.[7]
-
Protect the reaction mixture from light to prevent degradation of the maleimide group.
Step 3: Quenching the Reaction (Optional)
-
To stop the reaction and cap any unreacted maleimide groups, add a small excess of a thiol-containing molecule like free cysteine or 2-mercaptoethanol.[3][4]
-
Incubate for an additional 15-30 minutes.[3]
Step 4: Purification of the Conjugate
-
Dialysis: Remove unreacted peptide and other small molecules by dialyzing the reaction mixture against the reaction buffer using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3000 Da).[5] Change the buffer several times over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): SEC is an effective method to separate the larger DSPE-PEG-peptide conjugate from smaller, unreacted components.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and analysis of the conjugate.[1][7][8] A C18 column is commonly used with a gradient of water and acetonitrile, often containing 0.1% trifluoroacetic acid (TFA).[7] It is important to note that acidic conditions and high temperatures during HPLC can lead to hydrolysis of the DSPE-PEG ester bonds.[1][8] Therefore, it is recommended to perform purification at room temperature and neutralize the fractions immediately after collection.[1]
Step 5: Characterization
The successful conjugation can be confirmed by various analytical techniques:
-
MALDI-TOF Mass Spectrometry: To confirm the increase in molecular weight corresponding to the addition of the peptide to the DSPE-PEG-Maleimide.[2][9][10]
-
LC-MS: To analyze the purity of the conjugate and confirm its molecular weight.[1][8]
-
HPLC: To quantify the amount of unreacted peptide and determine the conjugation efficiency.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the peptide conjugation reaction.
| Parameter | Recommended Range/Value | Reference(s) |
| Molar Ratio (DSPE-PEG-Maleimide:Peptide) | 3:1 to 1:1.2 | [1][7] |
| Reaction pH | 7.0 - 7.5 | [1] |
| Reaction Temperature | 4°C - 25°C (Room Temperature) | [1][2][3] |
| Reaction Time | 1 hour - 48 hours | [1][7] |
| Conjugation Efficiency | >95% | [2] |
Visualizing the Process
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical reaction.
Caption: Step-by-step experimental workflow for conjugating peptides to DSPE-PEG-Maleimide.
Caption: The chemical reaction between the maleimide group and the thiol group of a cysteine residue.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG-Maleimide Reaction with Thiol Groups under Controlled pH Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) and thiol groups. Particular emphasis is placed on the critical role of pH in achieving efficient, selective, and stable bioconjugation for applications in drug delivery, diagnostics, and biomaterial engineering.
Introduction to DSPE-PEG-Maleimide and Thiol Chemistry
DSPE-PEG-Maleimide is an amphiphilic polymer-lipid conjugate widely used to surface-functionalize liposomes, nanoparticles, and other drug delivery systems. The DSPE portion anchors the molecule within a lipid bilayer, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain provides a stealth-like character, reducing opsonization and prolonging circulation time. The terminal maleimide (B117702) group is a highly reactive Michael acceptor that specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is a cornerstone of bioconjugation due to its high selectivity and mild reaction conditions.[1]
The success of this conjugation is critically dependent on maintaining optimal pH conditions to balance the reactivity of the thiol group with the stability of the maleimide ring.
The Critical Role of pH in Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is highly pH-dependent. The optimal pH range for this conjugation is 6.5 to 7.5 .[2][3][4] This range represents a compromise between maximizing the reaction rate and minimizing side reactions.
-
Below pH 6.5 : The reaction rate slows significantly. This is because the reaction proceeds through the nucleophilic attack of the deprotonated thiolate anion (R-S⁻) on the maleimide's double bond. At acidic pH, the thiol group (R-SH) is predominantly in its protonated form, reducing the concentration of the reactive thiolate.[2][5]
-
Above pH 7.5 : Two primary side reactions become prominent, compromising the yield and homogeneity of the final conjugate:
-
Maleimide Hydrolysis : The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH.[2][6] This ring-opening reaction forms a non-reactive maleamic acid, rendering the DSPE-PEG-Maleimide incapable of reacting with thiols and leading to lower conjugation efficiency.[6]
-
Loss of Selectivity : Maleimides can react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) at pH values above 7.5.[2][4] While the reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0, this selectivity diminishes as the pH increases.[2][4]
-
A special consideration is the conjugation to an N-terminal cysteine. At physiological or higher pH, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement.[2][7][8] To minimize this, performing the conjugation at a more acidic pH (e.g., pH 5.0) can be beneficial.[2]
Data Presentation: pH Effects on Maleimide Reactions
The following tables summarize the quantitative impact of pH on maleimide-thiol conjugation and maleimide stability.
Table 1: pH-Dependent Reactivity and Side Reactions
| pH Range | Thiol Reactivity | Primary Side Reactions | Selectivity for Thiols |
| < 6.5 | Slow | Thiazine rearrangement (with N-terminal cysteine) | High |
| 6.5 - 7.5 | Optimal | Minimal hydrolysis and amine reaction | Excellent |
| > 7.5 | Fast | Maleimide hydrolysis, reaction with primary amines | Decreased |
Table 2: Half-life of Maleimide Group Due to Hydrolysis at 37°C
| pH | Approximate Half-life |
| 5.5 | High stability |
| 7.4 | Decreased stability (faster hydrolysis) |
| 9.0 | Rapid hydrolysis |
| 11.0 | Extremely rapid hydrolysis |
Data adapted from a study on 8-arm-PEG10k-maleimide, illustrating the general trend of pH-dependent hydrolysis. The exact half-life can vary for DSPE-PEG-Maleimide.[6][9]
Experimental Protocols
Materials and Reagents
-
DSPE-PEG-Maleimide
-
Thiol-containing molecule (e.g., peptide, protein, antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM), pH 6.5-7.5.[3][10] Ensure the buffer is free of thiols.
-
Degassing equipment (vacuum pump or inert gas like nitrogen or argon)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing DSPE-PEG-Maleimide stock solution.[6]
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over DTT as it does not contain a thiol group.[3][5]
-
Chelating agent (optional): Ethylenediaminetetraacetic acid (EDTA) (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[5][11]
-
Quenching reagent (optional): Free thiol such as L-cysteine or 2-mercaptoethanol (B42355).[2][12]
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[2]
Protocol for Conjugation of a Thiolated Peptide to DSPE-PEG-Maleimide Micelles
This protocol describes the formation of peptide-conjugated micelles, which can then be used for post-insertion into pre-formed liposomes.
-
Preparation of Thiolated Peptide : a. Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer with 5 mM EDTA, pH 7.0). Degas the buffer by applying a vacuum for several minutes or by bubbling with nitrogen or argon.[10] b. If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3] Remove excess TCEP if necessary, although it does not directly interfere with the maleimide reaction.
-
Preparation of DSPE-PEG-Maleimide Stock Solution : a. Immediately before use, dissolve the DSPE-PEG-Maleimide powder in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).[6] Aqueous solutions of maleimides are not stable and should not be stored.[4][6]
-
Conjugation Reaction : a. Add the DSPE-PEG-Maleimide stock solution to the thiolated peptide solution. A typical molar ratio of maleimide to peptide is between 3:1 and 20:1, but this should be optimized for each specific application.[12][13] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert gas atmosphere (e.g., nitrogen or argon).[2]
-
Quenching the Reaction (Optional) : a. To quench any unreacted maleimide groups, add a small excess of a free thiol like L-cysteine or 2-mercaptoethanol and incubate for 30 minutes.[2][12]
-
Purification of the Conjugate : a. Purify the DSPE-PEG-peptide conjugate from unreacted peptide and quenching reagents using size-exclusion chromatography (SEC) or dialysis.[2]
-
Characterization : a. The degree of conjugation can be determined using various techniques, including HPLC, mass spectrometry, or by quantifying the remaining free thiols using Ellman's reagent.
Visualizations
Reaction Mechanism
Caption: Reaction of DSPE-PEG-Maleimide with a thiol group.
Experimental Workflow
References
- 1. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 2. benchchem.com [benchchem.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. encapsula.com [encapsula.com]
- 13. encapsula.com [encapsula.com]
Post-Insertion Method for DSPE-PEG-Maleimide Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-insertion method of incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) into pre-formed liposomes. This technique is a cornerstone for the development of targeted drug delivery systems, enabling the covalent attachment of thiol-containing ligands, such as peptides and antibodies, to the liposome (B1194612) surface.
Introduction
The post-insertion method is a versatile and widely used technique for the surface modification of pre-formed liposomes. It involves the spontaneous insertion of lipid-PEG conjugates, such as DSPE-PEG-Maleimide, from a micellar solution into the outer leaflet of a liposomal bilayer. This approach offers several advantages over the traditional pre-insertion method, where the functionalized lipid is included in the initial lipid mixture during liposome formation. Key benefits include the preservation of the encapsulated therapeutic agent, as the liposomes are already formed, and the ability to precisely control the density of the inserted ligand.[1][2]
DSPE-PEG-Maleimide is an ideal candidate for post-insertion due to its amphiphilic nature. The DSPE (distearoylphosphatidylethanolamine) anchor provides a hydrophobic tail that readily integrates into the lipid bilayer, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain ensures biocompatibility and shields the liposome from the immune system, prolonging its circulation time.[3] The terminal maleimide (B117702) group allows for the specific and efficient covalent conjugation of thiol-containing molecules via a Michael addition reaction.[1][3]
Key Experimental Parameters and Quantitative Data
The success of the post-insertion method is dependent on several key parameters that influence the efficiency of DSPE-PEG-Maleimide insertion and the stability of the final functionalized liposomes.
Post-Insertion Efficiency
The efficiency of post-insertion is influenced by incubation temperature, incubation time, and the lipid composition of the pre-formed liposomes.
Table 1: Factors Influencing DSPE-PEG Post-Insertion Efficiency
| Parameter | Condition | Observation | Reference |
| Incubation Temperature | Increased temperature (e.g., 60°C) | Generally leads to higher and faster insertion efficiency due to increased membrane fluidity. | [4] |
| Temperature below the lipid bilayer's phase transition temperature | Lower insertion efficiency. | [4] | |
| Incubation Time | Longer incubation times (e.g., up to 24 hours) | Can lead to higher insertion, but the rate may plateau after a certain period. | [4] |
| Short incubation times (e.g., < 1 hour) | May result in incomplete and heterogeneous insertion. | [4] | |
| Liposome Lipid Composition | Liposomes with saturated lipid chains (e.g., DSPC) | May require higher temperatures for efficient insertion. | [4] |
| Liposomes with unsaturated lipid chains (e.g., POPC) | Insertion can be efficient at lower temperatures (e.g., 37°C). | [4] | |
| DSPE-PEG-Maleimide Retention | Post-insertion at 55°C for 1 hour | >90% retention of DSPE-PEG-Maleimide was observed. | [5] |
Maleimide Activity
The reactivity of the maleimide group is crucial for subsequent ligand conjugation. The post-insertion method has been shown to be superior to the pre-insertion method in preserving maleimide activity.
Table 2: Comparison of Maleimide Activity in Pre-insertion vs. Post-insertion Methods
| Method | Active Maleimide Groups Remaining | Reference |
| Pre-insertion | 63% (decreased to 32% after purification) | [1] |
| Post-insertion | 76% | [1] |
Liposome Stability and Characteristics
Post-insertion of DSPE-PEG-Maleimide can affect the physicochemical properties of the liposomes.
Table 3: Physicochemical Properties of Liposomes Before and After Post-Insertion
| Property | Before Post-Insertion | After Post-Insertion | Reference |
| Size (Diameter) | ~100 nm (example) | Slight increase (e.g., to 143-159 nm) | [6] |
| Polydispersity Index (PDI) | Typically < 0.2 | Remains < 0.2, indicating a homogenous population. | [6] |
| Zeta Potential | Dependent on lipid composition | Can become more neutral or slightly negative due to the shielding effect of PEG. | [2][7] |
| Drug Leakage (Doxorubicin) | - | 75% of encapsulated drug retained after 48 hours in 10% FBS. | [5] |
Experimental Protocols
Protocol for Post-Insertion of DSPE-PEG-Maleimide
This protocol is a general guideline and may require optimization based on the specific liposome formulation and the ligand to be conjugated.
Materials:
-
Pre-formed liposomes in a suitable buffer (e.g., PBS, pH 7.4)
-
DSPE-PEG(2000)-Maleimide
-
Non-functionalized DSPE-PEG(2000) (optional, to control ligand density)
-
Chloroform (B151607) or other suitable organic solvent
-
Sterile, nuclease-free water or buffer
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Water bath or incubator
Procedure:
-
Prepare DSPE-PEG-Maleimide Micelles: a. Dissolve the desired amount of DSPE-PEG(2000)-Maleimide and optional non-functionalized DSPE-PEG(2000) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator or under a gentle stream of inert gas to form a thin lipid film. c. Dry the film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with a small volume of sterile buffer (e.g., PBS, pH 7.4) to form a micellar solution. The final concentration should be well above the critical micelle concentration. Gently vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Incubation with Pre-formed Liposomes: a. Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension. The molar ratio of inserted lipid to liposomal lipid typically ranges from 1 to 10 mol%. b. Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids. A common starting point is 60°C for 30-60 minutes.[8] For liposomes with a low Tm, incubation at 37°C may be sufficient.[4] c. Gently mix the suspension during incubation.
-
Purification: a. Cool the liposome suspension to room temperature. b. Remove any non-inserted micelles by a suitable purification method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration.
Protocol for Ligand Conjugation to Maleimide-Functionalized Liposomes
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing ligand (e.g., cysteine-terminated peptide or thiolated antibody)
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Inert gas (nitrogen or argon)
-
Quenching agent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)
-
Purification supplies (dialysis membrane, SEC column)
Procedure:
-
Prepare the Ligand: a. Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has a disulfide bond, it must be reduced prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Conjugation Reaction: a. Add the ligand solution to the maleimide-functionalized liposomes. A typical molar ratio of lipid-maleimide to ligand is 3:1, but this should be optimized.[8] b. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.[9] c. Incubate the reaction mixture at room temperature for several hours (e.g., 8 hours) or overnight with gentle stirring.[8]
-
Quenching: a. Quench any unreacted maleimide groups by adding a quenching agent like 2-mercaptoethanol to a final concentration of 2 mM and incubating for 30 minutes.[8]
-
Purification: a. Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.
Protocol for Characterization of Functionalized Liposomes
1. Size and Zeta Potential Measurement: a. Dilute the liposome suspension in a suitable buffer (e.g., 10 mM NaCl or PBS). b. Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). c. Measure the zeta potential using Laser Doppler Electrophoresis.
2. Quantification of Surface-Available Maleimide Groups (Ellman's Assay): a. Incubate a known concentration of the maleimide-functionalized liposomes with an excess of a thiol-containing compound (e.g., L-cysteine). b. After a defined incubation period, separate the liposomes from the solution (e.g., by centrifugation or spin column). c. Quantify the amount of unreacted thiol in the supernatant using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB). d. The amount of reacted thiol corresponds to the amount of available maleimide groups on the liposomes.[5]
Visualizations
Workflow of the Post-Insertion Method
Caption: Workflow for creating targeted liposomes using the post-insertion method.
Targeted Drug Delivery via Receptor-Mediated Endocytosis
Caption: Mechanism of targeted drug delivery to a cell.
Conclusion
The post-insertion method for preparing DSPE-PEG-Maleimide functionalized liposomes is a robust and efficient technique for the development of targeted nanomedicines. By carefully controlling experimental parameters such as temperature, time, and lipid composition, researchers can achieve high insertion efficiencies while preserving the activity of the maleimide group for subsequent ligand conjugation. The protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to successfully implement this valuable technology in their research and development endeavors.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encapsula.com [encapsula.com]
- 9. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Maleimide for Targeted Drug Delivery to Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) and functionalized with a maleimide (B117702) group (DSPE-PEG-Maleimide) is a critical component in the development of targeted drug delivery systems for cancer therapy.[1] This heterobifunctional lipid polymer offers a versatile platform for creating long-circulating nanoparticles, such as liposomes and micelles, that can be decorated with targeting ligands for specific delivery to cancer cells.[2][3] The DSPE portion serves as a lipid anchor, embedding into the nanoparticle's lipid bilayer, while the hydrophilic PEG chain provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[1][2] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and aptamers, enabling active targeting of receptors overexpressed on cancer cells.[2][3][4] This targeted approach enhances the delivery of therapeutic agents to the tumor site, increasing efficacy and minimizing off-target toxicity.[1]
Key Features and Applications
DSPE-PEG-Maleimide is a versatile tool for researchers developing targeted nanomedicines. Its key features include:
-
Self-Assembly: The amphiphilic nature of DSPE-PEG-Maleimide facilitates its incorporation into the lipid bilayers of liposomes and micelles.[2]
-
Stealth Properties: The PEG linker extends the circulation half-life of nanoparticles by reducing non-specific protein binding and cell adhesion.[2]
-
Targeted Delivery: The maleimide group provides a reactive handle for the bioconjugation of targeting ligands, enabling specific delivery to cancer cells.[2][3] This has been demonstrated in research for various cancers, including breast cancer and lymphoma.[3][4]
-
Versatility: It can be used to deliver a wide range of therapeutic payloads, including small molecule drugs and siRNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DSPE-PEG-Maleimide-based drug delivery systems, compiled from various studies.
Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Doxorubicin Liposomes | ~230 | Not Reported | Not Reported | Not Reported | [5] |
| siRNA-loaded PEGylated Liposomes (1 mol% PEG) | Not Reported | Not Reported | +32 ± 1.3 | >96 | [6] |
| siRNA-loaded PEGylated Liposomes (5 mol% PEG) | Not Reported | Not Reported | +25.7 ± 1 | >96 | [6] |
| 1 mol% RGD-PEGylated Liposomes | Not Reported | Not Reported | +24.9 ± 1.5 | >96 | [6] |
| 5 mol% RGD-PEGylated Liposomes | Not Reported | Not Reported | +17.3 ± 0.6 | >96 | [6] |
| Phytantriol-based Cubosomes | 232 | < 0.2 | Not Reported | Not Reported | [7] |
| Phytantriol-based Hexosomes | 251 | < 0.2 | Not Reported | Not Reported | [7] |
| Salinomycin Nanomicelles | ~10 | Not Reported | Not Reported | >90 | [8] |
Table 2: In Vivo Performance of DSPE-PEG-Maleimide Targeted Formulations
| Targeting Ligand | Cancer Model | Improvement in Antitumor Efficacy | Reference |
| iRGD Peptide | Subcutaneous Breast Cancer (4T1) | ~2-fold enhancement | [5] |
| iRGD Peptide | Melanoma | ~57.5% improvement | [5] |
| Anti-EGFR Fab' | EGFR-overexpressing cancer cells | Enhanced cellular uptake and anti-tumor efficacy | [7] |
Experimental Protocols
Protocol 1: Formulation of Targeted Liposomes using DSPE-PEG-Maleimide
This protocol describes the preparation of targeted liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Main structural lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Maleimide (e.g., DSPE-PEG2000-Maleimide)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Targeting ligand with a free thiol group (e.g., thiolated peptide)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the structural lipid, cholesterol, and DSPE-PEG-Maleimide in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (structural lipid:cholesterol:DSPE-PEG-Maleimide).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the main lipid.
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform at least 10-20 passes through the membrane to ensure a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
-
Conjugation of Targeting Ligand:
-
Dissolve the thiol-containing targeting ligand in the hydration buffer.
-
Add the ligand solution to the liposome suspension. The reaction between the maleimide on the liposome surface and the thiol group of the ligand proceeds at a neutral pH.[2]
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring. The reaction can be monitored by quantifying the remaining free thiol groups using Ellman's reagent.
-
-
Final Purification and Characterization:
-
Remove the unconjugated ligand by dialysis or size exclusion chromatography.
-
Characterize the targeted liposomes for particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and ligand conjugation efficiency.
-
Protocol 2: Characterization of Ligand Conjugation using SDS-PAGE
This protocol can be used to confirm the successful conjugation of a peptide or antibody fragment to the liposome surface.
Materials:
-
Targeted liposome formulation
-
Non-targeted liposomes (control)
-
Pure targeting ligand (e.g., peptide or Fab' fragment)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Electrophoresis system
-
Staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the targeted liposome suspension with SDS-PAGE loading buffer.
-
Prepare control samples of non-targeted liposomes and the pure targeting ligand in the same manner.
-
-
Electrophoresis:
-
Load the samples onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Visualization:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein/peptide bands.
-
Destain the gel to reduce background staining.
-
-
Analysis:
-
Compare the lanes. The lane with the targeted liposomes should show a band corresponding to the conjugated ligand, which may have a higher molecular weight than the free ligand due to its association with the lipid-PEG. The absence of a band for the free ligand in the targeted liposome lane indicates high conjugation efficiency.[9][10]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Receptor-Mediated Endocytosis
Targeted nanoparticles functionalized with ligands such as antibodies or peptides bind to specific receptors overexpressed on cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle and its therapeutic payload.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
Experimental Workflow for Developing Targeted Nanoparticles
The following diagram illustrates the typical workflow for the development and evaluation of DSPE-PEG-Maleimide-based targeted nanoparticles.
Caption: Workflow for targeted nanoparticle development.
Logical Relationship of DSPE-PEG-Maleimide Components
This diagram illustrates the functional relationship between the different components of the DSPE-PEG-Maleimide molecule in a targeted drug delivery system.
Caption: Functional components of DSPE-PEG-Maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted drug delivery using iRGD peptide for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Nanoparticles with DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) for the surface functionalization of nanoparticles. This powerful tool enables the covalent attachment of targeting ligands, such as antibodies and peptides, to the surface of various nanoparticle platforms, thereby enhancing their therapeutic efficacy and specificity. This document outlines detailed protocols for nanoparticle preparation and functionalization, presents key characterization data in a comparative format, and illustrates relevant biological pathways and experimental workflows.
Introduction
DSPE-PEG-Maleimide is a heterobifunctional linker widely employed in the field of drug delivery and nanomedicine. It comprises a lipid tail (DSPE) that anchors the molecule into the lipid bilayer of nanoparticles like liposomes, a polyethylene (B3416737) glycol (PEG) spacer that provides a hydrophilic shield to increase circulation time and reduce non-specific uptake, and a reactive maleimide (B117702) group at the distal end of the PEG chain.[][2] The maleimide group specifically and efficiently reacts with thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3] This specific conjugation chemistry allows for the precise orientation and attachment of targeting moieties to the nanoparticle surface, facilitating active targeting to disease sites.[2][3]
Key Applications
The functionalization of nanoparticles with DSPE-PEG-Maleimide is a versatile strategy with numerous applications in targeted drug delivery, including:
-
Oncology: Targeting tumors by conjugating antibodies or peptides that recognize tumor-specific antigens or receptors.
-
Gene Therapy: Delivering nucleic acids to specific cell types.
-
Inflammation and Infectious Diseases: Targeting inflamed tissues or pathogens.
-
Crossing Biological Barriers: Facilitating transport across the blood-brain barrier or other physiological barriers.
Physicochemical Characterization of DSPE-PEG-Maleimide Functionalized Nanoparticles
The successful formulation and functionalization of nanoparticles require thorough characterization. The following tables summarize typical quantitative data for liposomes and other nanoparticles before and after modification with DSPE-PEG-Maleimide and subsequent ligand conjugation.
Table 1: Physicochemical Properties of DSPE-PEG2000 Functionalized Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 Liposomes | 81-91 ± 1 | < 0.300 | Negative | [4] |
| DSPE-PEG2000/Soluplus (1/1) | 116.6 | 0.112 | -13.7 | [5] |
| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | [5] |
Table 2: Characterization of RGD-Peptide Conjugated Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| ISL-Micelles | 40.87 ± 4.82 | 0.26 ± 0.01 | - | 68.17 ± 6.23 | 7.63 ± 2.62 | [4] |
| siRNA-Liposomes (1 mol% RGD-PEG) | 129.7 ± 51 | - | 32 ± 1.3 | >96 | - | [3] |
| DTX/RGD NPs | - | - | - | 73.32 ± 5.04 | 19.37 ± 3.05 | [6] |
Experimental Protocols
Two primary methods are employed for incorporating DSPE-PEG-Maleimide into liposomal formulations: the "pre-insertion" (lipid film hydration) method and the "post-insertion" method.
Protocol 1: Liposome (B1194612) Formulation and Functionalization via Pre-insertion (Lipid Film Hydration)
This method involves the inclusion of DSPE-PEG-Maleimide with other lipids during the initial formulation of the liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide
-
Organic Solvent (e.g., Chloroform)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Thiolated ligand (e.g., peptide, antibody fragment)
-
Reducing agent (e.g., TCEP, if necessary to reduce disulfide bonds)
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)
-
Extruder and polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and DSPE-PEG-Maleimide in chloroform (B151607) in a round-bottom flask. A typical molar ratio of DSPC:Cholesterol:DSPE-PEG-Maleimide is 7:3:1.[7]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 65°C for DSPC).[7] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[7] This step is typically performed at a temperature above the lipid phase transition temperature.
-
-
Ligand Conjugation:
-
If the targeting ligand contains disulfide bonds, reduce them using a suitable reducing agent like TCEP.
-
Add the thiolated ligand to the liposome suspension. A molar ratio of 2:1 peptide to DSPE-PEG-Maleimide can be used.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be carried out at a pH between 6.5 and 7.5 to ensure the specific reaction between the maleimide and thiol groups.[3]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like L-cysteine or 2-mercaptoethanol.
-
Purify the functionalized liposomes from unreacted ligand and quenching agent using size exclusion chromatography or dialysis.
-
Protocol 2: Nanoparticle Functionalization via Post-Insertion
The post-insertion method involves preparing the nanoparticles first and then inserting the DSPE-PEG-Maleimide, often already conjugated to the ligand, into the outer leaflet of the nanoparticle membrane. This method can be advantageous as it avoids exposing the ligand to the potentially harsh conditions of liposome preparation.[][9]
Materials:
-
Pre-formed nanoparticles (e.g., liposomes)
-
DSPE-PEG-Maleimide
-
Thiolated ligand
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Organic Solvent (e.g., Chloroform or Methylene Chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Ligand-Conjugated Micelles:
-
Dissolve DSPE-PEG-Maleimide in an organic solvent in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.[][8]
-
Hydrate the lipid film with buffer (e.g., PBS) to form micelles.[][8]
-
Add the thiolated ligand to the micelle solution. The reaction can be carried out at a 3:1 molar ratio of lipid to protein for 8 hours at room temperature under an inert atmosphere.[]
-
-
Post-Insertion:
-
Incubate the pre-formed nanoparticles with the ligand-conjugated DSPE-PEG micelles. This is typically done at an elevated temperature (e.g., 60-65°C) for a defined period (e.g., 30-60 minutes).[][8] The DSPE-PEG-ligand conjugate will spontaneously insert into the outer leaflet of the nanoparticle bilayer.
-
-
Purification:
-
Remove non-inserted micelles and unconjugated ligand by dialysis or size exclusion chromatography.[]
-
Visualization of Workflows and Pathways
Experimental Workflow: Nanoparticle Functionalization
The following diagram illustrates the general workflow for functionalizing nanoparticles using DSPE-PEG-Maleimide.
References
- 2. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Trafficking of Size-Tuned Nanoparticles for Drug Delivery [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ligand conformation dictates membrane and endosomal trafficking of arginine-glycine-aspartate (RGD)-functionalized mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin - Wikipedia [en.wikipedia.org]
- 9. Selective integrin endocytosis is driven by interactions between the integrin α-chain and AP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG-Maleimide Micelle Creation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation of DSPE-PEG-Maleimide micelles, versatile nanocarriers for targeted drug delivery. The maleimide (B117702) functional group allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, to achieve site-specific drug delivery.
DSPE-PEG-Maleimide is a heterobifunctional molecule composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon acyl chains that forms the hydrophobic core of the micelle.[1][2]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms the outer shell, or corona, of the micelle. The PEG layer provides a "stealth" characteristic, extending the circulation half-life by reducing non-specific protein binding and cellular adhesion.[1][3][4]
-
Maleimide: A reactive group at the distal end of the PEG chain that specifically reacts with sulfhydryl (thiol, -SH) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][] This reaction is most efficient at a neutral pH.[1]
The amphiphilic nature of DSPE-PEG-Maleimide allows for self-assembly into micelles in an aqueous environment above a certain concentration known as the critical micelle concentration (CMC).[4][6] DSPE-PEG micelles are known for their high stability due to a very low CMC, which is in the micromolar range (~10⁻⁶ M).[2][4] This stability is crucial for maintaining the integrity of the micelles upon dilution in physiological fluids.[4]
Experimental Protocols
The most common and well-established method for preparing DSPE-PEG-Maleimide micelles is the thin-film hydration method .[4][7][8][9][10] This technique is favored for its simplicity and effectiveness in forming stable micelles.[11]
Materials and Equipment
-
DSPE-PEG-Maleimide (various PEG lengths such as 2000 or 5000 Da are common)[1][4][]
-
Co-lipid (e.g., DSPE-PEG-OMe for non-functionalized micelles, optional)[4]
-
Drug to be encapsulated (hydrophobic)
-
Organic solvent (e.g., chloroform, methanol, dichloromethane, or a mixture)[4][9][12]
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)[9][12]
-
Bath sonicator or probe sonicator[8]
-
Water bath[4]
-
Extruder with polycarbonate membranes (optional, for size homogenization)[10]
-
Syringe filters (e.g., 0.22 µm) for sterilization and removal of unincorporated drug aggregates[4][13]
Thin-Film Hydration Protocol
-
Dissolution: Dissolve the DSPE-PEG-Maleimide, any co-lipids, and the hydrophobic drug in a suitable organic solvent or solvent mixture in a round-bottom flask.[4][8][9][10]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid-drug film on the inner surface of the flask.[4][7][8][9] The flask should be rotated to ensure even film deposition. The temperature should be maintained above the glass transition temperature of the lipid.
-
Drying: To ensure complete removal of any residual organic solvent, the flask containing the thin film should be placed under high vacuum for at least one hour, or overnight.[4]
-
Hydration: Hydrate the dried film with a pre-heated aqueous buffer (e.g., PBS).[4][8] The hydration is typically performed by adding the buffer to the flask and agitating it in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 40-60°C) for a specified time (e.g., 20-60 minutes).[4] This process facilitates the self-assembly of the lipids into micelles.
-
Sonication: To reduce the size and achieve a more uniform size distribution of the micelles, the suspension can be sonicated using a bath or probe sonicator.[8]
-
Purification/Sterilization: To remove any large aggregates or unincorporated drug, the micelle solution can be filtered through a syringe filter (e.g., 0.22 µm).[4][13] For unconjugated drug removal, centrifugation can also be employed.[4]
Ligand Conjugation to Maleimide-Functionalized Micelles
-
Prepare Ligand: The thiol-containing ligand (e.g., peptide, antibody fragment) should be dissolved in a suitable buffer. If the ligand has disulfide bonds, a reduction step may be necessary to generate free thiol groups.
-
Conjugation Reaction: Mix the prepared DSPE-PEG-Maleimide micelles with the thiol-containing ligand solution. The reaction is typically carried out at room temperature for several hours (e.g., 8 hours) or overnight with gentle stirring in an inert atmosphere (e.g., under nitrogen) to prevent oxidation of the thiol groups.[12] The molar ratio of maleimide to ligand should be optimized for efficient conjugation.
-
Quenching (Optional): To cap any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol (B42355) can be added.[14]
-
Purification: The conjugated micelles can be purified from unconjugated ligand using techniques like dialysis or size exclusion chromatography.
Data Presentation
The following tables summarize typical quantitative data for DSPE-PEG-Maleimide micelles from the literature.
| Parameter | Value | Formulation Details | Reference |
| Particle Size | ~14 nm | Fasudil-loaded DSPE-PEG5000/DSPE-PEG2000-Maleimide micelles | [4] |
| 40.87 ± 4.82 nm | Isoliquiritigenin-loaded DSPE-PEG2000/DSPE-PEG2000-Angiopep-2 micelles | [9] | |
| 84.45 ± 1.39 nm | Voriconazole-loaded Maleimide-functionalized Pluronic F127/phospholipid mixed micelles | [15] | |
| 33 ± 15 nm | Ridaforolimus-loaded DSPE-PEG2000 micelles | [13] | |
| 97 - 260 nm | Doxorubicin-loaded DSPE-PEG-C60 micelles | [16] | |
| Polydispersity Index (PDI) | ~0.17 - 0.43 | Fasudil-loaded DSPE-PEG5000/DSPE-PEG2000-Maleimide micelles | [4] |
| 0.26 ± 0.01 | Isoliquiritigenin-loaded DSPE-PEG2000/DSPE-PEG2000-Angiopep-2 micelles | [9] | |
| Zeta Potential | ~ -30 mV | DSPE-PEG5000 micelles | [4] |
| -20.3 ± 0.29 mV | Voriconazole-loaded Maleimide-functionalized Pluronic F127/phospholipid mixed micelles | [15] | |
| -30.87 to -28.67 mV | Doxorubicin-loaded DSPE-PEG-C60 micelles | [16] | |
| Drug Encapsulation Efficiency | ~58% | Fasudil in CAR-conjugated DSPE-PEG micelles | [4] |
| 68.17 ± 6.23% | Isoliquiritigenin in DSPE-PEG2000/DSPE-PEG2000-Angiopep-2 micelles | [9] | |
| 95.33 ± 0.06% | Voriconazole (B182144) in Maleimide-functionalized Pluronic F127/phospholipid mixed micelles | [15] | |
| 86.1 - 97.5% | Doxorubicin (B1662922) in DSPE-PEG-C60 micelles | [16] | |
| Drug Loading Content | 7.63 ± 2.62% | Isoliquiritigenin in DSPE-PEG2000/DSPE-PEG2000-Angiopep-2 micelles | [9] |
| 3.5% | Doxorubicin in maleimide-functionalized polycaprolactone (B3415563) micelles | [17][18] | |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | DSPE-PEG(2000) micelles | [2] |
| 1.28 x 10⁻⁴ mg/mL | Maleimide-functionalized Pluronic F127/phospholipid mixed micelles | [15] |
Visualizations
Caption: Workflow for DSPE-PEG-Maleimide micelle formation via thin-film hydration.
Caption: Pathway for conjugating a targeting ligand to a DSPE-PEG-Maleimide micelle.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 4. Peptide-micelle Hybrids Containing Fasudil for Targeted Delivery to the Pulmonary Arteries and Arterioles to Treat PAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery | MDPI [mdpi.com]
- 8. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-film hydration preparation m... preview & related info | Mendeley [mendeley.com]
- 12. encapsula.com [encapsula.com]
- 13. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encapsula.com [encapsula.com]
- 15. Maleimide-functionalized phospholipid/Pluronic F127 mixed micelles for efficient ophthalmic delivery of voriconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery | Poster Board #238 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for DSPE-PEG-Maleimide in mRNA Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Detailed protocols for formulation, characterization, and functionalization are provided to guide researchers in developing targeted mRNA therapeutics.
Introduction to DSPE-PEG-Maleimide in mRNA LNPs
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate essential for the development of targeted LNP-based drug delivery systems.[] It consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that readily integrates into the lipid bilayer of nanoparticles due to its hydrophobic tails.[][2]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a "stealth" layer on the LNP surface. This PEG shield reduces non-specific protein binding, minimizes immunogenicity, and prolongs systemic circulation time.[2][3]
-
Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[2][4] This allows for the covalent conjugation of targeting ligands to the LNP surface.
The incorporation of DSPE-PEG-Maleimide into an mRNA LNP formulation enables the attachment of targeting moieties such as antibodies, antibody fragments (Fab'), peptides, or aptamers.[2][3] This surface functionalization facilitates the targeted delivery of the mRNA payload to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[][5] The reaction between the maleimide group and a thiol is a stable covalent bond formed under mild, neutral pH conditions.[2][4]
LNP Formulation and Characterization
Lipid Composition
A typical LNP formulation for mRNA delivery consists of four main lipid components. The inclusion of DSPE-PEG-Maleimide is often a partial or complete replacement of the standard PEGylated lipid.
| Lipid Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102 | 40 - 50 | Encapsulates negatively charged mRNA and facilitates endosomal escape.[6][7] |
| Helper Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 - 20 | Provides structural integrity to the lipid bilayer.[6][8] |
| Cholesterol | Cholesterol | 30 - 40 | Modulates membrane fluidity and stability.[6][8] |
| PEGylated Lipid | DSPE-PEG2000 | 1 - 5 | Provides colloidal stability and prolongs circulation.[9] |
| Functionalized PEG Lipid | DSPE-PEG-Maleimide | 0.3 - 2.5 | Enables conjugation of targeting ligands.[6][10] |
Note: The molar ratios can be optimized for specific applications and mRNA payloads.
Quantitative Data on LNP Formulations
The physicochemical properties of LNPs are critical for their in vivo performance. The following table summarizes representative data from literature for LNPs formulated with and without DSPE-PEG-Maleimide.
| Formulation | Molar Ratio (Ionizable:Helper:Chol:PEG:DSPE-PEG-Mal) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| siRNA LNP | 50:10:38:1.5:0.5 (DLin-MC3-DMA:DSPC:Chol:PEG-DMG:DSPE-PEG-Mal) | ~80 | < 0.2 | - | > 90 | [6] |
| mRNA LNP (Base) | 35:16:46.5:2.5:0 (C12-200:DOPE:Chol:PEG:--) | ~100 | ~0.15 | ~ -5 | > 95 | [10] |
| mRNA LNP (Maleimide) | 35:16:46.5:2.0:0.5 (C12-200:DOPE:Chol:PEG:DSPE-PEG-Mal) | ~110 | ~0.18 | ~ -8 | > 95 | [10] |
Experimental Protocols
Protocol for mRNA LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of mRNA LNPs incorporating DSPE-PEG-Maleimide using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
DSPE-PEG2000 in ethanol
-
DSPE-PEG-Maleimide in ethanol
-
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[7]
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., 20 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
In an appropriate vial, combine the ionizable lipid, DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG-Maleimide in the desired molar ratios.
-
Ensure the final lipid concentration in ethanol is suitable for the microfluidic system.
-
-
Prepare the mRNA-Aqueous Phase:
-
Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).[6]
-
Set the total flow rate according to the manufacturer's instructions (e.g., 2 mL/min).[6]
-
Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes and place them on the syringe pumps of the microfluidic device.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
To remove the ethanol and raise the pH to a neutral level, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes.[6]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol for LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the LNP solution in an appropriate low-ionic-strength buffer or deionized water.
-
Measure the surface charge (zeta potential) using a suitable instrument.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
In the second set, keep the LNPs intact to measure the amount of unencapsulated (surface-accessible) mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
-
Protocol for Ligand Conjugation to DSPE-PEG-Maleimide LNPs
This protocol describes the conjugation of a thiol-containing ligand (e.g., a peptide or a reduced antibody fragment) to the surface of pre-formed maleimide-functionalized LNPs.
Materials:
-
Maleimide-functionalized LNPs
-
Thiol-containing targeting ligand
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Reducing agent (if needed for antibody reduction, e.g., TCEP)
-
Purification method (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Ligand Preparation (if necessary):
-
If the ligand is an antibody, it may require partial reduction to expose free thiol groups in the hinge region. This can be achieved by incubating the antibody with a mild reducing agent like TCEP. The reaction conditions (TCEP concentration, temperature, and incubation time) should be optimized to avoid over-reduction and loss of antibody activity.
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand to the maleimide-functionalized LNPs in the reaction buffer. The molar ratio of ligand to DSPE-PEG-Maleimide should be optimized.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unconjugated ligand from the LNP solution using size exclusion chromatography or dialysis.
-
-
Characterization of Conjugated LNPs:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (to observe a shift in the molecular weight of the conjugated protein), HPLC, or by measuring a change in the LNP size or zeta potential.
-
Visualizations
DSPE-PEG-Maleimide LNP Structure
References
- 2. labinsights.nl [labinsights.nl]
- 3. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Conformation Sensitive Targeting of Lipid Nanoparticles for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Proteins to DSPE-PEG-Maleimide Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomal and nanoparticle surfaces with proteins, such as antibodies or enzymes, is a critical step in the development of targeted drug delivery systems and advanced diagnostics. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a versatile lipid derivative widely employed for this purpose.[][2] Its structure comprises a lipid anchor (DSPE) for stable integration into lipid bilayers, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific interactions, and a maleimide (B117702) group for the covalent conjugation of thiol-containing molecules.[][3]
This document provides detailed application notes and protocols for the bioconjugation of proteins to DSPE-PEG-Maleimide functionalized surfaces. It covers the underlying chemistry, experimental procedures, and characterization methods to guide researchers in successfully developing protein-conjugated nanocarriers.
Core Concepts: The Thiol-Maleimide Reaction
The conjugation of proteins to DSPE-PEG-Maleimide relies on the highly specific and efficient Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group (-SH).[4][5] Thiol groups are naturally present in the amino acid cysteine.[6] This reaction forms a stable thioether bond, covalently linking the protein to the lipid surface.[4]
The reaction is most effective within a pH range of 6.5 to 7.5.[4][7] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and the reaction with primary amines can become a competing side reaction.[7]
Quantitative Data Summary
The efficiency of protein conjugation to DSPE-PEG-Maleimide surfaces can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and the specific characteristics of the protein and lipid formulation. The following table summarizes key quantitative data from various studies to provide a comparative overview.
| Parameter | Value | Experimental System | Reference |
| Optimal pH Range | 6.5 - 7.5 | General maleimide-thiol conjugation | [4][7] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | General maleimide-thiol conjugation | [8] |
| Recommended Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | General protein labeling | |
| Conjugation Efficiency (Fab' to LCNPs) | High (not quantified) | Anti-EGFR Fab' to phytantriol-based LCNPs | [9] |
| Conjugation Efficiency (% of loaded protein) | 54% | Hemoglobin to maleimide-liposomes | [10] |
| Molecules per Liposome (B1194612) (mTFP) | Over 600 | mTFP on 100 nm liposomes with 20% Ni-NTA-DGS (for comparison) | [11] |
| Molecules per Liposome (Antibody) | ~150-200 | 2C5 antibody on 200 nm liposomes | [12] |
Experimental Protocols
This section outlines the key experimental protocols for the successful bioconjugation of proteins to DSPE-PEG-Maleimide surfaces.
Protocol 1: Preparation of Thiolated Proteins
For proteins that do not have accessible free cysteine residues, or to control the site of conjugation, protein thiolation may be necessary. If the protein has existing disulfide bonds that need to be reduced to generate free thiols, the following procedure can be used.
Materials:
-
Protein of interest
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[6]
-
Tris(2-carboxyethyl)phosphine (TCEP)[6]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[6]
-
To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not need to be removed prior to the conjugation step.[8]
-
Flush the reaction vial with an inert gas, cap it tightly, and incubate for 20-60 minutes at room temperature.[6][8]
Protocol 2: Formation of DSPE-PEG-Maleimide Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol (optional, for membrane stability)
-
DSPE-PEG-Maleimide
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer (e.g., PBS, HEPES)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide in a desired molar ratio) in chloroform.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[11] This should be done at a temperature above the phase transition temperature of the primary lipid.
-
The resulting liposome solution is now ready for protein conjugation.
Protocol 3: Protein Conjugation to DSPE-PEG-Maleimide Liposomes
This protocol details the covalent attachment of the prepared thiolated protein to the maleimide-functionalized liposomes.
Materials:
-
DSPE-PEG-Maleimide functionalized liposomes (from Protocol 2)
-
Thiolated protein solution (from Protocol 1)
-
Reaction buffer (pH 6.5-7.5)
-
Quenching reagent (e.g., cysteine, 2-mercaptoethanol) (optional)[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Add the thiolated protein solution to the DSPE-PEG-Maleimide liposome suspension. A typical starting molar ratio of maleimide to protein is between 10:1 and 20:1.
-
Flush the reaction vial with an inert gas and seal it.
-
Incubate the reaction mixture with gentle stirring for 2 hours at room temperature or overnight at 4°C.[7] The reaction should be protected from light.[8]
-
(Optional) To quench the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) in excess.[7]
-
Remove the unreacted protein and quenching reagent from the protein-conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.[13]
Characterization of Protein-Conjugated Liposomes
After conjugation, it is essential to characterize the resulting product to confirm successful conjugation and assess its properties.
| Characterization Technique | Purpose |
| Dynamic Light Scattering (DLS) | To determine the size distribution and polydispersity index (PDI) of the liposomes before and after protein conjugation.[11] |
| Zeta Potential Measurement | To assess the surface charge of the liposomes, which can be altered by protein conjugation. |
| SDS-PAGE | To confirm the covalent attachment of the protein to the lipid, which will result in a band shift corresponding to the molecular weight of the lipid-protein conjugate.[10] |
| Quantification Assays (e.g., BCA, Bradford) | To determine the amount of protein conjugated to the liposomes. This is typically done after separating the conjugated liposomes from free protein. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the formation of new chemical bonds, such as the amide bond, confirming the conjugation.[14] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the morphology of the liposomes and confirm their integrity after the conjugation process.[9] |
Visualizations
Signaling Pathway: Thiol-Maleimide Conjugation Chemistry
Caption: Chemical reaction pathway for thiol-maleimide conjugation.
Experimental Workflow for Protein-Liposome Conjugation
Caption: Workflow for protein-liposome bioconjugation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Maleimide hydrolysis due to high pH. | Ensure the reaction pH is maintained between 6.5 and 7.5.[7] |
| Oxidation of thiol groups to disulfide bonds. | Ensure the protein's sulfhydryl groups are in a reduced state by using a reducing agent like TCEP.[7] | |
| Insufficient molar excess of maleimide. | Increase the molar ratio of DSPE-PEG-Maleimide to protein. | |
| Protein Aggregation | Denaturation of the protein during the reaction. | Optimize reaction conditions such as temperature and buffer composition. Consider using a lower protein concentration. |
| Liposome Aggregation | Changes in surface charge upon protein conjugation. | Ensure adequate PEGylation on the liposome surface to provide steric hindrance. |
By following these detailed protocols and considering the key parameters, researchers can effectively conjugate proteins to DSPE-PEG-Maleimide surfaces, paving the way for the development of novel and targeted nanomedicines.
References
- 2. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiol-Maleimide Reaction for Surface Modification of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in the development of sophisticated nanomaterials for a myriad of biomedical applications, including targeted drug delivery, advanced diagnostics, and bioimaging.[1][2] Among the various bioconjugation strategies, the thiol-maleimide reaction stands out due to its high specificity, efficiency, and mild reaction conditions. This "click" chemistry approach involves the covalent attachment of thiol-containing molecules, such as peptides, antibodies, or nucleic acids, to maleimide-functionalized nanoparticle surfaces.[3][4] The resulting stable thioether bond ensures a robust and reliable linkage, crucial for in vivo applications.
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles utilizing thiol-maleimide chemistry. It is designed to be a comprehensive guide, offering insights into reaction optimization, characterization of the final conjugate, and practical experimental procedures.
Principle of Thiol-Maleimide Conjugation
The thiol-maleimide reaction is a Michael addition reaction where the nucleophilic thiol group (-SH) of a biomolecule attacks the electrophilic double bond of a maleimide (B117702) group. This reaction is highly selective for thiols, particularly at a pH range of 6.5-7.5, which minimizes undesirable side reactions with other functional groups like amines.[5] The process typically involves three main stages:
-
Nanoparticle Functionalization: The nanoparticle surface is first engineered to present maleimide groups. This can be achieved during nanoparticle synthesis by incorporating a maleimide-terminated polymer or through post-synthesis modification.[5]
-
Ligand Preparation: The biomolecule to be conjugated must possess a free thiol group. For proteins and peptides, this is often a cysteine residue. If disulfide bonds are present, they must be reduced to generate a free thiol.
-
Conjugation Reaction: The maleimide-functionalized nanoparticles are then mixed with the thiol-containing ligand under optimized conditions to facilitate the formation of a stable thioether bond.[5]
Experimental Protocols
Protocol 1: General Conjugation of a Cysteine-Containing Peptide to Maleimide-Functionalized Nanoparticles
This protocol outlines the fundamental steps for conjugating a peptide with a terminal cysteine to nanoparticles functionalized with maleimide groups.
Materials and Reagents:
-
Maleimide-functionalized nanoparticles
-
Cysteine-containing peptide
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4 or HEPES buffer (10 mM, pH 7.0)[6]
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification system: Centrifugal filter units or size exclusion chromatography
-
Anhydrous DMSO or DMF (for dissolving linkers if needed)[6]
Procedure:
-
Preparation of Thiolated Peptide:
-
Dissolve the cysteine-containing peptide in a degassed reaction buffer to the desired concentration.[5]
-
If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[6] Note: If using DTT as a reducing agent, it must be removed prior to the conjugation step.[6]
-
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in the degassed reaction buffer.
-
Add the thiolated peptide solution to the nanoparticle dispersion. The optimal molar ratio of maleimide to thiol should be determined empirically but typically ranges from 2:1 to 20:1.[7][8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide groups, add a small excess of free cysteine or β-mercaptoethanol and incubate for an additional 15-30 minutes.[5]
-
Purify the peptide-conjugated nanoparticles using centrifugal filter units or size exclusion chromatography to remove unreacted peptide and other reagents.[1]
-
Wash the purified conjugates with fresh buffer.
-
Resuspend the final functionalized nanoparticles in the desired buffer for storage or downstream applications.
-
Protocol 2: Antibody Conjugation to PLGA-PEG-Maleimide Nanoparticles
This protocol details the conjugation of antibodies to pre-formed poly(lactic-co-glycolic acid)-poly(ethylene glycol)-maleimide (PLGA-PEG-Mal) nanoparticles.
Materials and Reagents:
-
PLGA-PEG-Mal nanoparticles
-
Antibody of interest
-
Thiolation reagent: Traut's reagent (2-iminothiolane) or TCEP for antibody reduction
-
Reaction Buffer: 2 mM EDTA buffer or 100 mM CaCl2 buffer[7]
-
Purification system: Centrifugal filtration[7]
Procedure:
-
Nanoparticle Synthesis:
-
Synthesize PLGA-PEG-Mal nanoparticles using a single emulsion oil-in-water protocol. Briefly, dissolve PLGA-PEG-Mal in dichloromethane (B109758) (DCM) and add it to a solution of poly(vinyl alcohol) (PVA). Sonicate the mixture on ice and stir for several hours to allow for solvent evaporation. Purify the nanoparticles via centrifugal filtration.[3][7]
-
-
Antibody Thiolation:
-
Method A: Direct Reduction: Treat the antibody with a molar excess of TCEP to reduce existing disulfide bonds and generate free thiols.[3]
-
Method B: Linker Attachment: React the antibody with a thiol-containing linker. For example, an OPSS-PEG-SVA linker can be used, which is first reduced with TCEP to create a free thiol and then incubated with the antibody.[7]
-
-
Conjugation Reaction:
-
Conjugate the thiolated antibodies to the PLGA-PEG-Mal nanoparticles in either a 2 mM EDTA buffer or a 100 mM CaCl2 buffer.[7] The choice of buffer can influence conjugation efficiency.
-
The initial loading conditions (e.g., "Low" or "High" antibody concentration) can be varied to achieve tunable conjugation densities.[7]
-
-
Purification and Characterization:
-
Purify the antibody-conjugated nanoparticles by centrifugal filtration to remove unbound antibodies.
-
Characterize the final product for size, surface charge, and antibody loading.
-
Data Presentation
Quantitative data from various studies are summarized below to provide a reference for expected outcomes and to aid in experimental design.
| Nanoparticle System | Ligand | Maleimide:Thiol Molar Ratio | Reaction Time & Temp. | Conjugation Efficiency (%) | Reference |
| PLGA NPs | cRGDfK peptide | 2:1 | 30 min, RT | 84 ± 4 | [8][9] |
| PLGA NPs | 11A4 nanobody | 5:1 | 2 h, RT | 58 ± 12 | [8][9] |
| Nanoparticle Property | Unmodified Nanoparticles | Antibody-Conjugated Nanoparticles (Low Loading) | Antibody-Conjugated Nanoparticles (High Loading) | Reference |
| Hydrodynamic Diameter (nm) | 135 ± 8.6 | 135 ± 8.0 | 142 ± 17 | [7] |
| Antibody Loading (antibodies/NP) | N/A | ~350 | >350 | [7] |
Mandatory Visualizations
Experimental Workflow for Peptide Conjugation
Caption: Workflow for conjugating a thiolated peptide to a maleimide-functionalized nanoparticle.
Thiol-Maleimide Reaction Mechanism
Caption: The chemical reaction between a maleimide group and a thiol group forming a stable thioether bond.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Targeted Lipid Nanoparticle (LNP) Formulations Using DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, particularly nucleic acids like mRNA and siRNA. A key strategy for enhancing the efficacy and reducing off-target effects of LNP-based therapies is active targeting, which involves functionalizing the LNP surface with ligands that bind to specific cell surface receptors. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a versatile and widely used lipid conjugate for this purpose.[1][2][3]
The maleimide (B117702) group provides a reactive handle for the covalent attachment of thiol-containing molecules, such as cysteine-containing peptides and antibodies, via a stable thioether bond.[4] This allows for the specific and efficient coupling of targeting moieties to the LNP surface.[2][4] The DSPE anchor ensures stable incorporation into the lipid bilayer of the nanoparticle, while the polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic shield that reduces non-specific protein binding and prolongs circulation time.[2][3]
These application notes provide detailed protocols for the preparation of targeted LNP formulations using DSPE-PEG-Maleimide, including methods for LNP synthesis, ligand conjugation, purification, and characterization.
Data Presentation: Physicochemical Properties of LNP Formulations
The following tables summarize the typical physicochemical properties of LNP formulations incorporating DSPE-PEG-Maleimide. These values can vary depending on the specific lipid composition, manufacturing process, and payload.
Table 1: Example LNP Formulation for siRNA Delivery [5]
| Component | Molar Ratio |
| DLin-MC3-DMA | 50 |
| DSPC | 10 |
| Cholesterol | 38.5 |
| PEG-DMG | 1.5 |
| DSPE-PEG-Maleimide | 0.5 |
Table 2: Physicochemical Characterization of Targeted LNPs
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| cRGD-targeted mRNA LNPs | ~80-100 | < 0.2 | -5 to -15 | > 90% | [2] |
| Antibody-conjugated siRNA LNPs | ~40 | < 0.2 | ~ -10 | ~ 90% | [5] |
| Peptide-conjugated mRNA LNPs | ~80-120 | < 0.2 | Neutral | 95-99% | [6] |
| Folate-targeted mRNA LNPs | ~90-110 | < 0.2 | -10 to -20 | > 95% | [7] |
| Maleimide-functionalized LNPs | ~80-100 | < 0.15 | -5 to -15 | > 95% | [7] |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized LNPs using Microfluidics
This protocol describes the preparation of LNPs containing DSPE-PEG-Maleimide using a microfluidic mixing device, a common method for producing uniform nanoparticles.[5]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG)
-
DSPE-PEG-Maleimide
-
Nucleic acid (mRNA or siRNA)
-
Acidic buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and DSPE-PEG-Maleimide in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.0:0.5).
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic buffer.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution and the nucleic acid solution into separate syringes.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
-
Dialysis: Collect the LNP dispersion and dialyze it against the dialysis buffer for at least 24 hours to remove ethanol and raise the pH to neutral. Change the buffer several times during dialysis.
-
Sterilization and Storage: Sterile-filter the purified LNPs through a 0.22 µm filter and store at 4°C.
Protocol 2: Conjugation of Cysteine-Containing Peptides to Maleimide-Functionalized LNPs
This protocol details the covalent attachment of a targeting peptide to the surface of pre-formed maleimide-functionalized LNPs.[8]
Materials:
-
Maleimide-functionalized LNPs (from Protocol 1)
-
Cysteine-containing targeting peptide
-
Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., centrifugal filters or size exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer. If the peptide has internal disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose the free thiol group.
-
Conjugation Reaction: Add the peptide solution to the maleimide-functionalized LNP dispersion at a desired molar ratio (e.g., 10:1 peptide to DSPE-PEG-Maleimide).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if using fluorescently labeled peptides.
-
Purification: Remove the unreacted peptide and other reagents.
-
Centrifugal Filtration: Use a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa or 300 kDa) to separate the LNPs from the smaller peptide molecules. Wash the LNPs with fresh buffer multiple times.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger LNPs from the smaller, unconjugated peptides.
-
-
Characterization and Storage: Characterize the purified targeted LNPs (see Protocol 3) and store them at 4°C.
Protocol 3: Characterization of Targeted LNPs
This protocol outlines the key characterization techniques to assess the quality of the prepared targeted LNPs.
Methods:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (particle size), PDI (a measure of the size distribution), and surface charge (zeta potential) of the LNPs. Dilute the LNP sample in an appropriate buffer (e.g., PBS) before measurement.
-
-
Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) that lyses the LNPs and exposes the encapsulated nucleic acid.
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Fluorescence before lysis) / Total Fluorescence) * 100%.
-
-
Quantification of Ligand Conjugation:
-
If the targeting ligand has a unique spectroscopic signature (e.g., a fluorescent label or a specific absorbance), this can be used for quantification.
-
Alternatively, the amount of unreacted maleimide groups on the LNP surface can be quantified before and after the conjugation reaction using a maleimide-specific assay.
-
-
Morphology:
-
Use Cryogenic Transmission Electron Microscopy (Cryo-TEM) to visualize the morphology and lamellarity of the LNPs.
-
Mandatory Visualizations
Caption: Workflow for preparing maleimide-functionalized LNPs.
Caption: Maleimide-thiol conjugation for targeted LNPs.
References
- 1. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation methods for peptide-modified lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 5. Conformation Sensitive Targeting of Lipid Nanoparticles for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-guided lipid nanoparticles deliver mRNA to the neural retina of rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for DSPE-PEG-Maleimide Film Hydration
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the hydration of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) lipid film to form functionalized liposomes. This method is a cornerstone in the development of targeted drug delivery systems, allowing for the covalent attachment of thiol-containing ligands, such as peptides and antibodies, to the liposome (B1194612) surface.
Principle
The thin-film hydration method is a widely used technique for the preparation of liposomes.[1][2] The process involves dissolving lipids, including DSPE-PEG-Maleimide, in an organic solvent, which is then evaporated to create a thin lipid film on the interior surface of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer above the lipid's phase transition temperature leads to the self-assembly of the lipids into multilamellar vesicles (MLVs).[1] These MLVs can then be downsized to form unilamellar vesicles (ULVs) of a desired size through techniques like extrusion or sonication. The incorporated DSPE-PEG-Maleimide exposes the maleimide (B117702) groups on the liposome surface, making them available for conjugation with thiol-containing molecules.[3]
Experimental Protocols
This section details the step-by-step methodology for the preparation and functionalization of DSPE-PEG-Maleimide liposomes.
Materials and Equipment
Materials:
-
DSPE-PEG-Maleimide
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer, pH 6.5-7.5)[4]
-
Thiol-containing ligand (e.g., cysteine-containing peptide)
-
Quenching agent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Nitrogen or argon gas source
-
Vortex mixer
-
Liposome extrusion system with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer for quantification assays
Protocol for DSPE-PEG-Maleimide Film Hydration
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol). A typical molar ratio could be 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Maleimide).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the glass transition temperature of the lipids but below the boiling point of the solvent.
-
Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the flask wall.[5]
-
To ensure complete removal of the organic solvent, further dry the film under a high vacuum for at least 2 hours or overnight.[6]
-
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature of the primary lipid (e.g., >55°C for DSPC).
-
Add the pre-heated hydration buffer to the flask containing the dried lipid film.[1] The volume will depend on the desired final lipid concentration.
-
Gently agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). This step can take 30-60 minutes.
-
-
Liposome Sizing (Extrusion):
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form ULVs.[7]
-
Protocol for Maleimide-Thiol Conjugation
The maleimide group on the liposome surface can react with a thiol group from a ligand to form a stable thioether bond.[4]
-
Ligand Preparation:
-
Dissolve the thiol-containing ligand in the same hydration buffer used for the liposomes.
-
If the ligand contains disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8]
-
-
Conjugation Reaction:
-
Add the ligand solution to the liposome suspension. The molar ratio of maleimide to thiol is a critical parameter and should be optimized, with a common starting point being a slight excess of maleimide.[9]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[4] The optimal reaction time and temperature may vary depending on the specific reactants.[9]
-
-
Quenching of Unreacted Maleimide Groups:
-
To block any unreacted maleimide groups and prevent non-specific binding, add a quenching agent such as 2-mercaptoethanol or L-cysteine in a molar excess.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Conjugated Liposomes:
-
Remove the unconjugated ligand and quenching agent using methods such as size exclusion chromatography (e.g., using a Sephadex column) or dialysis.[4]
-
Data Presentation
The following tables summarize key quantitative data for the preparation and characterization of DSPE-PEG-Maleimide liposomes.
Table 1: Typical Formulation Parameters
| Parameter | Value | Reference |
| Lipid Composition (molar ratio) | DSPC:Cholesterol:DSPE-PEG-Maleimide (55:40:5) | [10] |
| Total Lipid Concentration | 10-20 mM | [11] |
| Hydration Buffer | PBS, pH 7.4 | [6] |
| Hydration Temperature | > 55°C (for DSPC) | [1] |
| Extrusion Pore Size | 100 nm | [10] |
Table 2: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Condition | Reference |
| Reaction pH | 6.5 - 7.5 | [4] |
| Maleimide:Thiol Molar Ratio | 1:1 to 5:1 (optimize for specific ligand) | [9] |
| Reaction Temperature | Room Temperature or 4°C | [4] |
| Reaction Time | 2 hours to overnight | [4] |
| Conjugation Efficiency | 50-90% (highly dependent on reactants and conditions) | [9] |
Table 3: Characterization of DSPE-PEG-Maleimide Liposomes
| Parameter | Typical Value | Method |
| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Dynamic Light Scattering (DLS) |
Visualizations
Experimental Workflow
Caption: Workflow for DSPE-PEG-Maleimide liposome preparation and conjugation.
Maleimide-Thiol Conjugation Reaction
Caption: Schematic of the maleimide-thiol conjugation reaction.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Preparation via Thin Film Hydration | BioRender Science Templates [biorender.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for DSPE-PEG-Maleimide in Theranostic Platforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) in the development of advanced theranostic platforms. This versatile phospholipid-PEG conjugate serves as a critical component for constructing targeted nanoparticles that can simultaneously deliver therapeutic agents and diagnostic probes, enabling integrated diagnosis and treatment monitoring.
Introduction to DSPE-PEG-Maleimide in Theranostics
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the formulation of "stealth" nanoparticles with targeting capabilities.[][2] Its structure comprises three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that acts as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanoparticles such as liposomes and micelles.[2]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a protective corona on the nanoparticle surface. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging systemic circulation time and enhancing accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[2][3]
-
Maleimide (B117702): A reactive functional group at the distal end of the PEG chain that specifically and efficiently reacts with sulfhydryl (thiol) groups (-SH) on targeting ligands like peptides, antibodies, and antibody fragments.[][2] This covalent conjugation allows for active targeting of the nanoparticles to specific cells or tissues that overexpress the corresponding receptors.
The combination of these features makes DSPE-PEG-Maleimide an ideal building block for creating sophisticated theranostic nanoparticles capable of targeted drug delivery, gene therapy, and diagnostic imaging.
Data Presentation: Physicochemical and Biological Properties of DSPE-PEG-Maleimide-Based Theranostic Nanoparticles
The following tables summarize quantitative data from various studies on theranostic nanoparticles formulated with DSPE-PEG-Maleimide. This data highlights the key physicochemical characteristics and biological performance metrics of these platforms.
Table 1: Physicochemical Characterization of DSPE-PEG-Maleimide Nanoparticles
| Nanoparticle Formulation | Targeting Ligand | Therapeutic/Imaging Agent(s) | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| cRGD-Modified Cationic Liposomes | cRGD peptide | pshOC-2 (shRNA) | 150 ± 1.02 | 19.8 ± 0.249 | < 0.3 | ~96 |
| Anti-EGFR Fab'-Conjugated LCNPs (Cubosomes) | Anti-EGFR Fab' | Not specified | 232 | Not specified | Not specified | Not applicable |
| Anti-EGFR Fab'-Conjugated LCNPs (Hexosomes) | Anti-EGFR Fab' | Not specified | 251 | Not specified | Not specified | Not applicable |
| DSPE-PEG/Soluplus Micelles | None | Not specified | 116.6 | -13.7 | 0.112 | Not applicable |
| DSPE-mPEG2000/DSPE-PEG2000-DTPA Micelles | None | 99mTc (via DTPA) | ~10 | -2.7 ± 1.1 | Not specified | Not applicable |
Table 2: In Vivo Performance of DSPE-PEG-Maleimide-Based Theranostic Nanoparticles
| Nanoparticle Formulation | Animal Model | Tumor Model | Tumor Accumulation (%ID/g) | Therapeutic Efficacy | Reference |
| 64Cu-cRGD-SPIOs | Mice | U87MG human glioblastoma | 5.6 ± 1.7 (at 6h) | Not specified | [4] |
| cRGD-Lipo-PEG/Apatinib | Nude mice | HCT116 human colon carcinoma | 0.87 x 109 (fluorescence intensity) | Significant tumor growth inhibition | [5] |
| MSNs/ICG/miR/RM/RGD | Nude mice | U87MG human glioblastoma | Not specified | Tumor inhibition rate of ~94.9% with NIR irradiation | [6] |
(%ID/g = percentage of injected dose per gram of tissue)
Experimental Protocols
This section provides detailed protocols for the formulation, characterization, and evaluation of DSPE-PEG-Maleimide-based theranostic nanoparticles.
Protocol for Formulation of cRGD-Targeted Liposomes for shRNA Delivery
This protocol is adapted from the preparation of cRGD-modified cationic liposomes for delivering ONECUT2 (OC-2) shRNA to breast cancer cells.[7]
Materials:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
Cholesterol
-
DMG-PEG2k (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
DSPE-PEG2000-cRGD (pre-conjugated)
-
Tert-butanol
-
pshOC-2 (shRNA plasmid)
-
Nuclease-free water
Procedure:
-
Lipid Film Preparation:
-
Dissolve DOTAP, cholesterol, DMG-PEG2k, and DSPE-PEG2000-cRGD in a molar ratio of 50:42:2:6 in tert-butanol.
-
For fluorescently labeled liposomes, add 0.2 mol% of a lipophilic dye (e.g., FITC-DSPE or DiR-iodide) to the lipid mixture.
-
-
Hydration and Lyophilization:
-
Mix the lipid solution with an equal volume of a filtered 15 mg/mL sucrose solution.
-
Snap-freeze the mixture for 12 hours.
-
Lyophilize the frozen mixture for 72 hours at a condensing temperature of -89°C and a pressure of less than 0.1 mbar to form a dry lipid cake.
-
-
Liposome Formation and shRNA Loading:
-
Rehydrate the lyophilized lipid cake with a specific volume of nuclease-free water containing the pshOC-2 plasmid to achieve the desired N/P ratio (e.g., 4). The N/P ratio is the molar ratio of nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.
-
Vortex the mixture gently to form lipoplexes.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency using a fluorescent dye exclusion assay or a gel retardation assay.
-
Protocol for Conjugation of a Thiolated Peptide (cRGD) to DSPE-PEG-Maleimide
This protocol describes the conjugation of a cysteine-containing cyclic RGD peptide to DSPE-PEG-Maleimide.[6]
Materials:
-
DSPE-PEG-Maleimide (e.g., MW 2890)
-
cRGD(fC) peptide (cysteine-containing cyclic RGD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 1 kDa MWCO)
Procedure:
-
Reagent Preparation:
-
Dissolve 9 mg of DSPE-PEG-Maleimide in 1 mL of PBS (pH 7.4).
-
Dissolve 2 mg of cRGD(fC) peptide in 1 mL of PBS (pH 7.4).
-
-
Conjugation Reaction:
-
Gently mix the DSPE-PEG-Maleimide and cRGD(fC) peptide solutions.
-
Incubate the reaction mixture at 4°C for 12 hours with gentle stirring.
-
-
Purification:
-
Purify the DSPE-PEG-cRGD conjugate by dialysis against deionized water using a 1 kDa MWCO membrane to remove unconjugated peptide and other small molecules.
-
-
Confirmation of Conjugation:
Protocol for In Vitro Cellular Uptake and Targeting Specificity
This protocol outlines a method to assess the targeting specificity and cellular uptake of ligand-conjugated nanoparticles using flow cytometry and confocal microscopy.[7]
Materials:
-
Target cells (e.g., MCF-7 breast cancer cells, which overexpress integrin αvβ3)
-
Control cells (with low or no expression of the target receptor)
-
Fluorescently labeled targeted nanoparticles (e.g., FITC-cRGD-CL)
-
Fluorescently labeled non-targeted nanoparticles (e.g., FITC-CL)
-
Cell culture medium
-
DAPI (for nuclear staining)
-
LysoTracker Red (for lysosome staining)
-
Trypan blue solution (0.4%)
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chambered cover glasses for confocal microscopy) and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, and 4 hours).
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
To quench the fluorescence of membrane-bound nanoparticles, incubate the cells with 0.4% trypan blue solution for a short period.
-
Harvest the cells and analyze the intracellular fluorescence intensity using a flow cytometer.
-
-
Confocal Microscopy:
-
After incubation with nanoparticles, wash the cells with PBS.
-
Stain the lysosomes with LysoTracker Red and the nuclei with DAPI according to the manufacturer's protocols.
-
Visualize the intracellular localization of the nanoparticles using a confocal laser scanning microscope.
-
Protocol for In Vivo Biodistribution and Tumor Accumulation Study
This protocol describes a method for evaluating the biodistribution and tumor accumulation of theranostic nanoparticles in a tumor-bearing animal model using in vivo imaging.[5]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HCT116 tumors)
-
Near-infrared (NIR) fluorescent dye-labeled nanoparticles (e.g., DiR-labeled cRGD-Lipo-PEG)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Model:
-
Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 50-100 mm³).
-
-
Nanoparticle Administration:
-
Administer the NIR dye-labeled nanoparticles intravenously (e.g., via tail vein injection) at a specific dose.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 4, 8, 12, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, lungs, heart) and image them ex vivo to confirm the in vivo findings and quantify the fluorescence signal in each organ.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs at each time point using the imaging software to determine the biodistribution profile and tumor accumulation kinetics.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Theranostic Nanoparticle Development
Caption: Workflow for developing DSPE-PEG-Maleimide-based theranostic nanoparticles.
Integrin-Mediated Endocytosis Signaling Pathway
Caption: Signaling pathway of integrin-mediated endocytosis for targeted nanoparticles.
References
- 2. labinsights.nl [labinsights.nl]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cRGD-functionalized, DOX-conjugated, and 64Cu-labeled superparamagnetic iron oxide nanoparticles for targeted anticancer drug delivery and PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. RGD Peptide Modified Erythrocyte Membrane/Porous Nanoparticles Loading Mir-137 for NIR-Stimulated Theranostics of Glioblastomas [mdpi.com]
- 7. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of DSPE-PEG-Maleimide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation efficiency of DSPE-PEG-Maleimide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the maleimide-thiol conjugation process.
Q1: Why is my conjugation efficiency low or nonexistent?
A: Low conjugation efficiency is a frequent challenge that can be traced back to several critical factors. A systematic check of reagent integrity, reaction conditions, and substrate availability is the most effective troubleshooting approach.[1][2] The primary areas to investigate are the activity of the DSPE-PEG-Maleimide, the availability of free thiols on the molecule to be conjugated, the reaction pH, and the molar ratio of the reactants.[1][2]
Q2: How can I determine if my DSPE-PEG-Maleimide reagent is still active?
A: The maleimide (B117702) group is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which opens the ring to form a non-reactive maleamic acid.[1][3][4]
-
Proper Handling: Always prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[4][5] For stock solutions, use a dry, water-miscible solvent like DMSO or DMF.[1][3]
-
Storage: Store the product at -20°C under dry conditions.[5][6][] Avoid frequent freeze-thaw cycles.[5] Storage of maleimide-functionalized nanoparticles for 7 days at 20°C can lead to a 40% loss in reactivity, whereas storage at 4°C results in only a 10% decrease.[8][9]
-
Activity Test: You can indirectly assess maleimide activity using Ellman's reagent. First, react the DSPE-PEG-Maleimide with a known excess of a thiol-containing molecule (like L-cysteine). Then, quantify the remaining unreacted thiols using Ellman's assay.[10][11]
Q3: My protein/peptide has disulfide bonds. Do I need to reduce them before conjugation?
A: Yes, this is a critical step. Maleimides react specifically with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (S-S).[1][2][3]
-
Reduction: Before conjugation, you must reduce the disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it is effective and does not need to be removed from the reaction mixture before adding the maleimide reagent.[2][12][13][14]
-
Alternative Reducing Agents: If you use dithiothreitol (B142953) (DTT), it is crucial to remove it completely after reduction (e.g., via dialysis or a desalting column), as its free thiols will compete with your target molecule for reaction with the maleimide.[2][13][14]
Q4: What is the optimal pH for the maleimide-thiol reaction, and what happens if the pH is off?
A: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][3][12][14] This range provides the best balance of reaction speed and specificity.
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is mostly in its protonated (-SH) form, which is less nucleophilic than the thiolate anion (-S⁻).[3][14][15]
-
Above pH 7.5: Two side reactions become problematic. First, the maleimide ring becomes increasingly prone to hydrolysis.[3][15] Second, the maleimide loses its selectivity and can react with primary amines (e.g., the side chain of lysine), leading to non-specific conjugation.[1][3][15] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][12][15]
Q5: What are the common side reactions, and how can they be minimized?
A: Besides the desired thiol addition, several side reactions can occur:
-
Maleimide Hydrolysis: As discussed, this occurs in aqueous solutions, especially at pH > 7.5. To avoid this, perform reactions within the optimal pH range (6.5-7.5) and use freshly prepared maleimide solutions.[3][15]
-
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible, particularly in the presence of other thiols like glutathione, which is a concern for in-vivo applications.[4][15][16] To create a more stable bond, the resulting thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0.[15] This ring-opening forms a stable succinamic acid thioether that is not susceptible to reversal.[15]
-
Reaction with Amines: This occurs at pH levels above 7.5. Sticking to the recommended pH range of 6.5-7.5 ensures high selectivity for thiols.[15]
Troubleshooting Workflow
If you are experiencing low conjugation efficiency, follow this systematic workflow to diagnose the potential cause.
Key Experimental Parameters
Quantitative data is crucial for optimizing your conjugation reaction. The following tables summarize key parameters and their impact.
Table 1: Influence of Molar Ratio on Conjugation Efficiency
| Target Molecule | Maleimide to Thiol Molar Ratio | Reaction Conditions | Conjugation Efficiency (%) |
|---|---|---|---|
| cRGDfK peptide | 2:1 | 30 min, RT, 10 mM HEPES pH 7.0 | 84 ± 4%[8][9] |
| 11A4 nanobody | 5:1 | 2 h, RT, PBS pH 7.4 | 58 ± 12%[8][9] |
| General Protein Labeling | 10:1 to 20:1 | Recommended starting point to drive reaction | Varies[3][4][14] |
Table 2: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Impact on Reaction |
|---|---|
| < 6.5 | Reaction rate is significantly reduced due to the low concentration of the reactive thiolate anion.[3][14][15] |
| 6.5 - 7.5 | Optimal Range: Balances high reactivity of thiols with minimal side reactions (maleimide hydrolysis, reaction with amines).[1][3][12] |
| > 7.5 | Maleimide becomes increasingly susceptible to hydrolysis; selectivity for thiols decreases as reaction with amines becomes competitive.[1][3][15] |
Table 3: Impact of Storage on Maleimide Reactivity
| Reagent Form | Storage Temperature | Duration | Loss of Reactivity |
|---|---|---|---|
| Maleimide-functionalized Nanoparticles | 4°C | 7 days | ~10%[8][9] |
| Maleimide-functionalized Nanoparticles | 20°C (Room Temp) | 7 days | ~40%[8][9] |
| DSPE-PEG-Maleimide (Solid) | -20°C | 6 months | Stable[5] |
Reaction Pathways
The primary reaction for conjugation is a Michael addition. However, researchers must be aware of competing side reactions that reduce efficiency and yield undesirable products.
Experimental Protocols
Protocol 1: General Conjugation of DSPE-PEG-Maleimide to a Thiol-Containing Protein
This protocol provides a general procedure. Optimal conditions, particularly the molar ratio of reactants, should be determined empirically.
Materials:
-
Thiol-containing protein
-
DSPE-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.4, containing 1-5 mM EDTA.[12][13]
Procedure:
-
Protein Preparation & Reduction (if needed):
-
Maleimide Preparation:
-
Conjugation Reaction:
-
Add the DSPE-PEG-Maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][3] Add the stock solution dropwise while gently stirring.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3][13] Protect from light if any components are light-sensitive.[1]
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.[14]
-
Remove excess, unreacted DSPE-PEG-Maleimide and other reagents by a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Protocol 2: Quantification of Free Thiols (Ellman's Assay)
This assay determines the concentration of available free thiols on your protein or peptide before conjugation.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[1]
-
Protein/peptide sample
-
Thiol standard (e.g., L-cysteine) for generating a standard curve
Procedure:
-
Prepare a standard curve using known concentrations of the L-cysteine standard.
-
Add a known volume of your protein/peptide sample to the Reaction Buffer in a microplate well or cuvette.
-
Add the DTNB solution to the protein sample and to the standards.
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the absorbance at 412 nm.[1]
-
Calculate the thiol concentration in your sample by comparing its absorbance to the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nanocs.net [nanocs.net]
- 6. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
How to prevent hydrolysis of DSPE-PEG-Maleimide during conjugation
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols to prevent the hydrolysis of DSPE-PEG-Maleimide during conjugation experiments, ensuring high efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide hydrolysis and why is it a problem?
A1: DSPE-PEG-Maleimide hydrolysis is a chemical reaction where the maleimide (B117702) ring reacts with water, causing the ring to open and form a non-reactive maleamic acid derivative.[1][2] This is a significant issue because the resulting maleamic acid is unable to react with thiol groups (e.g., from cysteine residues on proteins or peptides).[1] Consequently, hydrolysis inactivates the DSPE-PEG-Maleimide, leading to low or complete failure of the conjugation reaction.[2][3]
Q2: What is the optimal pH for DSPE-PEG-Maleimide conjugation?
A2: The optimal pH range for the reaction between a maleimide and a thiol group is 6.5 to 7.5 .[1][3][4][5] This range is a critical compromise:
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated form (-SH) rather than the more reactive thiolate anion (-S⁻).[1][2]
-
Above pH 7.5: The rate of maleimide hydrolysis increases substantially.[1][3][5] Additionally, the maleimide group loses its selectivity for thiols and begins to react with primary amines, such as those on lysine (B10760008) residues.[1][3][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[5]
Q3: How should I store DSPE-PEG-Maleimide to ensure its stability?
A3: Proper storage is essential to maintain the reactivity of DSPE-PEG-Maleimide. Long-term storage conditions are:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen and protect from moisture, using a desiccant if possible.[2]
-
Form: Store as a solid powder.[6]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation from atmospheric moisture, which can cause hydrolysis.[2]
Q4: Can I prepare a stock solution of DSPE-PEG-Maleimide in an aqueous buffer?
A4: It is strongly recommended not to store DSPE-PEG-Maleimide in aqueous solutions, as this will lead to hydrolysis.[5] Aqueous solutions of the reagent should be prepared immediately before use.[1][5][6] If a stock solution is required, it should be prepared in a dry, water-miscible, and biocompatible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.[3][5][7]
Q5: I've heard the bond formed by maleimide conjugation can be unstable. Is this true and what can be done?
A5: Yes, the thiosuccinimide bond formed between a maleimide and a thiol can slowly reverse via a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma.[1][8][9] To create a permanently stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation is complete. This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0), which opens the ring to form a highly stable succinamic acid thioether that is not susceptible to reversal.[1][5][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The reactive group was inactivated before or during the reaction. | 1. Strictly maintain the reaction buffer pH between 6.5 and 7.5.[1][3] 2. Prepare the DSPE-PEG-Maleimide solution fresh immediately before starting the conjugation.[5][6] 3. If using a stock solution, ensure it was prepared in anhydrous DMSO or DMF.[3][7] 4. Perform longer reactions at 4°C instead of room temperature to slow the rate of hydrolysis.[2][10] |
| Oxidized Thiols: The thiol groups on the target molecule (e.g., protein) have formed disulfide bonds (-S-S-), which do not react with maleimides. | 1. Before conjugation, treat the protein/peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] 2. If using DTT, it must be removed (e.g., by dialysis or desalting column) before adding the maleimide reagent, as it will compete for the reaction.[7] 3. Degas buffers to remove oxygen, which can promote thiol oxidation.[7] | |
| Incorrect Molar Ratio: Insufficient amount of DSPE-PEG-Maleimide was used. | Use a 10- to 20-fold molar excess of DSPE-PEG-Maleimide relative to the thiol-containing molecule to drive the reaction to completion. This ratio may need to be optimized.[2][7][10] | |
| Poor Reproducibility Between Experiments | Variable Buffer pH: Small deviations in buffer pH can significantly alter the rates of both conjugation and hydrolysis. | 1. Always prepare buffers fresh and verify the pH with a calibrated meter immediately before use. 2. Ensure the buffer has sufficient buffering capacity to maintain the target pH throughout the reaction.[2] |
| Inconsistent Reagent Handling: Exposure to moisture during storage or handling leads to partial hydrolysis. | 1. Aliquot the solid DSPE-PEG-Maleimide into single-use amounts to avoid repeated freeze-thaw cycles and exposure to air.[2] 2. Always allow the reagent vial to equilibrate to room temperature before opening.[2] |
Data Summary Tables
Table 1: Effect of pH on Maleimide Stability and Reaction Specificity
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines (e.g., Lysine) | Recommendation |
| < 6.5 | Significantly slower | Very slow | Negligible | Not recommended due to slow kinetics. |
| 6.5 - 7.5 | Optimal | Low to moderate | Minimal | Highly Recommended. Optimal balance for specific and efficient conjugation.[1][3][4] |
| > 7.5 | Fast | High | Becomes a significant competing reaction | Not Recommended. Leads to reagent inactivation and non-specific conjugation.[1][5] |
Table 2: Recommended Reaction Conditions for DSPE-PEG-Maleimide Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5[2] | Balances thiol reactivity with maleimide stability.[3][5] |
| Temperature | 20-25°C (Room Temp) for 2-4 hours 4°C for overnight reactions[2][10] | Lower temperatures slow hydrolysis, which is useful for sensitive molecules or extended reaction times. |
| Buffer | Thiol-free buffers (e.g., PBS, HEPES, Tris)[7] | Prevents competition with the target molecule. |
| Molar Excess | 10- to 20-fold excess of Maleimide-PEG[2][10] | Drives the reaction towards completion. |
| Reagent Prep | Prepare aqueous solutions fresh before use.[5][6] | Minimizes hydrolysis of the maleimide group. |
Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
If disulfide bond reduction is needed: Add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Do not use DTT unless it is removed prior to the next step.
-
-
Prepare the DSPE-PEG-Maleimide Solution:
-
Allow the vial of solid DSPE-PEG-Maleimide to warm to room temperature.
-
Immediately before use, dissolve the required amount in the conjugation buffer or anhydrous DMSO to prepare a concentrated stock.
-
-
Perform the Conjugation:
-
Add the DSPE-PEG-Maleimide solution to the thiol-containing molecule solution to achieve a 10-20x molar excess of the maleimide. If using a DMSO stock, ensure the final DMSO concentration does not exceed 10% of the total reaction volume.[5]
-
Mix gently and incubate the reaction. A typical duration is 2 hours at room temperature or overnight at 4°C.[10] Protect from light if working with fluorescently-labeled molecules.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted DSPE-PEG-Maleimide and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the conjugate.
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Purify the Conjugate: First, perform the conjugation and purification as described in Protocol 1 to remove all unreacted thiols and maleimides.
-
Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubate: Allow the solution to incubate at room temperature for approximately 2 hours. This process hydrolyzes the thiosuccinimide ring.
-
Re-equilibrate: Adjust the pH of the final, stabilized conjugate back to a physiological pH (e.g., 7.4) for storage or downstream applications.
Visual Guides
Caption: The two competing pathways for DSPE-PEG-Maleimide in an aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. nanocs.net [nanocs.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. broadpharm.com [broadpharm.com]
Optimizing pH for DSPE-PEG-Maleimide reaction with cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction between DSPE-PEG-Maleimide and cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DSPE-PEG-Maleimide reaction with a cysteine thiol?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] This range provides an effective balance between the reaction rate and selectivity for the thiol group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][5][6]
Q2: What happens if the pH is outside the optimal range?
-
Below pH 6.5: The reaction rate slows down significantly because the concentration of the reactive thiolate anion (-S⁻) is reduced.[1][4]
-
Above pH 7.5: Several side reactions become more prominent. The maleimide (B117702) ring is susceptible to hydrolysis, which renders it inactive.[1][2][4][7] Additionally, the maleimide can react with primary amines, such as the side chains of lysine (B10760008) residues, leading to a loss of selectivity.[1][2][3][4]
Q3: My protein's cysteine is part of a disulfide bond. Will the reaction still work?
No, maleimides react specifically with free sulfhydryl (-SH) groups and not with disulfide bonds (-S-S-).[5] It is essential to reduce the disulfide bonds to free the cysteine's thiol group before starting the conjugation reaction.
Q4: What is the recommended reducing agent for this reaction?
Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a non-thiol-containing reducing agent and therefore does not compete with the target cysteine for reaction with the maleimide.[6] If dithiothreitol (B142953) (DTT) is used, it must be completely removed before adding the DSPE-PEG-Maleimide, typically by dialysis or a desalting column.[6]
Q5: How should I prepare and store my DSPE-PEG-Maleimide reagent?
The maleimide group is prone to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[2][7] It is highly recommended to prepare aqueous solutions of the maleimide reagent immediately before use.[3][6][8] For longer-term storage, dissolve the reagent in a dry, anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from light and moisture.[2][6][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide Hydrolysis: The maleimide group on your DSPE-PEG-Maleimide has been hydrolyzed and is no longer reactive. | Prepare fresh DSPE-PEG-Maleimide solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[2][6] Avoid storing the reagent in aqueous buffers. |
| Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Ensure your reaction buffer is accurately prepared and maintained within the pH 6.5-7.5 range. Use buffers that do not contain primary or secondary amines (e.g., PBS, HEPES).[1][6] | |
| Oxidized Thiols: The cysteine residues on your molecule have formed disulfide bonds and are not available for reaction. | Reduce disulfide bonds using a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[5][6] Degas buffers to minimize oxygen and prevent re-oxidation. | |
| Poor Selectivity (Reaction with Amines) | pH is too high: The reaction is being carried out at a pH above 7.5. | Strictly maintain the reaction pH at or below 7.5 to ensure high selectivity for thiol groups over amines.[1][2][3] |
| Irreproducible Results | Inconsistent Reagent Activity: The DSPE-PEG-Maleimide activity varies between experiments due to hydrolysis. | Always prepare fresh solutions of DSPE-PEG-Maleimide for each experiment. |
| Thiol Quantification: The amount of available free thiol on the cysteine-containing molecule is not accurately known. | Perform a thiol quantification assay, such as Ellman's Assay, before each conjugation to determine the precise amount of available sulfhydryl groups.[5] |
Data Summary
pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiol | Maleimide Hydrolysis | Reaction with Amines | Recommendation |
| < 6.5 | Slow | Negligible | Negligible | Use only if the target molecule is unstable at higher pH; expect longer reaction times.[2] |
| 6.5 - 7.5 | Optimal | Minimal | Minimal | Recommended range for selective thiol conjugation. [1][2][3] |
| 7.5 - 8.5 | Fast | Increased | Fast | Avoid unless selective thiol reaction is not critical; increased risk of side reactions.[2] |
| > 8.5 | Very Fast | Significant | Very Fast | Not recommended for selective thiol conjugation.[2] |
Experimental Protocols
Protocol 1: General DSPE-PEG-Maleimide Conjugation to a Cysteine-Containing Molecule
-
Buffer Preparation: Prepare a degassed conjugation buffer (e.g., PBS, HEPES) with a pH between 7.0 and 7.5.[9] The addition of 1-5 mM EDTA is recommended to chelate metal ions that can catalyze thiol oxidation.[1]
-
Molecule Preparation: Dissolve the cysteine-containing molecule in the degassed conjugation buffer.
-
(Optional) Reduction of Disulfide Bonds: If your molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature.[9]
-
DSPE-PEG-Maleimide Preparation: Immediately before use, dissolve the DSPE-PEG-Maleimide in an anhydrous organic solvent such as DMSO or DMF.[6]
-
Conjugation Reaction: Add the DSPE-PEG-Maleimide solution to the cysteine-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[6]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like L-cysteine to the reaction mixture and incubate for an additional 30 minutes.[6]
-
Purification: Remove unreacted DSPE-PEG-Maleimide and other small molecules using a suitable method such as size-exclusion chromatography or dialysis.[6]
Visualizations
Caption: Logical relationship of pH optimization.
Caption: Experimental workflow diagram.
References
DSPE-PEG-Maleimide aggregation issues in aqueous solutions
Welcome to the technical support center for DSPE-PEG-Maleimide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the handling and aggregation of DSPE-PEG-Maleimide in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My DSPE-PEG-Maleimide solution appears cloudy or has visible aggregates immediately after preparation. What could be the cause?
A1: Cloudiness or visible aggregation upon dissolving DSPE-PEG-Maleimide can be due to several factors:
-
Incomplete Dissolution: The lipid may not be fully hydrated. DSPE-PEG-Maleimide is amphiphilic and self-assembles into micelles in aqueous solutions. Incomplete hydration can lead to the formation of larger, visible aggregates instead of well-dispersed micelles.
-
Low Temperature: If the temperature of the aqueous buffer is too low, especially below the phase transition temperature of the DSPE lipid chains (around 12.8°C for DSPE-PEG(2000)), the lipids may not be fluid enough to form stable micelles quickly.[1]
-
High Concentration: Exceeding the optimal concentration range for micelle formation can sometimes lead to the formation of larger aggregates.
-
Incorrect pH: An inappropriate pH can affect the stability of the lipid.[2]
Q2: I observe aggregation or precipitation in my DSPE-PEG-Maleimide solution over time. What causes this instability?
A2: Aggregation that develops over time is often due to the chemical instability of the DSPE-PEG-Maleimide molecule itself in an aqueous environment:
-
Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, which is the opening of the maleimide ring. This reaction is significantly faster at alkaline pH (above 7.5).[3][4] Once hydrolyzed, the maleimide can no longer react with thiol groups for conjugation, and changes in its chemical structure could potentially influence micelle stability.
-
Ester Hydrolysis: The ester linkages in the DSPE (distearoylphosphatidylethanolamine) portion of the molecule can be hydrolyzed, especially in unbuffered or acidic aqueous solutions (pH below 6.5), a process that is accelerated by heat.[2] This breaks down the lipid, leading to aggregation and loss of function.
-
Storage Conditions: DSPE-PEG-Maleimide solutions are not recommended for long-term storage. It is advised to prepare fresh solutions for each experiment.[5][6] Avoid frequent freeze-thaw cycles which can disrupt micelle structure and promote aggregation.[5][7]
Q3: What is the optimal pH for working with DSPE-PEG-Maleimide?
A3: The optimal pH is a balance between maleimide stability and the requirements for its conjugation reaction.
-
For dissolving and handling: A neutral pH of around 7.0 is recommended to minimize the hydrolysis of the maleimide group.[3] Using a buffered solution, such as phosphate-buffered saline (PBS) at pH 7.4, has been shown to prevent the hydrolysis of the DSPE ester bonds.[2]
-
For conjugation to thiols: The reaction between a maleimide and a sulfhydryl group is most efficient in the pH range of 6.5-7.5.[8][9]
Q4: Can I heat my DSPE-PEG-Maleimide solution to help it dissolve?
A4: Yes, gentle heating is often used and recommended in protocols to aid in the hydration of the lipid film and the formation of micelles.[1][5] However, prolonged exposure to elevated temperatures should be avoided as it can accelerate the hydrolysis of both the maleimide ring and the DSPE ester bonds.[2][5] A typical procedure involves hydrating the lipid film with a buffer pre-warmed to around 60°C.[2]
Q5: My conjugation reaction with a thiol-containing molecule is inefficient. Could this be related to aggregation?
A5: Yes, inefficient conjugation can be linked to aggregation and other factors:
-
Aggregation: If the DSPE-PEG-Maleimide has aggregated, the maleimide groups may be buried within the aggregates and inaccessible to the thiol-containing molecule.
-
Maleimide Hydrolysis: If the maleimide group has been hydrolyzed due to improper pH or storage, it will no longer be reactive towards thiols.[3]
-
Thiol Oxidation: The sulfhydryl group on your peptide or protein may have oxidized to form disulfide bonds, which are unreactive with maleimide. It is crucial to ensure that the thiol is in its reduced, free form before starting the conjugation.
-
Competing Thiols: If you used a thiol-containing reducing agent like DTT to reduce disulfide bonds, it must be completely removed before adding the DSPE-PEG-Maleimide, as it will compete for reaction with the maleimide groups.[8]
Troubleshooting Guides
Issue 1: Visible Aggregates During Initial Dissolution
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Hydration | Ensure the lipid film is thin and evenly spread before adding the buffer. Use sonication or extrusion after hydration.[1] | A thin film increases the surface area for hydration. Mechanical dispersion helps to form uniform micelles. |
| Incorrect Temperature | Hydrate the lipid film with a buffer pre-warmed to 60-70°C for a short period (e.g., 30-60 minutes).[1] | Heating above the lipid's phase transition temperature increases fluidity and promotes micelle formation. |
| Inappropriate Buffer | Use a buffered solution at a neutral pH, such as PBS at pH 7.4.[2] Avoid unbuffered water. | Unbuffered solutions can have a pH that promotes hydrolysis and instability.[2] |
Issue 2: Solution Becomes Cloudy Over Time
| Possible Cause | Troubleshooting Step | Rationale |
| Maleimide/Ester Hydrolysis | Prepare solutions fresh before each use.[5][6] Maintain a neutral pH (6.5-7.5) and avoid high temperatures for extended periods.[2][3] | This minimizes the chemical degradation of the DSPE-PEG-Maleimide. |
| Improper Storage | Store the powder at -20°C under dessicated conditions.[5][6] Avoid storing aqueous solutions; if absolutely necessary, use for a short period and keep at 2-8°C. | Proper storage of the dry powder maintains its integrity. Aqueous solutions are inherently less stable. |
Quantitative Data Summary
The following tables provide key quantitative data for DSPE-PEG-Maleimide.
Table 1: Physicochemical Properties of DSPE-PEG(2000)-Maleimide
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Solubility (Hot Water) | >10 mg/mL | [5] |
| Solubility (Chloroform, Ethanol) | >10 mg/mL | [5][10] |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | [1] |
| Aggregation Number in Micelles | ~90 | [1][11] |
| Storage (Solid) | -20°C, desiccated, up to 6 months | [5] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale | Source |
| pH for Maleimide-Thiol Conjugation | 6.5 - 7.5 | Optimal for thiol reactivity while minimizing maleimide hydrolysis. | [8][9] |
| pH for Storage/Handling (Aqueous) | ~7.0 - 7.4 | Minimizes hydrolysis of both maleimide and DSPE ester bonds. | [2][3] |
| Temperature for Hydration | 60 - 90°C (short duration) | Facilitates lipid film hydration and micelle formation. | [1] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Maleimide Micelles
-
Preparation of Lipid Film: a. Dissolve the desired amount of DSPE-PEG-Maleimide in an organic solvent such as chloroform (B151607) in a round-bottom flask.[1] b. Evaporate the solvent using a rotary evaporator or under a stream of nitrogen to form a thin, uniform lipid film on the bottom of the flask. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.[1]
-
Hydration of Lipid Film: a. Pre-warm the desired aqueous buffer (e.g., PBS, pH 7.4) to 60°C.[2] b. Add the warm buffer to the flask containing the dried lipid film. c. Incubate the mixture at 60°C for 30-60 minutes, with intermittent vortexing, to allow for complete hydration of the lipid.[1]
-
Micelle Formation: a. For a more uniform micelle size distribution, the solution can be sonicated in a bath sonicator at a temperature above the lipid's phase transition temperature (e.g., 60-70°C) for 10-30 minutes.[1] b. Alternatively, the solution can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) at an elevated temperature.[1]
-
Use: a. Allow the micelle solution to cool to room temperature. b. Use the freshly prepared solution immediately for conjugation or other downstream applications.[5][6]
Protocol 2: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide Micelles
-
Peptide Preparation: a. Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.0-7.4). b. If the peptide contains disulfide bonds, it must be reduced. Add a 10-50 fold molar excess of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. c. If a thiol-containing reducing agent (e.g., DTT) was used, it must be removed by size-exclusion chromatography (e.g., desalting column) prior to the next step.[8]
-
Conjugation Reaction: a. Prepare DSPE-PEG-Maleimide micelles as described in Protocol 1. b. Add the reduced peptide solution to the micelle solution. A typical molar ratio is a 1.5 to 10-fold molar excess of DSPE-PEG-Maleimide to the peptide. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quenching and Purification: a. (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or N-acetylcysteine, to a final concentration of 1-10 mM and incubating for 30 minutes.[8] b. Purify the peptide-conjugated micelles from unreacted peptide and quenching reagents using size-exclusion chromatography or dialysis.[12]
Visualizations
Caption: Experimental workflow for preparing and conjugating DSPE-PEG-Maleimide micelles.
Caption: Troubleshooting guide for DSPE-PEG-Maleimide aggregation issues.
References
- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. researchgate.net [researchgate.net]
- 5. nanocs.net [nanocs.net]
- 6. nanocs.net [nanocs.net]
- 7. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Improving the stability of DSPE-PEG-Maleimide functionalized liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and conjugation efficiency of DSPE-PEG-Maleimide functionalized liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a thiol-containing molecule to a maleimide-functionalized liposome (B1194612)?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range ensures the thiol group is sufficiently reactive (as a thiolate) while minimizing side reactions.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]
Q2: What happens if the pH is too high or too low?
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is predominantly in its less reactive protonated form.[2]
-
Above pH 7.5: The maleimide (B117702) group becomes increasingly susceptible to hydrolysis, rendering it inactive for conjugation.[1][2][3] Additionally, the reaction loses specificity, and the maleimide can react with primary amines, such as those on lysine (B10760008) residues.[1][3]
Q3: How should I store my DSPE-PEG-Maleimide lipid and the functionalized liposomes?
DSPE-PEG-Maleimide is sensitive to hydrolysis, especially in aqueous solutions.[4] It is best to store the lipid in a dry, anhydrous organic solvent like DMSO or DMF at -20°C, protected from light and moisture.[4][5] Aqueous solutions of maleimide-functionalized liposomes should be prepared immediately before use.[1] For short-term storage of the liposomes, a slightly acidic pH of 6.0-6.5 can be used.[3] Always store liposome suspensions at 4°C in the dark and avoid freezing, as this can disrupt the liposomal structure and lead to the release of encapsulated contents.[6]
Q4: My liposomes are aggregating after conjugation. How can I prevent this?
Liposome aggregation is a common issue during covalent protein conjugation.[7] Incorporating an appropriate amount of an additional, non-reactive PEG-lipid (e.g., DSPE-PEG) into the liposome formulation can provide a steric barrier that prevents aggregation.[7][8] A balance must be struck, as too much PEG can hinder the conjugation efficiency.[7]
Q5: What is the difference between the "pre-insertion" and "post-insertion" methods for preparing maleimide-functionalized liposomes?
-
Pre-insertion: The DSPE-PEG-Maleimide is included in the initial lipid mixture during liposome formation. This method can lead to significant hydrolysis of the maleimide group during the preparation and purification steps.[9][10] Studies have shown that the percentage of active maleimide groups can drop dramatically.[9][10]
-
Post-insertion: Pre-formed liposomes are incubated with a micellar solution of DSPE-PEG-Maleimide, allowing the maleimide-lipid to insert into the outer leaflet of the liposome. This method generally results in a higher percentage of active maleimide groups on the surface.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of DSPE-PEG-Maleimide functionalized liposomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of Maleimide Group | Prepare aqueous solutions of maleimide-liposomes immediately before use.[1] Store DSPE-PEG-Maleimide lipid in an anhydrous solvent at -20°C.[4][5] |
| Incorrect Buffer pH | Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2][3] | |
| Oxidation of Thiol Groups | Degas buffers before use. Consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[2] If your molecule has disulfide bonds, reduce them with a non-thiol reducing agent like TCEP before conjugation.[2][11] | |
| Steric Hindrance | If conjugating a large molecule, consider using a longer PEG chain on the DSPE-PEG-Maleimide to make the reactive group more accessible.[12] | |
| Liposome Aggregation | Cross-linking between Liposomes | Incorporate a non-reactive PEG-lipid (e.g., DSPE-PEG2000) into the liposome formulation to create a protective steric barrier.[7][8] Optimal amounts are typically around 2 mol% for PEG2000 or 0.8 mol% for PEG5000.[7] |
| Poor Stability During Storage | Hydrolysis of Maleimide | For short-term storage, use a slightly acidic buffer (pH 6.0-6.5).[3] Do not store in aqueous solutions for extended periods.[1] |
| Physical Instability | Store liposomes at 4°C and do not freeze. Ensure the lipid composition is appropriate for stability. | |
| Inconsistent Results | Variability in Active Maleimide | Use the post-insertion method for a higher and more consistent number of active maleimide groups.[9][10] Quantify the number of reactive sulfhydryl groups on your ligand before conjugation using a method like Ellman's assay.[6] |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Stability and Reactivity
| pH | Rate of Thiol-Maleimide Reaction | Rate of Maleimide Hydrolysis | Reaction with Primary Amines |
| < 6.5 | Significantly Slower | Low | Negligible |
| 6.5 - 7.5 | Optimal | Increases with pH | Minimal |
| > 7.5 | Fast | High | Competitive Reaction |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Impact of Liposome Preparation Method on Active Maleimide Groups
| Preparation Method | Active Maleimide Groups Remaining | Reference |
| Pre-insertion (before purification) | ~63% | [9][10] |
| Pre-insertion (after purification) | ~32% | [9][10] |
| Post-insertion | ~76% | [9][10] |
Experimental Protocols
Protocol 1: Liposome Preparation via Post-Insertion
This protocol describes the formation of liposomes and the subsequent insertion of DSPE-PEG-Maleimide.
-
Lipid Film Hydration:
-
Prepare a lipid mixture of your primary phospholipids (B1166683) (e.g., DSPC, Cholesterol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS pH 7.4) by vortexing to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a heated extruder to form large unilamellar vesicles (LUVs).
-
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
In a separate vial, dissolve the DSPE-PEG-Maleimide in the same buffer used for liposome hydration to form a micellar solution.[6]
-
-
Post-Insertion:
-
Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a specified time (e.g., 1 hour).[6]
-
-
Purification:
-
Remove unincorporated DSPE-PEG-Maleimide by size exclusion chromatography or dialysis.
-
Protocol 2: Thiol-Maleimide Conjugation to Liposomes
This protocol outlines the steps for conjugating a thiol-containing peptide or protein to the prepared maleimide-functionalized liposomes.
-
Prepare Thiol-Containing Molecule:
-
Conjugation Reaction:
-
Add the maleimide-functionalized liposomes to the solution of the thiol-containing molecule. A molar ratio of maleimide to thiol between 2:1 and 5:1 is a good starting point.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[6]
-
-
Quench Reaction (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) in excess.[6]
-
-
Purification:
-
Remove the unreacted molecule and quenching agent from the conjugated liposomes using size exclusion chromatography or dialysis.
-
Visual Guides
Caption: Experimental workflow for preparing and conjugating DSPE-PEG-Maleimide liposomes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Side reactions of maleimide group in DSPE-PEG and how to avoid them
Welcome to the technical support center for DSPE-PEG-Maleimide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DSPE-PEG-Maleimide in their experiments by providing detailed troubleshooting guides and frequently asked questions regarding potential side reactions and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide and what are its primary applications?
DSPE-PEG-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)]) is a phospholipid-polymer conjugate. It consists of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group at the terminus of the PEG chain.[1][2] This structure makes it an ideal reagent for conjugating thiol-containing molecules, such as peptides, proteins, antibodies, or other ligands, to the surface of liposomes and other lipid-based nanoparticles.[1][3] Its primary applications are in the fields of targeted drug delivery, nanotechnology, and medical research, where it is used to improve drug solubility, extend circulation half-life, and reduce non-specific protein binding.[1][4]
Q2: What are the main side reactions associated with the maleimide group in DSPE-PEG-Maleimide?
The primary side reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can be opened by water to form a non-reactive maleamic acid derivative. This reaction is significantly accelerated at alkaline pH (above 7.5).[5][6]
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[7][8] This compromises the specificity of the conjugation to thiol groups.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation. This can lead to the exchange of the conjugated molecule with other thiols present in the environment, such as glutathione (B108866) in vivo.[9][10]
Q3: How can I prevent the hydrolysis of the maleimide group?
To minimize hydrolysis, it is crucial to:
-
Control the pH: Maintain the reaction pH in the optimal range of 6.5 to 7.5.[5][11]
-
Prepare Fresh Solutions: Prepare stock solutions of DSPE-PEG-Maleimide in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[6][12] Avoid storing maleimide reagents in aqueous solutions for extended periods.[6]
-
Manage Temperature: Lower temperatures slow down the rate of hydrolysis.[5] If possible, conduct reactions at room temperature or 4°C.
Q4: How do I ensure the specific reaction of maleimide with thiols and not other functional groups?
The key to ensuring specificity is maintaining the reaction pH between 6.5 and 7.5.[11][13] In this pH range, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[13][14] At pH values above 7.5, the reactivity towards primary amines increases, leading to non-specific conjugation.[7]
Q5: What is the retro-Michael reaction and how can I improve the stability of the maleimide-thiol conjugate?
The retro-Michael reaction is the reversal of the thiol addition to the maleimide, which can lead to deconjugation.[9][15] The stability of the resulting thiosuccinimide adduct can be enhanced by promoting the hydrolysis of the succinimide (B58015) ring to form a stable succinamic acid derivative, which is not susceptible to the retro-Michael reaction.[9][16] Strategies to achieve this include:
-
Post-conjugation Hydrolysis: Intentionally hydrolyzing the conjugate under controlled conditions before in vivo use.[16]
-
Use of Next-Generation Maleimides: Employing maleimides with electron-withdrawing N-substituents that accelerate the stabilizing ring-opening hydrolysis.[15][16]
-
Transcyclization: For conjugates with an N-terminal cysteine, an extended incubation in a buffered solution can lead to a transcyclization reaction, forming a more stable product.[10]
Troubleshooting Guide
This guide addresses common problems encountered during DSPE-PEG-Maleimide conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide group on the DSPE-PEG has hydrolyzed and is no longer reactive.[12] | - Prepare fresh DSPE-PEG-Maleimide solutions in anhydrous DMSO or DMF immediately before use.[6]- Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[6][11]- Minimize the time the maleimide reagent is in an aqueous solution before starting the conjugation.[6] |
| Thiol Oxidation: The thiol groups on the target molecule have oxidized to form disulfide bonds, which are unreactive with maleimides.[11] | - Degas all buffers to remove dissolved oxygen.[11]- Consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze oxidation.[11]- If disulfide bonds are present, reduce them with a reducing agent like TCEP. TCEP is preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[7][12] | |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[11] | - Verify the pH of your reaction buffer using a calibrated pH meter.[11]- Prepare fresh buffer if necessary. | |
| Inconsistent Conjugation Results | Variable Maleimide Activity: The activity of the DSPE-PEG-Maleimide varies between experiments due to hydrolysis. | - Standardize the protocol for preparing and handling the maleimide solution.[6]- Always prepare fresh solutions for each experiment.[6] |
| Inconsistent Thiol Availability: The concentration of free thiols on the target molecule is not consistent. | - Quantify the free thiol concentration before each conjugation reaction using a method like Ellman's assay.[12] | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: The reaction pH was too high ( > 7.5), leading to conjugation at lysine residues.[7] | - Ensure the reaction pH does not exceed 7.5.[11] |
| Thiazine (B8601807) Rearrangement: For molecules with an N-terminal cysteine, a rearrangement of the initial conjugate may have occurred.[17] | - Perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[11]- Alternatively, consider acetylating the N-terminal amine before conjugation.[18] |
Experimental Protocols
Protocol 1: General Procedure for DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5).
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12]
-
-
DSPE-PEG-Maleimide Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DSPE-PEG-Maleimide stock solution to the protein solution.[12][19] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5][12] Protect the reaction from light if using fluorescently labeled maleimides.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM.[5]
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess unreacted DSPE-PEG-Maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Protocol 2: Quantification of Maleimide Groups
A common method to quantify maleimide groups is a reverse thiol assay.
-
React the maleimide-containing sample with a known excess of a thiol-containing compound (e.g., glutathione or mercaptoethanol).[20][21]
-
After the reaction is complete, quantify the amount of unreacted thiol using a reagent like 4,4'-dithiodipyridine (DTDP) or Ellman's reagent (DTNB), which produce a colored product upon reaction with a thiol that can be measured spectrophotometrically.[12][20][21]
-
The amount of maleimide is calculated as the difference between the initial amount of thiol added and the amount of unreacted thiol measured.[20][21]
Protocol 3: Assessing Conjugate Stability
-
Incubate the purified conjugate in a relevant buffer (e.g., PBS pH 7.4 or plasma) at 37°C over a time course (e.g., 0, 2, 6, 24, 48 hours).
-
At each time point, analyze the sample using a suitable analytical technique such as reverse-phase high-performance liquid chromatography (RP-HPLC) or SDS-PAGE.
-
Monitor for the appearance of deconjugated species (e.g., the free payload or unmodified protein) to assess the stability of the linkage.[9]
Visual Guides
Reaction Pathways of Maleimide Side Reactions
Caption: Competing reaction pathways for DSPE-PEG-Maleimide.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
Stability of the Maleimide-Thiol Adduct
Caption: Competing fates of the initial maleimide-thiol conjugate.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. rndsystems.com [rndsystems.com]
- 3. nanocs.net [nanocs.net]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Maleimide Quantification Assay Kit (Colorimetric) (ab112140) | Abcam [abcam.com]
Overcoming steric hindrance in DSPE-PEG-Maleimide bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly steric hindrance, during DSPE-PEG-Maleimide bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of DSPE-PEG-Maleimide to thiol-containing molecules.
Issue 1: Low or No Conjugation Yield
Low conjugation efficiency is a frequent challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Steric Hindrance | The PEG chain may physically block the maleimide (B117702) group from accessing the thiol on the target molecule.[2][3] Consider using a DSPE-PEG-Maleimide with a longer PEG linker to increase the distance between the lipid anchor and the reactive group.[2][4] Alternatively, if conjugating to a large protein, ensure the target cysteine residue is in an accessible region.[5] |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[1][6][7][8] It is highly recommended to prepare aqueous solutions of the maleimide reagent immediately before use.[5][9] For storage, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and store at -20°C, protected from moisture and light.[5][7] |
| Oxidized Thiols | Cysteine residues may have formed disulfide bonds (-S-S-) and are unavailable to react with the maleimide.[6][10] It is crucial to reduce disulfide bonds to free up sulfhydryl groups before conjugation.[1] Use a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[10][11] |
| Suboptimal pH | The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[1][6][7] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the risk of maleimide hydrolysis and reaction with amines increases.[5][6] |
| Insufficient Molar Excess of Maleimide | A common starting point is a 10 to 20-fold molar excess of the DSPE-PEG-Maleimide reagent over the thiol-containing molecule.[2][5][11] This ratio may need to be optimized for your specific system.[10] |
| Interfering Substances in Buffer | Buffers containing primary amines (e.g., Tris) can compete with the target thiol at pH > 7.5.[2][10] Thiol-containing reducing agents like DTT must be removed before adding the maleimide reagent.[5] |
Troubleshooting Workflow for Low Conjugation Yield
Troubleshooting decision tree for low conjugation yield.
Issue 2: Non-Specific Binding
Non-specific binding can occur due to reactions with other functional groups or hydrophobic interactions.[6]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine (B10760008) residues.[6][7] Maintain the reaction pH strictly between 6.5 and 7.5.[1][6][7] |
| Hydrophobic Interactions | The DSPE component is highly hydrophobic and can lead to non-specific adsorption to surfaces or other biomolecules.[6][9] Using a blocking agent like BSA in subsequent assays can help minimize this.[6][7] |
Issue 3: Aggregation of the Conjugate
The amphiphilic nature of DSPE-PEG can sometimes lead to aggregation, especially at high concentrations.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Concentration | High concentrations of the DSPE-PEG-Maleimide or the final conjugate can promote micelle formation and aggregation. Work at the lowest feasible concentration. |
| Buffer Conditions | The ionic strength and pH of the buffer can influence aggregation. Screen different buffer conditions to find one that minimizes this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DSPE-PEG-Maleimide conjugation?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][6][7] Within this range, the reaction is highly specific for thiol groups.[7] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][6]
Q2: How should I store DSPE-PEG-Maleimide?
DSPE-PEG-Maleimide should be stored at -20°C in a desiccated environment.[9] It is sensitive to moisture and undergoes hydrolysis at elevated temperatures.[9] For long-term storage, it is best to keep it as a dry powder.[9]
Q3: Can I reuse a solution of DSPE-PEG-Maleimide?
It is strongly recommended to prepare fresh solutions of DSPE-PEG-Maleimide immediately before each use.[9] The maleimide group is prone to hydrolysis in aqueous solutions, which would render it inactive for conjugation.[1][8]
Q4: How can I confirm that my protein's disulfide bonds are reduced?
You can use Ellman's assay to quantify the number of free sulfhydryl groups in your protein sample before and after the reduction step.[1][8] This will confirm the availability of thiols for conjugation.
Q5: What are some alternative strategies if steric hindrance remains an issue?
If using a longer PEG linker is not sufficient, you might consider alternative bioconjugation chemistries that are less susceptible to steric hindrance.[2] However, for maleimide chemistry, ensuring the target cysteine is in a sterically accessible location on the biomolecule is key.[12] For some applications, alternative polymers to PEG, such as poly(glycerols) or poly(oxazolines), are being explored to reduce steric hindrance and potential immunogenicity.[13]
Experimental Protocols
Protocol 1: General DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general procedure. Optimal conditions, particularly the molar ratio of reactants, may need to be determined empirically.
Materials:
-
Thiol-containing protein
-
DSPE-PEG-Maleimide
-
Reaction Buffer: Degassed, amine-free buffer such as PBS or HEPES, pH 7.0-7.5, containing 1-5 mM EDTA.[14]
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Quenching solution: L-cysteine or N-acetylcysteine
-
Purification tools: Size-exclusion chromatography (SEC) column or dialysis cassette
Procedure:
Workflow for DSPE-PEG-Maleimide conjugation.
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Assay
This protocol can be adapted to determine the amount of unreacted maleimide after conjugation by reacting it with an excess of a known thiol and quantifying the remaining thiol.[15][16]
Materials:
-
Conjugation reaction sample
-
L-cysteine solution of known concentration
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[1]
Procedure:
-
To a sample of your conjugation reaction, add a known excess of L-cysteine solution. Allow this reaction to proceed for 2 hours at room temperature to ensure all unreacted maleimide has reacted with the cysteine.
-
Prepare a standard curve using known concentrations of L-cysteine.
-
Add the DTNB solution to your samples and standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
By comparing the amount of remaining L-cysteine in your sample to a control (L-cysteine without the conjugation reaction mixture), you can back-calculate the amount of maleimide that was present and thus the conjugation efficiency.
Protocol 3: Characterization of the Conjugate by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the DSPE-PEG-biomolecule conjugate from the unconjugated biomolecule and unreacted DSPE-PEG-Maleimide.
General Method:
-
Column: C4 or C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from high Mobile Phase A to high Mobile Phase B. For example, 5% to 95% B over 30 minutes.
-
Detection: UV detector at 220 nm (for peptide bonds) and/or 280 nm (for aromatic amino acids).[17]
By comparing the peak areas of the conjugated and unconjugated species, the conjugation efficiency can be estimated. Mass spectrometry (e.g., MALDI-TOF) can be coupled with HPLC to confirm the identity of the peaks.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. encapsula.com [encapsula.com]
- 9. nanocs.net [nanocs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Best practices for storing and handling DSPE-PEG-Maleimide powder
Welcome to the technical support center for DSPE-PEG-Maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, answer frequently asked questions, and offer troubleshooting guidance for experiments involving DSPE-PEG-Maleimide powder.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide and what are its primary applications?
A: DSPE-PEG-Maleimide is a functionalized phospholipid-polymer conjugate. It consists of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive maleimide (B117702) group at the end of the PEG chain.[1][2] Its amphiphilic nature allows it to be easily incorporated into the lipid bilayer of nanoparticles, such as liposomes.[3] The primary application is to conjugate sulfhydryl-containing molecules (like antibodies, peptides, or proteins) to the surface of these nanoparticles for targeted drug delivery.[1][4][5] The PEG linker provides a "stealth" characteristic, which can increase the nanoparticle's circulation time in the bloodstream and enhance stability.[1][5][6]
Q2: What is the proper way to store DSPE-PEG-Maleimide powder?
A: DSPE-PEG-Maleimide powder should be stored at -20°C in a dry, desiccated environment.[1][2][4][7] It is crucial to avoid frequent freeze-thaw cycles and exposure to moisture, as the maleimide group is susceptible to hydrolysis.[1][2][7]
Q3: What is the shelf life and stability of DSPE-PEG-Maleimide?
A: When stored correctly at -20°C, the powder is generally stable for at least six months to one year.[2][4][8] However, due to its sensitivity to moisture and temperature, it is best practice to re-test the material if it has been stored for longer than six months.[7] Stock solutions should be prepared fresh and used immediately.[2][7]
Q4: In which solvents can I dissolve DSPE-PEG-Maleimide powder?
A: DSPE-PEG-Maleimide is soluble in a variety of organic solvents and aqueous solutions. Solubility is often dependent on the PEG chain length and temperature.
| Solvent | Solubility | Reference |
| Chloroform (B151607) | Soluble, up to 10 mg/mL | [1][9] |
| Ethanol | Soluble, up to 10 mg/mL (may require gentle warming) | [4] |
| DMSO | Soluble, up to 5 mg/mL | [4][9] |
| Warm/Hot Water | >10 mg/mL | [1][2] |
| Chloroform:Methanol (85:15) | 5 mg/mL | [4] |
Q5: What are the critical handling precautions for DSPE-PEG-Maleimide?
A:
-
Moisture Sensitivity: The maleimide group readily undergoes hydrolysis in the presence of moisture, especially at elevated temperatures and alkaline pH (>7.5).[2][7][10] This hydrolysis renders the compound unable to react with thiol groups.
-
pH Sensitivity: The conjugation reaction between maleimide and a thiol group is most efficient at a neutral pH range of 6.5-7.5.[10][11] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly.[10]
-
Avoid Freeze-Thaw Cycles: To maintain integrity, avoid frequently thawing and refreezing the powder.[1][2] Aliquoting the powder upon receipt is recommended.
-
Safety: DSPE-PEG-Maleimide may cause skin and eye irritation and may be harmful if swallowed.[12] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]
Troubleshooting Guide
Q1: I am seeing very low or no conjugation efficiency. What could be the cause?
A: Low conjugation efficiency is a common issue. The logical workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low conjugation yield.
Q2: My DSPE-PEG-Maleimide solution is cloudy after reconstitution in buffer. Is this normal?
A: Yes, this can be normal. DSPE-PEG-Maleimide is an amphiphilic molecule that self-assembles into micelles in aqueous solutions, which can give the solution a slightly cloudy or opalescent appearance.[10] Gentle warming or sonication can sometimes help to create a more uniform micellar suspension.[10] However, if significant precipitation occurs, it may indicate that the solubility limit has been exceeded.
Q3: The biological activity of my conjugated protein/antibody is significantly reduced. How can I prevent this?
A: Loss of activity is often due to the conjugation site being at or near the protein's active site, causing steric hindrance.
-
Site-Specific Conjugation: If possible, use or engineer a protein with a cysteine residue located away from the active site.
-
Optimize Molar Ratio: Reduce the molar excess of the DSPE-PEG-Maleimide reagent. A lower degree of labeling may be sufficient for the application while preserving more of the protein's native function.
-
Control Reaction Conditions: Shorten the reaction time or lower the temperature to minimize the extent of conjugation and potential side reactions.
Q4: How can I confirm that my conjugation reaction was successful?
A: Several methods can be used to confirm conjugation:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein or antibody, which can be visualized as a higher molecular weight band on an SDS-PAGE gel.[13]
-
Size Exclusion Chromatography (SEC): The conjugated nanoparticle will have a larger hydrodynamic radius than the unconjugated nanoparticle, resulting in an earlier elution time from an SEC column.
-
Dynamic Light Scattering (DLS): An increase in the particle size of your liposomes or nanoparticles after the conjugation and purification steps can indicate successful attachment of the ligand.[13]
-
Zeta Potential: Modification of the nanoparticle surface with a charged ligand will alter the surface charge, which can be measured by a zeta potential analyzer.[14]
Experimental Protocols
Protocol: Reconstitution and Conjugation to a Thiolated Peptide
This protocol provides a general methodology for hydrating DSPE-PEG-Maleimide and conjugating it to a peptide containing a free cysteine residue.
Caption: General workflow for DSPE-PEG-Maleimide conjugation.
Methodology:
-
Preparation of DSPE-PEG-Maleimide Micelles: a. Allow the DSPE-PEG-Maleimide powder to warm to room temperature in a desiccator before opening the vial. b. (Optional but recommended) For a homogenous film, dissolve the desired amount of powder in chloroform or a chloroform/methanol mixture in a round-bottom flask.[10] c. Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.[10] d. Hydrate the dried film with an appropriate volume of amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.4 to form a micellar solution.[10] Vortexing or brief bath sonication can aid in complete hydration.[10] The final concentration will depend on your experimental needs.
-
Preparation of Thiolated Ligand: a. Dissolve your thiol-containing peptide or protein in the same reaction buffer. b. If the ligand has been stored in a way that could promote disulfide bond formation, consider pre-treating it with a mild, non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). c. It is highly recommended to quantify the amount of free sulfhydryl groups using a method like the Ellman's Assay to ensure the ligand is reactive.[10]
-
Conjugation Reaction: a. Add the DSPE-PEG-Maleimide micelle solution to the dissolved ligand solution. A molar ratio of 3:1 (lipid:protein/peptide) is a common starting point.[10] b. Allow the reaction to proceed at room temperature for 2-8 hours with gentle stirring.[10] To prevent oxidation of the free thiol, it is best to perform the reaction under an inert atmosphere (e.g., in a nitrogen-filled chamber).[10]
-
Quenching and Purification: a. (Optional) To quench any unreacted maleimide groups, add a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, in a slight molar excess and incubate for an additional 30 minutes.[10] b. Purify the final conjugate from unreacted ligand and quenching agent using dialysis against the storage buffer or size exclusion chromatography.[10] For liposome (B1194612) post-insertion protocols, the mixture of micelles is typically incubated with pre-formed liposomes at an elevated temperature (e.g., 60°C) before a final purification step.[10]
References
- 1. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 2. nanocs.net [nanocs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. biochempeg.com [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nanocs.net [nanocs.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. echelon-inc.com [echelon-inc.com]
- 10. encapsula.com [encapsula.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer choice on DSPE-PEG-Maleimide conjugation kinetics
Welcome to the technical support center for DSPE-PEG-Maleimide conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during DSPE-PEG-Maleimide conjugation, providing potential causes and solutions in a structured question-and-answer format.
Q1: Why is my conjugation yield consistently low?
Low conjugation efficiency can stem from several factors, from reagent integrity to reaction conditions.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inactive Maleimide (B117702) Reagent | Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[1][2] Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[1][2][3] |
| Oxidized Thiol Groups | Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[3][4][5] Ensure your buffers are degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.[3][4][5] If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reagent like TCEP.[1][5][6] |
| Incorrect Buffer pH | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][7] Verify the pH of your reaction buffer. A pH below 6.5 will significantly slow the reaction, while a pH above 7.5 increases the rate of maleimide hydrolysis and promotes side reactions with amines.[2][3] |
| Presence of Competing Thiols | Buffers or reagents containing extraneous thiols (e.g., DTT, 2-mercaptoethanol) will compete with your target molecule for conjugation.[3] If DTT was used for reduction, it must be completely removed before adding the maleimide reagent.[3] TCEP is a non-thiol reducing agent and does not require removal.[3] |
| Suboptimal Molar Ratio | An insufficient molar excess of the DSPE-PEG-Maleimide can lead to incomplete conjugation. A 10 to 20-fold molar excess of maleimide to the thiol-containing molecule is generally recommended as a starting point.[4][8] |
Q2: I'm observing unexpected byproducts in my final conjugate. What could be the cause?
The presence of byproducts often points to a loss of reaction specificity, which is heavily influenced by the reaction pH.
Potential Causes & Solutions:
| Side Reaction | Cause & Explanation | Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[2][7] This leads to a heterogeneous mixture of conjugates. | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure high selectivity for thiols.[3][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3][7] |
| Maleimide Hydrolysis | The maleimide ring can be opened by hydrolysis, a reaction that is accelerated at higher pH.[2][7] The resulting maleamic acid is unreactive towards thiols.[7] | Perform the conjugation within the optimal pH range of 6.5-7.5.[2][7] Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[7] |
| Thiazine (B8601807) Rearrangement | When conjugating to a peptide with an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring. This is more prominent at physiological or higher pH.[2][9] | To suppress this side reaction, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for DSPE-PEG-Maleimide conjugation and why?
The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[1][2][3][7] This range provides an ideal balance between reaction rate and selectivity. Below pH 6.5, the reaction is slow because the thiol group is predominantly in its less reactive protonated form.[2][3] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can lose its specificity by reacting with primary amines.[2][3][7]
Q2: Which buffers are recommended for this conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugation, provided they are prepared within the optimal pH range of 6.5-7.5.[3][4][5][6] It is critical to ensure the chosen buffer is free of any extraneous thiol-containing compounds.[3][7]
Impact of pH on Maleimide-Thiol Conjugation Kinetics
| pH Range | Reaction Rate | Key Considerations |
| < 6.5 | Slow | The concentration of the reactive thiolate anion is reduced, slowing the rate of conjugation.[2][3][10] |
| 6.5 - 7.5 | Optimal | Balances high selectivity for thiols with a good reaction rate and minimal maleimide hydrolysis.[2][7][10] |
| > 7.5 | Initially Faster, then Decreases | Increased rate of maleimide hydrolysis leads to reagent inactivation.[2][10][11] Reduced selectivity due to competing reactions with primary amines.[2][7][10] |
Q3: How should I prepare and store my DSPE-PEG-Maleimide?
DSPE-PEG-Maleimide is susceptible to hydrolysis in the presence of moisture.[12] It should be stored at -20°C in a dry environment.[12] For conjugation, prepare fresh stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before adding to the aqueous reaction buffer.[2][3][4][5] Avoid frequent thawing and freezing of the stock solution.[8][12]
Q4: Do I need to protect my reaction from oxygen?
Yes, thiols are sensitive to oxidation, which can lead to the formation of disulfide bridges that do not react with maleimides.[4][5] It is highly recommended to use degassed buffers for the reaction.[3][4][5] This can be achieved by applying a vacuum for several minutes or by bubbling an inert gas, such as nitrogen or argon, through the solution.[4][5] Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can also help by sequestering metal ions that can catalyze thiol oxidation.[3]
Experimental Protocols
Protocol 1: General Procedure for DSPE-PEG-Maleimide Conjugation to a Thiol-Containing Molecule
This protocol provides a general guideline. Optimal conditions may vary depending on the specific reactants.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
DSPE-PEG-Maleimide
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5)[3][4][5][6]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[5][6]
-
(Optional) L-cysteine or 2-mercaptoethanol (B42355) for quenching the reaction[2]
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve your protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4][5]
-
(Optional) Reduce Disulfide Bonds: If your molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5][6]
-
Prepare DSPE-PEG-Maleimide: Immediately before use, dissolve the DSPE-PEG-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[2][4][5]
-
Conjugation Reaction: Add the DSPE-PEG-Maleimide stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of maleimide is recommended as a starting point.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][8] Gentle mixing can be beneficial.
-
(Optional) Quench Reaction: To stop the reaction, add an excess of a free thiol such as L-cysteine or 2-mercaptoethanol.[2]
-
Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography, dialysis, or another suitable method.[5][6]
Visual Guides
Caption: Maleimide-Thiol Conjugation Workflow.
Caption: Troubleshooting Logic for Low Conjugation Yield.
Caption: pH-Dependent Reaction Pathways for Maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. encapsula.com [encapsula.com]
- 12. nanocs.net [nanocs.net]
Technical Support Center: Post-Conjugation Purification of DSPE-PEG-Maleimide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on how to effectively remove unreacted DSPE-PEG-Maleimide following conjugation reactions, ensuring the purity and quality of your final product.
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of conjugated product after purification. | Adsorption to purification media: The conjugate may non-specifically bind to the dialysis membrane, SEC resin, or TFF membrane.[1] | For Dialysis: Consider using a dialysis membrane with a different material (e.g., PES) or pre-blocking the membrane with a blocking agent like bovine serum albumin (BSA).[1] For SEC: Use a resin with low non-specific binding properties. Adjusting the mobile phase composition, such as increasing the ionic strength or adding a non-ionic detergent, can also help.[2] For TFF: Select a membrane material with low protein binding characteristics. Optimizing the cross-flow rate and transmembrane pressure (TMP) can minimize fouling and product loss. |
| Precipitation or aggregation of the conjugate during purification. | Buffer conditions: The pH or ionic strength of the purification buffer may be suboptimal for the stability of the conjugate.[3] High concentration: The conjugate may be too concentrated, leading to aggregation.[2] | Optimize buffer: Ensure the pH of the buffer is not close to the isoelectric point (pI) of the protein/peptide in the conjugate. Maintain an adequate salt concentration (e.g., 150 mM NaCl) to prevent aggregation.[3] Dilute the sample: If the sample is highly concentrated, dilute it before purification.[2] Add excipients: Consider adding stabilizing excipients like sucrose (B13894) or polysorbate 80 to the buffer.[2] |
| Incomplete removal of unreacted DSPE-PEG-Maleimide. | Inadequate separation parameters: The chosen purification method may not be optimized for the size difference between the conjugate and the free DSPE-PEG-Maleimide. | For Dialysis: Increase the dialysis time and the frequency of buffer changes. Ensure the volume of the dialysis buffer is at least 1000 times the sample volume.[3] For SEC: Use a column with a smaller pore size to improve the resolution between the large conjugate and the smaller unreacted maleimide (B117702). Optimize the flow rate for better separation. For TFF: Use a membrane with a lower molecular weight cut-off (MWCO) that retains the conjugate while allowing the smaller unreacted maleimide to pass through. Increase the number of diavolumes exchanged. |
| Clogging of the purification system. | Sample quality: The sample may contain particulate matter or aggregates that can clog the SEC column or TFF membrane. High sample viscosity: A highly concentrated sample can be viscous and lead to high backpressure and clogging. | Clarify the sample: Centrifuge or filter the sample through a low-protein-binding filter (e.g., 0.22 µm PVDF) before loading it onto the purification system. Reduce viscosity: Dilute the sample to reduce its viscosity. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted DSPE-PEG-Maleimide?
A1: Leaving unreacted DSPE-PEG-Maleimide in your final product can lead to several issues. The maleimide group is reactive towards thiols and can cross-react with other molecules in downstream applications, potentially causing aggregation or off-target effects. Furthermore, the presence of this impurity can interfere with accurate characterization and quantification of your conjugate, and may impact the in vivo efficacy and safety of a therapeutic product.
Q2: What are the primary methods for removing unreacted DSPE-PEG-Maleimide?
A2: The most common methods are based on size differences between the large conjugate (e.g., liposome (B1194612), nanoparticle, or protein conjugate) and the smaller, unreacted DSPE-PEG-Maleimide. These methods include:
-
Dialysis: A simple and widely used method for removing small molecules from a solution of macromolecules.
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic technique that separates molecules based on their hydrodynamic radius.[]
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method for concentrating and purifying nanoparticles and biomolecules.[5]
Q3: How can I quantify the amount of unreacted DSPE-PEG-Maleimide before and after purification?
A3: The amount of unreacted maleimide can be quantified using Ellman's reagent (DTNB), which reacts with free thiols.[6][7] In this assay, a known excess of a small thiol-containing molecule (like L-cysteine) is added to the sample to react with the maleimide groups. The remaining unreacted thiol is then quantified by measuring the absorbance at 412 nm after the addition of Ellman's reagent. By comparing the amount of unreacted thiol in a control sample (without DSPE-PEG-Maleimide) to your sample, you can determine the concentration of maleimide.[6][7]
Q4: Should I quench the unreacted maleimide groups before purification?
A4: Yes, it is highly recommended to quench any unreacted maleimide groups before long-term storage or use in biological systems. This can be done by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture after the conjugation is complete. This step will cap the reactive maleimide groups and prevent unwanted side reactions.
Quantitative Data Summary
The following table provides a comparison of the common purification methods. Please note that the exact performance will depend on the specific characteristics of your conjugate and the unreacted DSPE-PEG-Maleimide.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Removal Efficiency | >95% (dependent on MWCO and dialysis time) | >99% | >90% (dependent on MWCO and diavolumes)[8] |
| Processing Time | 24-72 hours | 0.5-2 hours | 1-4 hours[8] |
| Product Recovery | 80-95% (potential for sample loss due to non-specific binding)[1] | 90-98% | >95% |
| Scalability | Low to medium | Low to medium | High |
| Resolution | Low | High | Medium |
| Cost | Low | High (instrumentation and columns) | Medium to high (membranes and system) |
Note: The removal efficiency for TFF is based on the removal of PVA, a polymer with similar purification challenges to PEG.[8]
Experimental Protocols
Dialysis
This protocol is suitable for removing unreacted DSPE-PEG-Maleimide from larger conjugates like liposomes or proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-50 kDa, ensure it is significantly smaller than your conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Large beaker.
Protocol:
-
Prepare the Dialysis Membrane: Pre-wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Carefully load your sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends with clamps or the provided caps.
-
Dialysis Setup: Place the loaded dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 1000 times the sample volume to ensure an adequate concentration gradient.[3]
-
Stirring: Place the beaker on a stir plate and stir the buffer gently at 4°C.[3]
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for the first 24 hours, and then every 12 hours for the next 24-48 hours. At least 3-4 buffer changes are recommended for efficient removal.[9]
-
Sample Recovery: After the final dialysis step, carefully remove the sample from the dialysis device.
Size Exclusion Chromatography (SEC)
This method provides high-resolution separation and is ideal for purifying protein-DSPE-PEG-Maleimide conjugates.
Materials:
-
SEC column with a fractionation range appropriate for your conjugate.
-
HPLC or FPLC system.
-
Mobile phase (e.g., PBS, pH 7.4), filtered and degassed.
-
Sample clarification filters (0.22 µm).
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your sample at 10,000 x g for 10 minutes to remove any aggregates or particulates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the clarified sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the conjugate elutes. The larger conjugate will elute before the smaller, unreacted DSPE-PEG-Maleimide.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein) to identify the peak corresponding to your purified conjugate. Pool the relevant fractions.
Tangential Flow Filtration (TFF)
TFF is a scalable and efficient method, particularly suitable for purifying nanoparticle and liposome formulations.
Materials:
-
TFF system with a pump and reservoir.
-
Hollow fiber or cassette filter with an appropriate MWCO (e.g., 100-300 kDa).[8]
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Protocol:
-
System Setup and Equilibration: Install the TFF filter and equilibrate the system with the diafiltration buffer according to the manufacturer's instructions.
-
Sample Loading: Load your sample into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.
-
Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume. Exchange at least 5-10 diavolumes to ensure thorough removal of the unreacted DSPE-PEG-Maleimide.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified conjugate from the system.
Visualizations
References
- 1. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. agrisera.com [agrisera.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Factors affecting the efficiency of post-insertion of DSPE-PEG-Maleimide
Welcome to the technical support center for DSPE-PEG-Maleimide post-insertion. This resource is designed for researchers, scientists, and drug development professionals utilizing DSPE-PEG-Maleimide for the surface modification of liposomes and other nanoparticles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction during post-insertion?
A1: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly specific for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (like lysine (B10760008) residues).[1] It is crucial to maintain this pH throughout the process, as the maleimide (B117702) group is susceptible to hydrolysis at alkaline pH (>7.5), which leads to a non-reactive maleamic acid and reduces conjugation efficiency.[2][3]
Q2: Why is an inert atmosphere (e.g., nitrogen or argon) recommended for the conjugation step?
A2: An inert atmosphere is recommended to prevent the oxidation of free sulfhydryl (-SH) groups on your protein, peptide, or other thiol-containing ligands.[2] Sulfhydryl groups are sensitive to oxygen and can readily form disulfide bridges, which are unreactive with maleimide groups.[3] Performing the reaction under nitrogen or argon minimizes this side reaction, ensuring the availability of free thiols for conjugation.[2]
Q3: What is the recommended temperature and incubation time for the post-insertion step?
A3: For the post-insertion of DSPE-PEG-Maleimide micelles into pre-formed liposomes, a common recommendation is to incubate at 60°C for 30-60 minutes.[2][3][4] This temperature is typically above the phase transition temperature (Tm) of the liposome's lipid bilayer, which facilitates the insertion of the PEGylated lipid. However, the optimal temperature and time can be influenced by the specific lipid composition of your liposomes.[5]
Q4: How does the lipid composition of the pre-formed liposomes affect post-insertion efficiency?
A4: The lipid composition of the pre-formed liposomes plays a significant role in the efficiency of post-insertion. The presence of cholesterol and a small percentage of a PEG-lipid (e.g., DSPE-PEG2000) in the liposome (B1194612) formulation are considered prerequisites for successful and efficient lipid mixing of the DSPE-PEG-Maleimide micelles.[6] Liposomes composed of saturated phospholipids (B1166683) and cholesterol have been shown to be particularly effective for post-insertion.[7]
Q5: How can I determine the amount of active maleimide on my liposomes after post-insertion?
A5: The number of active maleimide groups on the surface of your liposomes can be quantified using a reverse Ellman's assay.[8][9] This assay involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing compound, such as L-cysteine. The remaining unreacted thiols are then quantified by reacting them with Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation of the targeting ligand. | Hydrolysis of the maleimide group. | - Ensure the pH of all buffers used in the conjugation step is strictly maintained between 6.5 and 7.5.[2][3]- Prepare fresh solutions of DSPE-PEG-Maleimide immediately before use.[1]- Avoid prolonged storage of DSPE-PEG-Maleimide in aqueous solutions. |
| Oxidation of sulfhydryl groups on the ligand. | - Degas all buffers to remove dissolved oxygen.- Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).[2]- If your ligand has disulfide bonds, ensure complete reduction to free thiols using a reducing agent like TCEP prior to conjugation. | |
| Incorrect molar ratio of reactants. | - Optimize the molar ratio of DSPE-PEG-Maleimide to your thiol-containing ligand. A common starting point is a 3:1 molar ratio of lipid to protein/peptide.[2][3] | |
| Low post-insertion efficiency. | Suboptimal incubation temperature or time. | - Ensure the incubation temperature is above the phase transition temperature (Tm) of your liposome lipids. A common starting point is 60°C for 30-60 minutes.[2][3][4]- Optimize the incubation time for your specific liposome formulation. |
| Unfavorable liposome lipid composition. | - Include cholesterol and a small amount of a non-reactive PEG-lipid (e.g., DSPE-PEG2000) in your pre-formed liposome formulation to facilitate lipid mixing.[6] | |
| Liposome aggregation after post-insertion. | Excess reactive groups on the liposome surface. | - After the conjugation of your ligand to the DSPE-PEG-Maleimide, quench any remaining unreacted maleimide groups with a small thiol-containing molecule like 2-mercaptoethanol (B42355) before post-insertion.[2][3] |
| Instability of the liposome formulation. | - Characterize the size and zeta potential of your liposomes before and after post-insertion to monitor for changes that may indicate instability. | |
| Inconsistent results between batches. | Variability in reagent quality. | - Use high-purity DSPE-PEG-Maleimide and other lipids.- Store DSPE-PEG-Maleimide at -20°C in a desiccated environment to prevent hydrolysis.[1] |
| Procedural inconsistencies. | - Standardize all experimental parameters, including buffer preparation, incubation times, and temperatures. |
Experimental Protocols
Protocol 1: Conjugation of a Thiolated Ligand to DSPE-PEG-Maleimide
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
Dissolve the powdered DSPE-PEG(2000)-Maleimide in chloroform (B151607) or methylene (B1212753) chloride.[3]
-
Transfer the solution to a round-bottom flask.
-
Dry the lipid solution to a thin film using a rotary evaporator or a stream of nitrogen gas.[2][3]
-
Hydrate (B1144303) the dried lipid film with a degassed phosphate (B84403) buffer (pH 7.0) to form a micellar solution.[2][3] For example, hydrate 1.30 mg of the lipid film in 100 µl of buffer.[2]
-
-
Ligand Conjugation:
-
Prepare your thiolated ligand (e.g., antibody, peptide) in a degassed phosphate buffer (pH 7.0).
-
Add the ligand solution to the DSPE-PEG-Maleimide micelle solution. A 3:1 molar ratio of lipid to ligand is a common starting point.[2][3]
-
Incubate the reaction mixture for at least 8 hours at room temperature with moderate stirring under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
-
Quenching Excess Maleimide Groups:
Protocol 2: Post-Insertion of Ligand-Conjugated DSPE-PEG-Maleimide into Pre-formed Liposomes
-
Preparation of Mixed Micelles:
-
Post-Insertion:
-
Purification:
Protocol 3: Quantification of Active Maleimide Groups using a Reverse Ellman's Assay
-
Reaction with Excess Thiol:
-
Mix a known volume of your maleimide-functionalized liposomes with a known excess concentration of L-cysteine solution.
-
Incubate at room temperature for approximately 2 hours to ensure complete reaction between the maleimide groups and the thiols.[13]
-
-
Quantification of Unreacted Thiol:
-
Calculation:
-
Determine the concentration of unreacted L-cysteine from the standard curve.
-
Calculate the amount of L-cysteine that reacted with the maleimide groups by subtracting the unreacted amount from the initial amount.
-
This value corresponds to the amount of active maleimide groups on your liposomes.
-
Visualizations
Caption: Experimental workflow for creating targeted liposomes via post-insertion.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. nanocs.net [nanocs.net]
- 2. encapsula.com [encapsula.com]
- 3. encapsula.com [encapsula.com]
- 4. eg-fr.uc.pt [eg-fr.uc.pt]
- 5. researchgate.net [researchgate.net]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-insertion parameters of PEG-derivatives in phosphocholine-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. cellmosaic.com [cellmosaic.com]
- 13. biorxiv.org [biorxiv.org]
Preventing non-specific binding in DSPE-PEG-Maleimide targeted systems
Welcome to the technical support center for DSPE-PEG-Maleimide targeted systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing and minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in DSPE-PEG-Maleimide conjugation systems?
A1: Non-specific binding in maleimide-based systems stems from several factors:
-
Reaction with Non-Thiol Nucleophiles : While maleimides are highly selective for thiol groups (cysteine) within the optimal pH range of 6.5-7.5, this selectivity diminishes at higher pH values.[1] Above pH 7.5, maleimides can increasingly react with primary amines, such as the side chains of lysine (B10760008) residues, leading to off-target conjugation.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][4]
-
Hydrophobic and Electrostatic Interactions : The targeting ligand, the DSPE-PEG lipid, or the nanoparticle itself can possess hydrophobic or charged regions.[1][5] These areas can lead to non-specific adsorption to biological surfaces, proteins, or reaction vessels.[1][2][5]
-
Protein Corona Formation : When nanoparticles are introduced into a biological medium, proteins can rapidly adsorb to the surface, forming a "protein corona".[6][7] While PEGylation is intended to create a steric barrier to reduce this phenomenon, it does not completely prevent protein adsorption.[6][8][9] This adsorbed layer can mask the targeting ligand and lead to non-specific interactions and uptake.[6]
-
Unreacted Maleimide (B117702) Groups : If maleimide groups on the liposome (B1194612) surface are not fully conjugated or quenched, they remain reactive and can bind to any available thiols on proteins or cell surfaces, causing unintended cross-linking and non-specific binding.[10]
Q2: How does pH critically affect the specificity and efficiency of the maleimide-thiol conjugation reaction?
A2: pH is a critical parameter that must be tightly controlled. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2][3]
-
Below pH 6.5 : The reaction rate significantly slows down because the concentration of the reactive thiolate anion (R-S⁻), which is the active nucleophile, decreases as the thiol group (R-SH) remains protonated.[1][3]
-
Above pH 7.5 : Two undesirable side reactions become more prominent:
-
Reaction with Primary Amines : The reactivity of maleimides towards amines (e.g., lysine) increases, leading to non-specific labeling.[1][3]
-
Maleimide Hydrolysis : The maleimide ring becomes highly susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[1][2][11] This inactivates the reagent and reduces conjugation efficiency.[1]
-
Q3: What is the purpose of quenching a maleimide reaction, and what reagents should be used?
A3: Quenching is a crucial final step to stop the conjugation reaction and cap any unreacted maleimide groups.[1][10] This prevents the still-reactive maleimides from binding non-specifically to other thiol-containing molecules (like serum albumin or cell surface proteins) in subsequent applications.[10] Common quenching agents are small, thiol-containing molecules. Effective options include L-cysteine, β-mercaptoethanol (BME), or N-acetylcysteine.[10] Typically, a final concentration of 10-50 mM of the quenching agent is sufficient.[10]
Q4: Can the PEG linker itself influence non-specific binding and targeting efficiency?
A4: Yes, the properties of the PEG linker are crucial.
-
PEG Density : Including PEGylated lipids at concentrations of 5 mol% or higher helps reduce liposome aggregation and protein binding, though it doesn't eliminate it entirely.[9]
-
PEG Length : The length of the PEG chain used for the targeting ligand relative to the surrounding "stealth" PEG chains is critical. If the targeting ligand's PEG linker is too short compared to the surrounding methoxy-PEG shield, the ligand may be inaccessible due to steric hindrance.[12][13] Conversely, an excessively long linker can sometimes abolish targeting ability.[14] Studies suggest that the optimal combination often involves a methoxy-capped "stealth" PEG that is about half the length of the targeting ligand-displaying PEG.[13] Longer PEG linkers (e.g., 5000 Da or 10,000 Da) for the targeting ligand have been shown to increase tumor accumulation in vivo compared to shorter linkers (e.g., 2000 Da).[12][15]
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments.
Issue 1: High Background Signal or Non-Specific Cell Binding
High background signal is a common problem, often indicating significant non-specific binding. This decision tree can help diagnose and resolve the issue.
Issue 2: Low or No Conjugation Yield
Failure to achieve sufficient labeling can result in a weak or undetectable signal.
Data Presentation
Table 1: Key Parameters for Optimizing Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Avoids amine reactivity and maleimide hydrolysis. | [1][2][3] |
| Buffer | PBS, HEPES (Thiol-free) | Avoid buffers with competing nucleophiles (e.g., Tris contains primary amines, DTT is a thiol). Degas buffer to prevent thiol oxidation. | [1][3] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. | [3][16] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion. This should be optimized for each specific system. | [3][16] |
| Quenching Agent | L-cysteine, β-mercaptoethanol | Use at a final concentration of 10-50 mM to cap all unreacted maleimides. | [10][16] |
| Maleimide Storage | Anhydrous DMSO or DMF at -20°C | Maleimides are susceptible to hydrolysis in aqueous solutions. Prepare aqueous solutions immediately before use. | [1][2][16] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation to Liposomes
This protocol provides a general guideline for conjugating a thiol-containing ligand (e.g., peptide, antibody fragment) to DSPE-PEG-Maleimide liposomes.
-
Workflow Diagram
Caption: General experimental workflow for ligand conjugation. -
Methodology
-
Prepare Reagents :
-
Conjugation Buffer : Prepare a thiol-free, amine-free buffer such as Phosphate Buffered Saline (PBS) or HEPES at pH 7.0-7.4.[3] Degas the buffer thoroughly by vacuum or by bubbling with an inert gas like nitrogen to remove dissolved oxygen, which can promote disulfide bond formation.[16]
-
Ligand Preparation : Dissolve the thiol-containing protein or peptide in the degassed conjugation buffer.
-
(Optional) Disulfide Reduction : If the ligand's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature.[4][16] TCEP is ideal as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[16] If DTT is used, it must be completely removed (e.g., via a desalting column) before proceeding.[16]
-
-
Conjugation Reaction :
-
Add the prepared ligand solution to the DSPE-PEG-Maleimide liposome suspension. A 10- to 20-fold molar excess of maleimide groups relative to thiol groups is a common starting point.[3][16]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[16] Gentle mixing is recommended.
-
-
Quench Reaction :
-
Purification :
-
Protocol 2: Blocking Non-Specific Binding Sites in an In Vitro Assay
This protocol is for reducing non-specific binding of your final conjugate in a plate-based assay (e.g., ELISA, cell binding).
-
Prepare Buffers :
-
Blocking Step :
-
After coating a microplate well with an antigen or seeding cells, wash the wells several times with Wash Buffer.[2]
-
Add an excess of Blocking Buffer to each well to completely cover the surface.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[2] This step saturates non-specific binding sites on the plastic or cell surfaces.[2]
-
-
Assay Procedure :
-
Decant the blocking buffer and wash the wells thoroughly with Wash Buffer.[2]
-
Add your DSPE-PEG-Maleimide targeted conjugate, which should be diluted in a buffer containing a blocking agent (e.g., 1% BSA or 0.1% Tween-20) to prevent aggregation and further non-specific interactions.
-
Proceed with the remaining steps of your assay.
-
Protocol 3: Quantifying Non-Specific Binding
Quantifying the extent of non-specific binding is key to optimization. A common method involves comparing the binding of the targeted liposome to a negative control liposome.
-
Prepare Controls : Synthesize a negative control liposome that is identical to your targeted system but lacks the specific targeting ligand. For example, use DSPE-PEG-Methoxy in place of the DSPE-PEG-Ligand, or use a scrambled (non-binding) version of your peptide.
-
Binding Assay :
-
Perform your binding assay (e.g., cell-based assay, surface plasmon resonance) with both the targeted liposomes and the negative control liposomes under identical conditions.
-
Ensure both liposome preparations are at the same concentration and are fluorescently labeled (if using a fluorescence-based readout) with the same dye-to-lipid ratio.
-
-
Quantification :
-
Measure the signal (e.g., fluorescence intensity, response units) from both the targeted (Signal_Target) and control (Signal_Control) groups.
-
The Signal_Control represents the level of non-specific binding.
-
The specific binding can be calculated as: Specific Binding = Signal_Target - Signal_Control .
-
-
Analysis : A high Signal_Control indicates a problem with non-specific binding that needs to be addressed using the troubleshooting strategies outlined above. Various analytical techniques such as HPLC, fluorescence correlation spectroscopy (FCS), and ELISA can be used to quantify ligand conjugation and binding events.[17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Evidence of Protein Adsorption in Pegylated Liposomes: Influence of Liposomal Decoration | MDPI [mdpi.com]
- 7. Binding of human serum albumin to PEGylated liposomes: insights into binding numbers and dynamics by fluorescence correlation spectroscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Strategies for Detecting Nanoparticle-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing the molar ratio of DSPE-PEG-Maleimide to ligand
Welcome to the technical support center for optimizing the molar ratio of DSPE-PEG-Maleimide to your ligand. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve efficient and reproducible conjugation for your research and drug development projects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DSPE-PEG-Maleimide to a thiol-containing ligand?
A1: The optimal molar ratio is highly dependent on the specific ligand (e.g., peptide, antibody, nanobody) and the reaction conditions. While a molar excess of DSPE-PEG-Maleimide is generally recommended to drive the reaction to completion, the ideal ratio requires empirical determination. A common starting point is a 10:1 to 20:1 molar ratio of maleimide (B117702) to ligand.[1] However, for some molecules, much lower ratios have been found to be optimal. For instance, a 2:1 maleimide to thiol molar ratio was optimal for the cRGDfK peptide, while a 5:1 ratio was best for an 11A4 nanobody.[2]
Q2: What are the critical factors influencing the success of the DSPE-PEG-Maleimide conjugation reaction?
A2: The primary factors that dictate the efficiency of the conjugation are:
-
pH: The reaction between a maleimide and a thiol group is most efficient within a pH range of 6.5 to 7.5.[3][4] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, leading to a non-reactive maleamic acid and reduced conjugation efficiency.[3][5]
-
Temperature: Reactions are typically performed at room temperature (around 20-25°C) for 1-2 hours or at 4°C overnight.[1] Lower temperatures can help to minimize hydrolysis of the maleimide group, especially during longer incubation times.[3]
-
Maleimide Stability: The maleimide group is susceptible to hydrolysis in aqueous solutions.[3][5] It is crucial to prepare DSPE-PEG-Maleimide solutions immediately before use and to avoid storing them in aqueous buffers.[1]
-
Thiol Availability: For protein and antibody ligands, ensure that the cysteine residues intended for conjugation are in their reduced, free thiol form and not participating in disulfide bonds.
Q3: How can I confirm that the conjugation was successful and determine the conjugation efficiency?
A3: Several analytical techniques can be employed to assess conjugation success and efficiency:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be used to separate the conjugated product from unreacted starting materials.[6][7][8]
-
Mass Spectrometry: MALDI-TOF mass spectrometry can confirm the increase in mass of the ligand after conjugation with DSPE-PEG-Maleimide.[9][10]
-
Ellman's Assay: This colorimetric assay can be used to quantify the number of unreacted maleimide groups on a nanoparticle surface by reacting them with a known amount of a thiol-containing compound like L-cysteine and then measuring the remaining free thiols.[11][12]
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide group on the DSPE-PEG has been hydrolyzed and is no longer reactive.[3][5] | Maintain the reaction pH between 6.5 and 7.5.[3][4] Prepare DSPE-PEG-Maleimide solutions fresh before each use.[1] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[3] |
| Oxidized Thiols: The thiol groups on the ligand have formed disulfide bonds and are unavailable for reaction.[1] | Reduce the ligand's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[1] Ensure buffers are degassed to prevent re-oxidation. | |
| Incorrect Molar Ratio: The ratio of DSPE-PEG-Maleimide to ligand is not optimal. | Perform small-scale trial conjugations with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific ligand.[1] | |
| Interfering Buffer Components: The reaction buffer contains substances that compete with the thiol-maleimide reaction, such as primary or secondary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT).[1] | Use non-amine containing buffers like PBS or HEPES. If a reducing agent is necessary, use TCEP as it does not contain a thiol group.[1] | |
| Protein/Ligand Aggregation | Precipitation during Conjugation: The conjugation process is causing the ligand to aggregate and precipitate out of solution. | Optimize buffer conditions, ensuring the pH is within the ligand's stability range. Consider adding stabilizing excipients if compatible with the reaction. |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or reaction buffers. | Prepare fresh DSPE-PEG-Maleimide stock solutions for each experiment. Carefully prepare and verify the pH of all buffers immediately before use.[4] |
| Variable Reaction Conditions: Fluctuations in temperature or reaction time. | Standardize the incubation temperature and time for all experiments. |
Experimental Protocols
General Protocol for DSPE-PEG-Maleimide to Thiol-Ligand Conjugation
This protocol provides a general framework. Optimization of specific parameters such as molar ratio, concentration, and incubation time is recommended.
-
Ligand Preparation (if necessary):
-
DSPE-PEG-Maleimide Preparation:
-
Immediately before use, dissolve the DSPE-PEG-Maleimide in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-Maleimide stock solution to the prepared ligand solution to achieve the desired molar ratio (e.g., starting with a 10:1 molar excess of maleimide to ligand).
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[1]
-
-
Purification:
-
Purify the conjugate from excess, unreacted reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
Quantification of Conjugation Efficiency using HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method to quantify the amount of unreacted ligand.
-
Procedure:
-
Analyze the reaction mixture by RP-HPLC.
-
Create a standard curve using known concentrations of the unconjugated ligand.
-
Quantify the peak corresponding to the unreacted ligand in the reaction mixture.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [1 - (Amount of unreacted ligand / Initial amount of ligand)] x 100
-
-
Data Presentation
Recommended Starting Molar Ratios from Literature
| Ligand Type | DSPE-PEG-Maleimide : Ligand Molar Ratio | Conjugation Efficiency | Reference |
| cRGDfK Peptide | 2:1 | 84 ± 4% | [2] |
| 11A4 Nanobody | 5:1 | 58 ± 12% | [2] |
| Thiol-p53 Peptide | 3:1 | Not explicitly stated | [6] |
| P435 Peptide | 1:1.2 (Lipid:Peptide) | Up to 100% | [7] |
| Anti-EGFR Fab' | 26:1 (Maleimide:Thiol) | ~95% | [14] |
Influence of pH on Maleimide Stability
| pH Range | Stability of Maleimide Group | Implication for Conjugation |
| 6.5 - 7.5 | Relatively Stable | Optimal range for balancing fast conjugation with minimal hydrolysis.[3] |
| > 7.5 | Prone to Hydrolysis | Increased risk of maleimide inactivation before conjugation can occur.[3][5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encapsula.com [encapsula.com]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: DSPE-PEG-Maleimide Liposome Production
Welcome to the technical support center for DSPE-PEG-Maleimide liposome (B1194612) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scaling up of DSPE-PEG-Maleimide liposome manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up DSPE-PEG-Maleimide liposome production?
Scaling up liposome production from a laboratory to an industrial scale presents several key challenges. These include maintaining batch-to-batch consistency in liposome characteristics such as size distribution and drug loading. Traditional methods like thin-film hydration followed by extrusion are often difficult to scale up, leading to issues with reproducibility, polydispersity, and low encapsulation efficiency[1][2]. Furthermore, the purification of the final product to remove unencapsulated drugs and residual solvents can be inefficient and lead to significant product loss[1]. Specifically for DSPE-PEG-Maleimide liposomes, ensuring the stability and reactivity of the maleimide (B117702) group throughout the process is a critical challenge[3][4][5].
Q2: How does the maleimide group's stability affect the final product?
The maleimide group is prone to hydrolysis, which converts it to an unreactive maleic acid. This hydrolysis is pH-dependent, occurring more readily at higher pH values, and can significantly reduce the number of active maleimide groups available for conjugation to thiol-containing molecules (e.g., peptides, antibodies)[3][4][5]. This loss of reactivity can prevent the successful functionalization of the liposomes, leading to a final product that lacks the desired targeting capabilities[3][4].
Q3: What is the difference between pre-insertion and post-insertion of DSPE-PEG-Maleimide, and which is better for maintaining maleimide activity?
-
Pre-insertion: The DSPE-PEG-Maleimide is included with the other lipids at the beginning of the liposome formation process.
-
Post-insertion: The DSPE-PEG-Maleimide is introduced into pre-formed liposomes.
Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups on the liposome surface. For instance, one study found that with the pre-insertion method, only 63% of maleimide groups were active, and this dropped to 32% after purification. In contrast, the post-insertion method retained 76% of active maleimide groups[3][4][5]. Therefore, post-insertion is generally recommended for preserving the functionality of the maleimide group.
Q4: How does the inclusion of DSPE-PEG affect liposome stability?
DSPE-PEG is incorporated into liposome formulations to create a hydrophilic polymer layer on the surface, a process known as PEGylation. This PEG layer provides steric hindrance, which helps to prevent liposome aggregation and reduces clearance by the immune system, thereby prolonging circulation time in the body[6][7]. The presence of PEG-DSPE significantly increases the colloidal stability of liposomes during storage[8].
Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI) and Inconsistent Liposome Size
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Hydration | Ensure the lipid film is thin and uniform. Hydrate above the phase transition temperature (Tc) of the lipids with gentle agitation to ensure all lipids are incorporated into vesicles. |
| Inefficient Size Reduction | Traditional methods like sonication can be difficult to control. Extrusion is a more robust method for achieving a uniform size distribution. Ensure the number of extrusion cycles is sufficient.[9] Microfluidics offers even more precise control over liposome self-assembly, resulting in highly uniform vesicles.[1][10] |
| Improper Extrusion Parameters | Optimize the extrusion process by adjusting the flow rate and membrane pore size. Increasing the flow rate and using smaller pore size membranes can lead to smaller liposomes.[11][12] However, excessively high flow rates can negatively impact size homogeneity.[12] |
| Aggregation | Insufficient PEGylation can lead to aggregation. A common starting point is 5 mol% of DSPE-PEG, but this may need to be optimized.[6] Ensure the zeta potential is adequate for electrostatic repulsion (typically > ±20 mV).[6] |
Issue 2: Low Encapsulation Efficiency
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inefficient Loading Method | For hydrophilic drugs, passive loading during hydration often results in low encapsulation. Consider active loading methods, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to improve efficiency.[6][13] |
| Lipid Composition | The choice of lipids can affect drug partitioning into the bilayer. Experiment with different phospholipid compositions and cholesterol content to optimize for your specific drug.[6] |
| Drug Properties | The physicochemical properties of your drug, such as solubility and pKa, will influence its encapsulation. Ensure the chosen loading method is compatible with your drug's properties.[6] |
Issue 3: Loss of Maleimide Reactivity
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Group | Maleimide hydrolysis is accelerated at higher pH. Maintain a pH of around 6.5-7.5 during conjugation.[14][15] Avoid prolonged exposure to aqueous environments, especially at elevated temperatures. |
| Pre-insertion Method | As mentioned in the FAQs, the pre-insertion method can lead to a significant loss of active maleimide groups, particularly during purification steps.[3][4][5] |
| Solution | Utilize the post-insertion method for introducing DSPE-PEG-Maleimide into pre-formed liposomes to maximize the availability of active maleimide groups for conjugation.[3][4][5] |
Experimental Protocols & Data
Table 1: Effect of Extrusion Parameters on Liposome Size
This table summarizes the impact of varying flow rate and membrane pore size on the final average liposome size.
| Flow Rate (mL/min) | Membrane Pore Size (µm) | Resultant Average Liposome Size (nm) | Reference |
| 1 | 0.2 | Decreased with increasing flow rate | [11] |
| 5 | 0.2 | Decreased with increasing flow rate | [11] |
| 9 | 0.2 | Decreased with increasing flow rate | [11] |
| 5 | 2 | Decreased with smaller pore size | [11] |
| 5 | 0.5 | Decreased with smaller pore size | [11] |
| 5 | 0.2 | Decreased with smaller pore size | [11] |
| 5 | 0.1 | Decreased with smaller pore size | [11] |
Note: The exact size reduction is dependent on the specific lipid composition and other process parameters.
Protocol: Thin-Film Hydration Followed by Extrusion
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) in an organic solvent like chloroform. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid's phase transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This process reduces the size and lamellarity of the vesicles, resulting in large unilamellar vesicles (LUVs) with a more uniform size distribution.[9][16]
Protocol: Post-Insertion of DSPE-PEG-Maleimide
-
Prepare Pre-formed Liposomes: Prepare liposomes using the desired lipid composition (without DSPE-PEG-Maleimide) following a standard protocol such as thin-film hydration and extrusion.
-
Prepare DSPE-PEG-Maleimide Micelles: Hydrate a dried film of DSPE-PEG-Maleimide with buffer to form a micellar solution.[17]
-
Incubation: Mix the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution. Incubate the mixture at a temperature above the Tc of the lipids for a specified period (e.g., 1 hour) with gentle stirring.[17]
-
Purification: Remove any unincorporated DSPE-PEG-Maleimide using a suitable purification method like size exclusion chromatography.
Visualizations
Caption: Comparison of traditional vs. microfluidic liposome production workflows.
Caption: Pre-insertion vs. Post-insertion workflow for maleimide functionalization.
References
- 1. Scalable Liposome Manufacturing & Purification - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijrti.org [ijrti.org]
- 10. cascadeprodrug.com [cascadeprodrug.com]
- 11. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid scale-up and production of active-loaded PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. liposomes.ca [liposomes.ca]
- 17. encapsula.com [encapsula.com]
DSPE-PEG-Maleimide Conjugation: A Technical Support Guide on the Influence of Temperature
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on DSPE-PEG-Maleimide reaction rates. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the DSPE-PEG-Maleimide reaction with a thiol-containing molecule?
A1: The optimal temperature for a DSPE-PEG-Maleimide conjugation reaction depends on the stability of the molecules involved and the desired reaction time. Generally, the reaction is conducted at room temperature (20-25°C) or at 4°C.[1] Reactions at room temperature are faster, typically reaching completion within 2 hours to overnight.[2][3] For sensitive biomolecules that may degrade at higher temperatures, performing the reaction at 4°C overnight is recommended.[2]
Q2: How does temperature affect the rate of the maleimide-thiol reaction?
A2: The reaction between a maleimide (B117702) and a thiol group is temperature-dependent.[4] Higher temperatures generally increase the reaction rate. For example, a conjugation that is achieved within 30 minutes at 37°C may require 1 to 4 hours of incubation at 4°C to achieve a similar yield.[4]
Q3: Can the DSPE-PEG-Maleimide conjugation be performed at elevated temperatures to speed up the reaction?
A3: While some protocols mention incubating the reaction at 37°C to accelerate the process, this is generally not recommended for all biomolecules due to the potential for denaturation.[5][6] Additionally, the maleimide group is susceptible to hydrolysis, and this degradation process is accelerated at higher temperatures.[7] One specific application where a higher temperature is used is in the post-insertion method for creating PEGylated liposomes, where micelles are incubated with preformed liposomes at 60°C for a short period (e.g., 30 minutes).[8]
Q4: What is the impact of temperature on the stability of DSPE-PEG-Maleimide?
A4: DSPE-PEG-Maleimide is susceptible to hydrolysis, a reaction that renders the maleimide group inactive. This hydrolysis is more pronounced at elevated temperatures and in aqueous solutions, especially at neutral to high pH.[7][8] For long-term storage, it is recommended to keep DSPE-PEG-Maleimide at -20°C in a dry condition.[7] When stored in a buffer solution, 4°C is preferable to room temperature to minimize hydrolysis. One study showed that after 7 days of storage, there was an approximately 10% decrease in maleimide reactivity at 4°C, compared to an almost 40% decrease at 20°C.[4][9][10]
II. Troubleshooting Guide
This guide addresses common issues encountered during DSPE-PEG-Maleimide conjugation reactions, with a focus on temperature-related factors.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Reaction temperature is too low for the given incubation time. | Increase the incubation time if performing the reaction at 4°C (e.g., overnight).[2] For less sensitive molecules, consider increasing the temperature to room temperature (20-25°C) to accelerate the reaction.[1] |
| Hydrolysis of DSPE-PEG-Maleimide due to prolonged incubation at elevated temperatures. | If incubating at room temperature or 37°C, minimize the reaction time.[6] Always use freshly prepared or properly stored DSPE-PEG-Maleimide to ensure its reactivity.[7] | |
| Inconsistent Results Batch-to-Batch | Variations in ambient temperature during the reaction. | Use a temperature-controlled environment (e.g., incubator, cold room) to ensure consistent reaction conditions. |
| Degradation of temperature-sensitive biomolecules. | For proteins or other sensitive molecules, perform the conjugation at 4°C to minimize degradation.[2] | |
| Presence of Side Products | Increased rate of side reactions at higher temperatures. | At pH values above 7.5, the reaction of maleimide with primary amines becomes more competitive with the thiol reaction, and this is exacerbated at higher temperatures. Maintain the pH between 6.5 and 7.5 and consider a lower reaction temperature.[1] |
III. Data Presentation
The following table summarizes recommended reaction conditions for DSPE-PEG-Maleimide conjugation from various protocols.
| Temperature | Incubation Time | Notes | Reference(s) |
| 4°C | Overnight | Recommended for sensitive proteins to minimize degradation. | [2][11] |
| Room Temperature (20-25°C) | 2 hours to overnight | Faster reaction kinetics. A common starting point for many applications. | [2][3] |
| 37°C | 1 hour | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. | [5] |
| 60°C | 30 minutes | Used in post-insertion methods for liposome (B1194612) modification. | [8] |
IV. Experimental Protocols
Protocol 1: General Conjugation of a Thiol-Containing Protein to DSPE-PEG-Maleimide at 4°C
This protocol is suitable for temperature-sensitive proteins.
Materials:
-
Thiol-containing protein
-
DSPE-PEG-Maleimide
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
DSPE-PEG-Maleimide Solution Preparation: Immediately before use, dissolve the DSPE-PEG-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DSPE-PEG-Maleimide stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted DSPE-PEG-Maleimide and other small molecules by size-exclusion chromatography.
Protocol 2: Accelerated Conjugation at Room Temperature
This protocol can be used for less temperature-sensitive molecules to reduce the reaction time.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature (20-25°C) with gentle stirring.
-
Purification: Purify the conjugate as described in Protocol 1.
V. Visualizations
Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanocs.net [nanocs.net]
- 8. encapsula.com [encapsula.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of DSPE-PEG-Maleimide on Nanoparticle Surfaces
For researchers, scientists, and drug development professionals, the precise control and quantification of surface modifications on nanoparticles are critical for ensuring efficacy, stability, and targeted delivery. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a widely utilized lipid for functionalizing the surface of nanoparticles, enabling the conjugation of thiol-containing ligands such as peptides and antibodies. This guide provides a comparative overview of common analytical techniques for the quantification of DSPE-PEG-Maleimide on nanoparticle surfaces, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
The selection of an appropriate quantification method depends on factors such as the nanoparticle type, the required sensitivity, and the availability of specialized instrumentation. The following table summarizes and compares the key features of prevalent techniques.
| Technique | Principle | Advantages | Limitations | Typical Quantitative Output |
| Ellman's Assay (Indirect) | Colorimetric detection of unreacted thiols after reaction with maleimide (B117702) groups. | Simple, cost-effective, widely accessible. | Indirect measurement, can have lower sensitivity compared to other methods, potential for interference from other components.[1][2] | Moles of Maleimide per mg of Nanoparticle |
| UV-Vis Spectrophotometry (Depletion Assay) | Measurement of the decrease in absorbance of a PEG-maleimide solution after incubation with nanoparticles.[3] | Straightforward, does not require modification of the nanoparticle. | Indirect measurement, requires a chromophore on the PEG-maleimide, less sensitive for low surface coverages. | Ligand Density (molecules/nm²) |
| Quantitative ¹H NMR (qNMR) | Direct quantification of the maleimide protons relative to an internal standard.[4][5] | Direct and absolute quantification, provides structural information. | Requires nanoparticle dissolution or ligand cleavage for high-resolution spectra, lower sensitivity, requires specialized equipment.[4] | Molar ratio of DSPE-PEG-Maleimide to other components |
| Fluorescence-Based Assay (Indirect) | Fluorometric detection of unreacted thiols using a fluorescent maleimide or thiol-reactive probe.[2][6] | High sensitivity, suitable for low concentrations. | Indirect measurement, potential for quenching or interference from nanoparticle components. | Relative Fluorescence Units (RFU) correlated to Maleimide concentration |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss of the organic coating upon heating.[7][8][9] | Provides total organic content, useful for high surface coatings. | Does not differentiate between different organic components, requires relatively large sample amounts. | Weight Percentage of DSPE-PEG-Maleimide |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the nanoparticle surface to determine the atomic composition. | Surface-sensitive, provides information on chemical states. | Requires high vacuum, complex data analysis, provides relative quantification. | Atomic Percentage of elements related to DSPE-PEG-Maleimide |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed above.
Ellman's Assay for Indirect Quantification of Maleimide Groups
This method involves a two-step process: first, the reaction of the maleimide groups on the nanoparticle surface with a known excess of a thiol-containing compound (e.g., L-cysteine), and second, the quantification of the unreacted thiol using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
Materials:
-
DSPE-PEG-Maleimide functionalized nanoparticles
-
L-cysteine solution (e.g., 1 mM in PBS)
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microplate reader
Protocol:
-
Reaction of Maleimide with L-cysteine:
-
Incubate a known amount of DSPE-PEG-Maleimide functionalized nanoparticles with a known excess of L-cysteine solution for 2 hours at room temperature with gentle mixing.
-
Prepare a control sample with L-cysteine solution and PBS instead of the nanoparticle dispersion.
-
-
Separation of Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unreacted L-cysteine.
-
-
Quantification with Ellman's Reagent:
-
In a 96-well plate, mix the supernatant with the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of L-cysteine.
-
Determine the concentration of unreacted L-cysteine in the samples from the standard curve.
-
Calculate the amount of L-cysteine that reacted with the nanoparticles by subtracting the unreacted amount from the initial amount.
-
The amount of reacted L-cysteine is equimolar to the amount of maleimide groups on the nanoparticle surface.
-
UV-Vis Spectrophotometry: Depletion Assay
This protocol quantifies the amount of DSPE-PEG-Maleimide that has been successfully conjugated to the nanoparticle surface by measuring the decrease in its concentration in the supernatant after the conjugation reaction.[3]
Materials:
-
Nanoparticles to be functionalized
-
DSPE-PEG-Maleimide solution of known concentration
-
UV-Vis Spectrophotometer
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of DSPE-PEG-Maleimide solutions of known concentrations in the reaction buffer.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the maleimide-containing lipid (typically around 280-302 nm).[3]
-
Plot a standard curve of absorbance versus concentration.
-
-
Conjugation Reaction:
-
Incubate a known amount of nanoparticles with a known concentration of DSPE-PEG-Maleimide solution for a specified time and temperature.
-
-
Sample Preparation:
-
After the incubation, centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Carefully collect the supernatant.
-
-
Absorbance Measurement:
-
Measure the absorbance of the supernatant at the same wavelength used for the standard curve.
-
-
Calculation:
-
Using the standard curve, determine the concentration of unreacted DSPE-PEG-Maleimide in the supernatant.
-
Calculate the amount of DSPE-PEG-Maleimide conjugated to the nanoparticles by subtracting the amount in the supernatant from the initial amount added to the reaction.
-
Quantitative ¹H NMR (qNMR)
qNMR allows for the direct quantification of the DSPE-PEG-Maleimide on the nanoparticle surface by integrating the signal of the maleimide protons against a known amount of an internal standard.[4]
Materials:
-
Lyophilized DSPE-PEG-Maleimide functionalized nanoparticles
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
Internal standard (e.g., pyridine, maleic acid) of known concentration
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized functionalized nanoparticles.
-
Dissolve the nanoparticles in a known volume of a suitable deuterated solvent. For some nanoparticles, it may be necessary to cleave the ligands from the nanoparticle surface prior to analysis to avoid peak broadening.
-
Add a precise amount of the internal standard to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. The characteristic protons of the maleimide group typically appear around 6.8 ppm.[5]
-
-
Data Analysis:
-
Integrate the area of a characteristic peak of the DSPE-PEG-Maleimide (e.g., the maleimide protons) and a peak of the internal standard.
-
Calculate the molar ratio of the DSPE-PEG-Maleimide to the internal standard.
-
From the known amount of the internal standard, calculate the moles of DSPE-PEG-Maleimide in the sample.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows of the described quantification methods.
References
- 1. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. wilhelm-lab.com [wilhelm-lab.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Ellman's reagent with N-(1-pyrenyl)maleimide for the determination of free sulfhydryl groups in reduced cellobiohydrolase I from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC Methods for DSPE-PEG-Maleimide Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a critical step in the development of targeted drug delivery systems, such as liposomes and nanoparticles. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides an objective comparison of common HPLC methods for the purity assessment of DSPE-PEG-Maleimide, complete with experimental data and detailed protocols.
The unique amphiphilic nature of DSPE-PEG-Maleimide, consisting of a hydrophobic lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain functionalized with a reactive maleimide (B117702) group, presents specific analytical challenges. The lack of a strong UV chromophore in the PEG and lipid portions necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). Furthermore, the potential for hydrolysis of both the maleimide ring and the phospholipid ester linkages requires careful method development to ensure the method is stability-indicating.[1][2]
Comparison of HPLC Method Performance
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the type of impurities to be detected and the desired sensitivity. The following table summarizes the key performance characteristics of two primary HPLC methods for the analysis of DSPE-PEG-Maleimide.
| Parameter | Method 1: Reversed-Phase HPLC with ELSD (RP-HPLC-ELSD) | Method 2: Reversed-Phase HPLC with CAD (RP-HPLC-CAD) |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity |
| Primary Application | Purity assessment, separation of non-polar impurities and degradation products. | Quantification and stability evaluation of PEGylated lipids.[3][4] |
| Column | C18 Core-Shell (e.g., 100 x 3 mm, 2.6 µm, 100 Å)[] | Pentafluorophenyl (PFP) (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 μm)[4] |
| Mobile Phase A | 40:60 Methanol:Water with 10 mM Ammonium Acetate, pH 6.4[] | 80:20 Water:Methanol with 0.0025% Formic Acid[4] |
| Mobile Phase B | 10:90 Methanol:Isopropanol (B130326) with 10 mM Ammonium Acetate[] | 60:40 Methanol:Acetonitrile[4] |
| Detector | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Key Advantages | Good for separating components with different hydrophobicities. Can distinguish between DSPE-PEG-Maleimide and potential lipid-related impurities. | High sensitivity and provides a more uniform response for non-volatile analytes regardless of their chemical structure, making it suitable for quantifying PEGylated lipids and their degradation products.[3] |
| Considerations | Requires careful optimization of gradient and mobile phase to achieve good resolution. | Method performance can be influenced by the volatility of the mobile phase. |
Experimental Protocols
Below are detailed methodologies for the two compared HPLC methods.
Method 1: RP-HPLC-ELSD for Purity Assessment
This method is effective for separating DSPE-PEG-Maleimide from potential impurities based on differences in hydrophobicity.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 Core-Shell (100 x 3 mm, 2.6 µm, 100 Å)[]
-
Mobile Phase A: 40:60 (v/v) Methanol:Water with 10 mM Ammonium Acetate, pH adjusted to 6.4 with 1 mM Acetic Acid[]
-
Mobile Phase B: 10:90 (v/v) Methanol:Isopropanol with 10 mM Ammonium Acetate[]
-
Gradient: A suitable gradient should be developed to ensure separation of the main peak from any impurities. A starting point could be a linear gradient from high %A to high %B over 15-20 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 SLM (Standard Liters per Minute)
-
Sample Preparation:
-
Dissolve DSPE-PEG-Maleimide in a mixture of isopropanol and water to a final concentration of 1 mg/mL.[]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Stability-Indicating RP-HPLC-CAD
This method is particularly useful for quantifying DSPE-PEG-Maleimide and its degradation products, making it a stability-indicating assay.[3][4]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Charged Aerosol Detector (CAD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)[4]
-
Mobile Phase A: 80:20 (v/v) Water:Methanol with 0.0025% Formic Acid[4]
-
Mobile Phase B: 60:40 (v/v) Methanol:Acetonitrile[4]
-
Gradient: A gradient elution mode should be optimized to separate the parent compound from any stress-induced degradants.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings: Follow manufacturer's recommendations for optimal signal-to-noise ratio.
Sample Preparation:
-
Prepare a stock solution of DSPE-PEG-Maleimide at 1 mg/mL in a 50:50 (v/v) mixture of Methanol:Water.
-
For forced degradation studies, subject the sample solution to stress conditions such as acid, base, oxidation, heat, and light to demonstrate the method's ability to separate degradation products.[3]
-
Filter all samples through a 0.45 µm syringe filter before injection.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the HPLC analysis of DSPE-PEG-Maleimide purity.
Caption: Workflow for HPLC Purity Analysis of DSPE-PEG-Maleimide.
It is important to note that while HPLC is excellent for assessing the overall purity and detecting non-maleimide related impurities, specific quantification of the active maleimide groups is often performed using a complementary method such as an indirect Ellman's assay.[6] This assay involves reacting the maleimide groups with a known excess of a thiol-containing compound (like cysteine) and then quantifying the remaining unreacted thiols.[6] This provides a measure of the functional integrity of the maleimide group, which is crucial for its intended conjugation chemistry. The stability of the maleimide group is pH-dependent, with hydrolysis to the unreactive maleic acid occurring more readily at higher pH values.[6] Therefore, maintaining a neutral pH (around 7.0-7.5) during sample preparation and analysis is critical to prevent degradation.[1][2]
References
A Head-to-Head Comparison: DSPE-PEG-Maleimide vs. DSPE-PEG-NHS for Antibody Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid nanoparticles is a critical step in the development of targeted therapeutics and diagnostics. The choice of linker chemistry significantly impacts the stability, specificity, and ultimately, the in vivo performance of the final product. This guide provides an objective, data-driven comparison of two of the most prevalent heterobifunctional linkers: DSPE-PEG-Maleimide and DSPE-PEG-NHS.
This comparison delves into the core chemical principles, quantitative performance metrics, and detailed experimental protocols for each linker, enabling an informed decision for your specific application.
Chemical Principles: A Tale of Two Chemistries
The fundamental difference between DSPE-PEG-Maleimide and DSPE-PEG-NHS lies in the reactive groups they target on an antibody.
DSPE-PEG-Maleimide is equipped with a maleimide (B117702) group that specifically reacts with the sulfhydryl (thiol) group of a cysteine residue. This reaction, a Michael addition, proceeds optimally under near-neutral pH conditions (6.5-7.5) and results in the formation of a stable thioether bond.[1][2] The relatively low abundance of cysteine residues in antibodies allows for more site-specific conjugation, particularly when targeting hinge-region disulfides or engineered cysteines.[3]
DSPE-PEG-NHS , on the other hand, features an N-hydroxysuccinimide (NHS) ester. This group reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of the antibody.[4][5] The acylation reaction is most efficient at a slightly alkaline pH of 8.0-9.0 and forms a highly stable amide bond.[3][6] Due to the high abundance and surface accessibility of lysine residues on most antibodies, NHS ester chemistry is a robust method for achieving a high degree of labeling, though this often results in a more random distribution of the lipid conjugate.[2][3]
Quantitative Performance Comparison
While direct head-to-head studies detailing conjugation efficiency and impact on binding affinity for DSPE-PEG-Maleimide versus DSPE-PEG-NHS are not extensively available in the public domain, a comparative analysis of their key characteristics can be compiled from various sources.
| Parameter | DSPE-PEG-Maleimide | DSPE-PEG-NHS |
| Target Residue | Cysteine (Sulfhydryl group) | Lysine (Primary amine) |
| Resulting Bond | Thioether | Amide |
| Optimal pH | 6.5 - 7.5 | 8.0 - 9.0 |
| Specificity | High (targets less abundant cysteines) | Lower (targets abundant lysines) |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael addition (thiol exchange) in the presence of endogenous thiols like glutathione.[7] | Highly stable and resistant to hydrolysis under physiological conditions.[4][7] |
| Reagent Stability in Aqueous Solution | More stable than NHS esters, but can undergo hydrolysis at pH > 7.5.[4] | Susceptible to hydrolysis, with a half-life of minutes at pH 8.6.[4] |
| Side Reactions | Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring.[2] | Hydrolysis of the NHS ester.[2] |
A study comparing immunoliposomes for siRNA delivery using either DSPE-PEG-Maleimide or DSPE-PEG-COOH (activated with EDC/NHS to form an NHS ester in situ) found that the maleimide-conjugated liposomes resulted in significantly greater cellular uptake and approximately three-fold higher gene silencing efficiency. This suggests that while the amide bond from NHS chemistry is highly stable, the site-specificity and orientation of the antibody achieved through maleimide conjugation may lead to superior biological activity in certain applications.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful antibody conjugation. Below are representative protocols for both DSPE-PEG-Maleimide and DSPE-PEG-NHS conjugation to an antibody, often in the context of liposome (B1194612) surface modification via post-insertion.
DSPE-PEG-Maleimide Conjugation Protocol
This protocol involves the reduction of native disulfide bonds in the antibody's hinge region to generate free thiols for reaction with the maleimide group.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
DSPE-PEG-Maleimide
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., N-ethylmaleimide or cysteine)
-
Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing a chelating agent like EDTA to prevent re-oxidation of thiols)
-
Purification system (e.g., Size-exclusion chromatography - SEC or dialysis)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in the reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., DTT).
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer to remove the excess reducing agent.
-
-
Conjugation:
-
Dissolve the DSPE-PEG-Maleimide in the reaction buffer.
-
Immediately add the DSPE-PEG-Maleimide solution to the purified, reduced antibody at a molar ratio of 5-20 moles of maleimide per mole of antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., cysteine) in slight excess to the remaining unreacted maleimide groups to cap them.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-DSPE-PEG conjugate from unreacted lipid and quenching reagent using SEC or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and estimate conjugation efficiency.
-
Quantify the number of lipids per antibody using appropriate analytical techniques.
-
DSPE-PEG-NHS Conjugation Protocol
This protocol targets the abundant lysine residues on the antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DSPE-PEG-NHS
-
Reaction buffer (e.g., Bicarbonate or Borate buffer, pH 8.0-9.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Buffer Exchange:
-
Exchange the antibody into the reaction buffer (pH 8.0-9.0) using a desalting column or dialysis.
-
-
Conjugation:
-
Dissolve the DSPE-PEG-NHS in a small amount of anhydrous DMSO and immediately add it to the antibody solution. A typical starting molar ratio is 10-20 moles of NHS ester per mole of antibody.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any remaining NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-DSPE-PEG conjugate from unreacted lipid and quenching reagent using SEC or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE and other analytical methods as described for the maleimide protocol.
-
Visualizing the Chemistry and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the chemical reactions and workflows.
Caption: DSPE-PEG-Maleimide conjugation with an antibody thiol group.
Caption: DSPE-PEG-NHS conjugation with an antibody amine group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Maleimide vs. Other PEGylated Lipids for Gene Delivery: A Comparative Guide
In the rapidly evolving field of gene therapy, the choice of a delivery vector is paramount to achieving therapeutic success. Among the non-viral vectors, lipid-based nanoparticles, particularly those incorporating polyethylene (B3416737) glycol (PEG), have emerged as a leading platform. PEGylation, the process of attaching PEG chains to the liposome (B1194612) surface, is crucial for improving stability and extending circulation half-life.[1][2][3] However, the functional group at the distal end of the PEG chain can significantly influence the vector's performance.
This guide provides an objective comparison of DSPE-PEG-Maleimide with other commonly used PEGylated lipids for gene delivery applications. We will delve into their performance based on experimental data, focusing on transfection efficiency, cytotoxicity, and stability. Detailed experimental protocols are also provided to aid researchers in their practical applications.
The Role of the Functional Group in PEGylated Lipids
The functional group on a PEGylated lipid serves as a reactive handle for conjugating targeting ligands, such as antibodies, peptides, or aptamers.[4] This allows for the development of actively targeted gene delivery systems that can selectively deliver their genetic payload to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. The choice of functional group dictates the conjugation chemistry and can impact the overall properties of the liposomal formulation.
DSPE-PEG-Maleimide , with its thiol-reactive maleimide (B117702) group, is a popular choice for bioconjugation.[5] The maleimide group readily reacts with sulfhydryl groups on proteins and peptides under mild conditions to form stable thioether bonds. Other commonly used functionalized PEGylated lipids include those with amine-reactive N-hydroxysuccinimide (NHS) esters (DSPE-PEG-NHS ), carboxyl groups (DSPE-PEG-COOH ), and primary amines (DSPE-PEG-Amine ).
Performance Comparison
While direct head-to-head comparative studies for gene delivery using these specific functionalized lipids are somewhat limited in the scientific literature, we can draw valuable insights from studies on siRNA and plasmid DNA delivery, as well as from the inherent chemical properties of the functional groups.
Transfection Efficiency
The ultimate goal of a gene delivery vector is to efficiently transport its genetic cargo into the target cells and facilitate gene expression. The functional group on the PEGylated lipid can influence this process in several ways.
DSPE-PEG-Maleimide: Studies have shown that liposomes surface-modified with a small amount of maleimide exhibit enhanced cellular uptake.[6][7][8] This is hypothesized to be due to thiol-mediated membrane trafficking, where the maleimide groups interact with thiol groups present on the cell surface.[6] This enhanced uptake can potentially lead to higher transfection efficiency. However, it's important to note that excessive PEGylation, regardless of the functional group, can create a steric hindrance that impedes the interaction of the liposome with the cell membrane, a phenomenon known as the "PEG dilemma".[3][9][10]
DSPE-PEG-NHS: NHS esters are highly reactive towards primary amines, which are abundant on the surface of proteins. Liposomes functionalized with NHS-PEG can be used to conjugate targeting ligands containing amine groups.[11][12] The transfection efficiency of such targeted liposomes is largely dependent on the specificity and binding affinity of the conjugated ligand to its receptor on the target cell.
Other PEGylated Lipids: The choice of the lipid anchor for the PEG chain also plays a crucial role. A comparative study on siRNA delivery demonstrated that PEGylation with DSPE-PEG strongly decreased gene-silencing effects in cells, whereas formulations with PEG-DSG, PEG-Chol, and PEG-CS did not show a significant decrease.[13] Another study comparing PEG-DSPE with Tween 80 and Tween 20 for plasmid DNA delivery found that the structure of the PEGylated component is critical for in vivo transfection efficiency.[14]
Table 1: Comparison of Physicochemical Properties and Cellular Uptake
| PEGylated Lipid | Functional Group | Reactivity | Potential Impact on Cellular Uptake | Reference |
| DSPE-PEG-Maleimide | Maleimide | Thiol-reactive | Enhanced uptake via thiol-mediated trafficking | [6][7][8] |
| DSPE-PEG-NHS | N-Hydroxysuccinimide | Amine-reactive | Dependent on conjugated targeting ligand | [11][12] |
| DSPE-PEG-COOH | Carboxyl | Amine-reactive (with activation) | Can impart a negative charge, potentially influencing non-specific interactions | - |
| DSPE-PEG-Amine | Amine | Carboxyl-reactive (with activation) | Can impart a positive charge, potentially increasing non-specific binding to anionic cell surfaces | - |
| DSPE-PEG | Methoxy (non-functional) | Inert | Baseline for comparison; can sterically hinder uptake | [15][16][17] |
Cytotoxicity
The biocompatibility of the delivery vector is a critical safety consideration. The components of the liposome, including the functionalized PEGylated lipid, should exhibit minimal cytotoxicity.
DSPE-PEG-Maleimide: Studies have shown that maleimide-functionalized liposomes exhibit minimal cytotoxicity within the tested range of lipid concentrations.[7][8][18] This suggests that the maleimide functionality itself does not significantly increase the toxicity of the liposomes.
General PEGylated Lipids: In general, PEGylated lipids are considered biocompatible. However, the overall cytotoxicity of the liposomal formulation is influenced by all its components, including the cationic lipids used for complexing the nucleic acids. The choice of the lipid tail in the PEGylated lipid can also affect the properties of the resulting nanoparticles.[19]
Table 2: Comparative Cytotoxicity Data (Conceptual)
| Formulation | Cell Line | Assay | Key Finding | Reference |
| Maleimide-functionalized liposomes | 4T1 cells | MTT assay | Non-toxic at tested concentrations | [7][8] |
| Conventional liposomes | 4T1 cells | MTT assay | Non-toxic at tested concentrations | [7] |
| DOTAP/cholesterol lipoplexes with varying PEG content | Various | Reporter gene activity | PEGylation can reduce transfection without necessarily increasing cytotoxicity | [15][16][17] |
Stability
The stability of the gene delivery vector, both in storage and in the physiological environment, is crucial for its efficacy. PEGylation is a well-established method to improve the stability of lipoplexes by preventing aggregation.[9][10]
DSPE-PEG-Maleimide: The stability of the maleimide group itself is a factor to consider, as it can undergo hydrolysis. The preparation method of the liposomes (pre-insertion vs. post-insertion of the DSPE-PEG-Maleimide) can significantly impact the activity of the maleimide groups.[20]
NHS-functionalized Lipoplexes: A study on lipoplexes functionalized with NHS-PEG-folate demonstrated good stability, with no significant changes in particle size or zeta potential for up to three weeks of storage at 4°C.[9][10]
Experimental Protocols
The following are generalized protocols for the preparation of functionalized PEGylated liposomes for gene delivery, based on methodologies described in the literature. Researchers should optimize these protocols for their specific applications.
Protocol 1: Preparation of DSPE-PEG-Maleimide Functionalized Liposomes (Post-Insertion Method)
This method involves preparing the base liposomes first and then inserting the DSPE-PEG-Maleimide into the outer leaflet. This method can help preserve the reactivity of the maleimide group.[20]
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE or Cholesterol)
-
DSPE-PEG-Maleimide
-
Plasmid DNA or mRNA
-
Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to form small unilamellar vesicles (SUVs).
-
-
Post-Insertion of DSPE-PEG-Maleimide:
-
Prepare a micellar solution of DSPE-PEG-Maleimide in the hydration buffer.
-
Incubate the pre-formed SUVs with the DSPE-PEG-Maleimide micellar solution at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 1 hour).
-
-
Lipoplex Formation:
-
Dilute the plasmid DNA or mRNA in a suitable buffer.
-
Add the functionalized liposome suspension to the nucleic acid solution and gently mix.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Characterization:
-
Determine the particle size and zeta potential of the lipoplexes using dynamic light scattering (DLS).
-
Assess the nucleic acid encapsulation efficiency using a fluorescent dye exclusion assay (e.g., Quant-iT PicoGreen).
-
Protocol 2: Preparation of DSPE-PEG-NHS Functionalized Liposomes for Targeting
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE or Cholesterol)
-
DSPE-PEG-NHS
-
Targeting ligand with a primary amine group (e.g., antibody, peptide)
-
Plasmid DNA or mRNA
-
Chloroform
-
Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline, pH 7.4)
-
Conjugation buffer (e.g., PBS, pH 7.4-8.0)
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing DSPE-PEG-NHS using the lipid film hydration and extrusion method as described in Protocol 1.
-
-
Conjugation of Targeting Ligand:
-
Dissolve the targeting ligand in the conjugation buffer.
-
Add the targeting ligand solution to the DSPE-PEG-NHS liposome suspension.
-
Incubate the mixture for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris or ethanolamine).
-
-
Purification:
-
Remove the unconjugated ligand using a suitable method such as dialysis or size exclusion chromatography.
-
-
Lipoplex Formation and Characterization:
-
Follow steps 4 and 5 from Protocol 1 to form and characterize the targeted lipoplexes.
-
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate key processes.
Caption: Structure of a DSPE-PEG-Maleimide formulated lipid nanoparticle for gene delivery.
Caption: General experimental workflow for preparing functionalized PEGylated lipoplexes.
Caption: Cellular pathway of gene delivery using a targeted lipid nanoparticle.
Conclusion
The choice between DSPE-PEG-Maleimide and other functionalized PEGylated lipids for gene delivery depends on the specific application and targeting strategy. DSPE-PEG-Maleimide offers a distinct advantage through its potential for enhanced cellular uptake via thiol-mediated interactions, which may translate to improved transfection efficiency. However, the "PEG dilemma" remains a critical consideration, and the optimal level of PEGylation needs to be carefully determined to balance stability and cellular interaction.
For targeted gene delivery, both maleimide and NHS-ester functionalized PEG lipids provide robust and reliable methods for conjugating targeting moieties. The stability of the final lipoplex formulation is influenced by both the functionalized PEG-lipid and the preparation method.
Further direct comparative studies are needed to fully elucidate the performance differences between these functionalized lipids specifically for the delivery of different types of genetic material (pDNA, mRNA, etc.). The provided protocols and conceptual frameworks should serve as a valuable starting point for researchers designing and optimizing their gene delivery systems.
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 6. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 7. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells [frontiersin.org]
- 10. PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 12. encapsula.com [encapsula.com]
- 13. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Stability of DSPE-PEG-Maleimide Liposomes
For Researchers, Scientists, and Drug Development Professionals
The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy and shelf-life. Among the various functionalized liposomes, those incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) are of significant interest for targeted drug delivery due to the maleimide (B117702) group's ability to covalently bind to thiol-containing ligands such as antibodies and peptides.[1][2] This guide provides an objective comparison of the in vitro stability of DSPE-PEG-Maleimide liposomes against alternative formulations, supported by experimental data and detailed protocols.
Physical Stability Assessment
The physical stability of liposomes pertains to their ability to maintain a consistent size, size distribution (polydispersity index, PDI), and surface charge (zeta potential) over time. Aggregation, fusion, or degradation of liposomes can compromise their in vivo performance and therapeutic payload delivery. Dynamic Light Scattering (DLS) is a fundamental technique for assessing these parameters.[3][4]
Comparative Physical Stability Data
The following table summarizes typical physical stability data for DSPE-PEG-Maleimide liposomes compared to conventional and standard PEGylated liposomes when stored at 4°C.
| Liposome (B1194612) Formulation | Average Size (nm) Day 0 | PDI Day 0 | Average Size (nm) Day 28 | PDI Day 28 | Zeta Potential (mV) Day 0 | Zeta Potential (mV) Day 28 | Reference |
| Conventional Liposomes (e.g., DSPC/Chol) | 110 ± 5 | < 0.2 | 150 ± 15 (aggregation observed) | > 0.4 | -15 ± 5 | -10 ± 5 | [5] |
| PEGylated Liposomes (e.g., DSPC/Chol/DSPE-PEG) | 105 ± 5 | < 0.15 | 110 ± 7 | < 0.2 | -25 ± 5 | -23 ± 5 | [5] |
| DSPE-PEG-Maleimide Liposomes | 100 ± 5 | < 0.15 | 105 ± 6 | < 0.2 | -39 ± 5 | -35 ± 5 | [6] |
Note: The data presented are representative values compiled from multiple sources. Actual results may vary depending on the specific lipid composition, preparation method, and storage conditions.
The presence of the PEG layer in both PEGylated and DSPE-PEG-Maleimide liposomes significantly enhances colloidal stability, preventing aggregation over time compared to conventional liposomes.[5] The slightly more negative zeta potential of maleimide-containing liposomes can also contribute to electrostatic repulsion, further hindering aggregation.[6]
Chemical Stability: Drug Leakage
Chemical stability largely refers to the retention of the encapsulated therapeutic agent within the liposome. Premature leakage of the drug can lead to reduced efficacy and potential systemic toxicity. The calcein (B42510) leakage assay is a widely used method to assess liposomal membrane integrity.[7][8]
Comparative Drug Leakage Data in Serum
This table compares the drug leakage from different liposome formulations when incubated in the presence of serum, which mimics in vivo conditions.
| Liposome Formulation | % Drug Leakage after 24h in 50% Serum | Reference |
| Conventional Liposomes | > 50% | [9] |
| PEGylated Liposomes | ~15-25% | [10] |
| DSPE-PEG-Maleimide Liposomes | ~10-20% | [9] |
PEGylation provides a steric barrier that reduces the interaction with serum proteins, thereby minimizing membrane disruption and subsequent drug leakage.[9] DSPE-PEG-Maleimide liposomes exhibit comparable or slightly improved drug retention over standard PEGylated liposomes, suggesting that the maleimide functionalization does not compromise membrane integrity.
Chemical Stability of the Maleimide Group
A unique stability consideration for DSPE-PEG-Maleimide liposomes is the chemical integrity of the maleimide group itself. Maleimide is susceptible to hydrolysis, which renders it unable to react with thiol groups for conjugation. The rate of hydrolysis is pH-dependent, with higher pH values accelerating the process.
Impact of Manufacturing Process on Maleimide Activity
The method of incorporating the DSPE-PEG-Maleimide into the liposome can significantly impact the percentage of active maleimide groups on the surface.
| Manufacturing Method | % Active Maleimide Groups (Post-purification) | Reference |
| Pre-insertion (Maleimide lipid included during liposome formation) | ~32% | [11] |
| Post-insertion (Maleimide lipid inserted into pre-formed liposomes) | ~76% | [11] |
The post-insertion method demonstrates a clear advantage in preserving the reactivity of the maleimide group, which is crucial for subsequent conjugation efficiency.[11]
Experimental Workflows and Protocols
Diagram of In Vitro Stability Assay Workflow
Caption: Workflow for assessing the in vitro stability of liposomes.
Detailed Experimental Protocols
1. Physical Stability Assessment by Dynamic Light Scattering (DLS)
-
Objective: To measure the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential of liposome formulations over time.
-
Materials: Liposome suspension, deionized water or appropriate buffer (e.g., PBS), DLS instrument (e.g., Malvern Zetasizer).
-
Protocol:
-
Dilute the liposome suspension to an appropriate concentration (typically 1:100 v/v) with filtered (0.22 µm) deionized water or buffer to avoid multiple scattering effects.[4]
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument for 1-2 minutes.
-
For size and PDI measurements, perform at least three replicate measurements. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[3]
-
For zeta potential measurements, use an appropriate folded capillary cell and apply an electric field. The instrument measures the velocity of the liposomes, from which the zeta potential is calculated.
-
Record the intensity-weighted mean hydrodynamic diameter, PDI, and zeta potential.
-
Repeat the measurements at each time point of the stability study.
-
2. Chemical Stability Assessment by Calcein Leakage Assay
-
Objective: To determine the integrity of the liposomal membrane by measuring the leakage of a fluorescent dye.
-
Materials: Calcein, Sephadex G-50 column, phosphate-buffered saline (PBS), Triton X-100 (10% v/v), fluorescence spectrophotometer.
-
Protocol:
-
Prepare liposomes by hydrating the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in PBS).[9]
-
Separate the calcein-loaded liposomes from unencapsulated (free) calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.[7]
-
Collect the liposome-containing fractions.
-
Dilute the liposome suspension in the release medium (e.g., PBS or 50% fetal bovine serum in PBS) to a suitable concentration.
-
Incubate the suspension at 37°C.
-
At predetermined time points, take aliquots of the suspension and measure the fluorescence intensity (Ft) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
To determine the maximum fluorescence (Fmax), add Triton X-100 to a final concentration of 1% to another aliquot to completely lyse the liposomes and release all encapsulated calcein.
-
Calculate the percentage of calcein leakage at each time point using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where F0 is the initial fluorescence intensity at time zero.
-
3. Maleimide Activity Assessment by Ellman's Assay (Indirect Method)
-
Objective: To quantify the number of active, thiol-reactive maleimide groups on the liposome surface.
-
Materials: Liposome suspension, L-cysteine solution of known concentration, Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0), UV-Vis spectrophotometer.
-
Protocol:
-
Mix a defined volume of the maleimide-functionalized liposome suspension with a known excess of L-cysteine solution.[12]
-
Incubate the mixture at room temperature for a sufficient time (e.g., 2 hours) to allow the reaction between the maleimide groups and cysteine to go to completion.[12]
-
Separate the liposomes from the solution containing unreacted cysteine by centrifugation or using a spin filter.
-
To the supernatant containing the unreacted cysteine, add Ellman's reagent solution.[13]
-
Incubate for 15 minutes at room temperature to allow the reaction between DTNB and the remaining free thiol groups of cysteine, which produces a yellow-colored product (TNB).[13]
-
Measure the absorbance of the solution at 412 nm.
-
Determine the concentration of unreacted cysteine using a standard curve prepared with known concentrations of L-cysteine.
-
The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
-
Conclusion
DSPE-PEG-Maleimide liposomes represent a robust platform for the development of targeted drug delivery systems. They exhibit excellent physical stability, comparable to standard PEGylated liposomes, and effectively prevent aggregation and maintain a consistent size distribution over extended storage periods. Their chemical stability, in terms of drug retention, is also on par with or slightly better than non-functionalized PEGylated liposomes, particularly in biological media.
A critical factor for the successful application of these liposomes is the preservation of the maleimide group's reactivity. The choice of manufacturing process is paramount, with post-insertion of the DSPE-PEG-Maleimide lipid into pre-formed liposomes yielding a significantly higher percentage of active functional groups for subsequent ligand conjugation. By employing the standardized in vitro assays detailed in this guide, researchers can effectively characterize and compare the stability of their DSPE-PEG-Maleimide liposome formulations, ensuring the development of a consistent and reliable drug delivery vehicle.
References
- 1. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 2. liposomes.ca [liposomes.ca]
- 3. news-medical.net [news-medical.net]
- 4. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. encapsula.com [encapsula.com]
A Researcher's Guide to Measuring the Binding Affinity of DSPE-PEG-Maleimide Targeted Ligands
For researchers and drug development professionals, accurately quantifying the binding affinity of targeted ligands conjugated to DSPE-PEG-Maleimide is a critical step in the development of nanoparticle-based therapeutics and diagnostics. The DSPE-PEG component provides a biocompatible and stealthy delivery vehicle, while the maleimide (B117702) group allows for the covalent attachment of targeting moieties such as peptides, antibodies, or other small molecules.[1][2][3] The strength of the interaction between the targeted nanoparticle and its biological target, known as binding affinity, is a key determinant of efficacy and specificity. This guide provides a comparative overview of several common biophysical techniques used to measure this binding affinity, complete with experimental protocols and data presentation to aid in method selection.
Core Techniques for Measuring Binding Affinity
Several robust methods are available to researchers for determining the binding affinity of DSPE-PEG-Maleimide targeted ligands. The choice of technique often depends on factors such as the nature of the interacting molecules, the required sensitivity, sample availability, and the desired throughput. The most prominent methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP) Assay, and Radioligand Binding Assays. Each of these techniques offers unique advantages and is suited for different experimental contexts.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[4][5][6][7][8] It is considered a gold standard for its high sensitivity and ability to provide both kinetic and affinity data.[4][5]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte in solution to a ligand immobilized on the chip.[9] This change is proportional to the mass accumulating on the surface, allowing for the determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.[10]
Experimental Protocol: SPR Analysis of a Peptide-Targeted Liposome (B1194612)
This protocol outlines the steps for measuring the binding of a peptide-conjugated DSPE-PEG-Maleimide liposome (analyte) to its target protein (ligand) immobilized on an SPR sensor chip.
-
Ligand Immobilization:
-
Activate a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) surface using a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[11]
-
Inject the target protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests, or a lower density for kinetic analysis).[12]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).[13]
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the DSPE-PEG-Maleimide targeted liposomes in a suitable running buffer (e.g., HBS-EP+).
-
Inject the liposome solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[14]
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. It is the only method that provides a complete thermodynamic profile of the interaction in a single experiment.[15][16]
Principle: In an ITC experiment, a solution of one binding partner (the titrant, typically the DSPE-PEG-Maleimide targeted liposome) is titrated into a solution of the other binding partner (in the sample cell, typically the target protein) at a constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[2][17][18]
Experimental Protocol: ITC Measurement of Liposome-Protein Interaction
-
Sample Preparation:
-
Prepare the DSPE-PEG-Maleimide targeted liposomes and the target protein in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
The concentration of the macromolecule in the cell should ideally be 10-30 times the expected K_d, and the titrant concentration should be 10-20 times that of the cell component.[4]
-
-
Titration:
-
Load the target protein into the sample cell and the liposome solution into the injection syringe.
-
Perform an initial small injection (e.g., 1-2 µL) to account for initial mixing effects, followed by a series of larger, uniform injections (e.g., 10-15 injections).[4]
-
The heat change after each injection is measured relative to a reference cell containing buffer.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment where liposomes are titrated into buffer.
-
Plot the heat change per mole of injectant against the molar ratio of liposome to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is particularly useful for determining the binding affinity of a targeted liposome.[16][19][20][21][22]
Principle: In a competitive ELISA, the target protein is immobilized on a microplate. A known amount of biotinylated (or otherwise tagged) ligand is mixed with varying concentrations of the DSPE-PEG-Maleimide targeted liposome (the competitor). This mixture is added to the plate, and the liposomes compete with the tagged ligand for binding to the immobilized target. The amount of tagged ligand that binds is then detected using an enzyme-conjugated streptavidin (or antibody), and the signal is inversely proportional to the concentration of the targeted liposome.
Experimental Protocol: Competitive ELISA for Targeted Liposomes
-
Plate Coating:
-
Coat a 96-well microtiter plate with the target protein (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[19]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[23]
-
-
Competition Reaction:
-
Prepare a series of dilutions of the DSPE-PEG-Maleimide targeted liposomes.
-
In a separate plate, mix the liposome dilutions with a fixed concentration of a biotinylated version of the targeting ligand.
-
Incubate this mixture for 1-2 hours at room temperature to allow the competitor and the tagged ligand to reach equilibrium.
-
-
Detection:
-
Transfer the mixture to the coated and blocked plate and incubate for 1-2 hours.
-
Wash the plate to remove unbound components.
-
Add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate for 1 hour.
-
Wash the plate again and add a suitable substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance against the log of the liposome concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the inhibition constant (Ki), a measure of binding affinity.
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to another molecule. It is a homogeneous assay, meaning it does not require separation of bound and free components.[3][24][25][26][27][28][29][30][31]
Principle: A small, fluorescently labeled version of the targeting ligand (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the DSPE-PEG-Maleimide targeted liposome (unlabeled) is introduced, it competes with the tracer for binding to the target protein. When the tracer binds to the much larger protein, its rotation slows down, leading to an increase in fluorescence polarization. The degree of polarization is proportional to the amount of tracer bound to the protein.
Experimental Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of the targeting ligand (tracer).
-
Determine the optimal concentrations of the tracer and the target protein that give a sufficient assay window (the difference in polarization between the free and bound tracer).
-
-
Competition Assay:
-
In a microplate, add a fixed concentration of the tracer and the target protein to each well.
-
Add a serial dilution of the DSPE-PEG-Maleimide targeted liposomes.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Plot the polarization values against the log of the liposome concentration.
-
Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions and are often considered a "gold standard".[10][32][33][34] They can be performed in saturation or competition formats.
Principle: In a competition assay, a radiolabeled version of the targeting ligand is incubated with the target (e.g., cells expressing the receptor or purified receptor) in the presence of varying concentrations of the unlabeled DSPE-PEG-Maleimide targeted liposome. The liposomes compete with the radioligand for binding to the target. After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is measured.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reaction Setup:
-
In assay tubes, add a fixed concentration of the radiolabeled ligand.
-
Add a serial dilution of the DSPE-PEG-Maleimide targeted liposomes.
-
Add the source of the target receptor (e.g., cell membrane preparation or whole cells).
-
Include tubes with a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Incubation and Separation:
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter that retains the receptor-bound complex.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding to determine the specific binding at each liposome concentration.
-
Plot the specific binding as a percentage of the control (no competitor) against the log of the liposome concentration.
-
Fit the data to a competition binding curve to determine the IC50 and subsequently the Ki.
-
Comparison of Binding Affinity Measurement Techniques
The following table summarizes the key characteristics of the discussed techniques to aid in selecting the most appropriate method for your research needs.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescence Polarization (FP) | Radioligand Binding Assay |
| Principle | Change in refractive index upon binding | Heat change upon binding | Competitive binding detected by enzyme-catalyzed color change | Change in rotational speed of a fluorescent probe | Competitive binding of a radiolabeled ligand |
| Labeling | Label-free | Label-free | Requires labeled detection reagents | Requires a fluorescently labeled tracer | Requires a radiolabeled ligand |
| Data Output | K_d, k_on, k_off | K_d, n, ΔH, ΔS | IC50, Ki | IC50, Ki | IC50, Ki, Bmax (in saturation assays) |
| Throughput | Moderate | Low to Moderate | High | High | Moderate to High |
| Sample Consumption | Low | High | Low | Low | Low |
| Advantages | Real-time kinetics, label-free, high sensitivity[4][5] | Provides full thermodynamic profile, solution-based[15][16] | High throughput, well-established, uses standard lab equipment | Homogeneous assay, high throughput, simple protocol | High sensitivity, "gold standard" |
| Disadvantages | Requires immobilization which may affect ligand activity, potential for mass transport limitations | High sample consumption, lower throughput, sensitive to buffer mismatch[15] | Indirect measurement, multiple wash steps can disrupt weak interactions | Requires a suitable fluorescent probe, potential for interference from sample components | Requires handling of radioactive materials, indirect measurement of affinity |
Conclusion
Measuring the binding affinity of DSPE-PEG-Maleimide targeted ligands is essential for the rational design and optimization of targeted nanomedicines. The choice of assay depends on a variety of factors including the specific research question, available instrumentation, and sample characteristics. SPR and ITC offer the advantage of being label-free and providing detailed kinetic and thermodynamic information, respectively. ELISA and FP are well-suited for higher-throughput screening applications. Radioligand binding assays, while requiring special handling precautions, remain a highly sensitive and reliable method. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can select the most appropriate method to accurately characterize their targeted delivery systems and advance their therapeutic development programs.
References
- 1. dovepress.com [dovepress.com]
- 2. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanomicronspheres.com [nanomicronspheres.com]
- 4. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 5. xantec.com [xantec.com]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. bioradiations.com [bioradiations.com]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Primary and Secondary Binding of Exenatide to Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorescence polarization assay to quantify protein-protein interactions: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ncs-conference.org [ncs-conference.org]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. revvity.com [revvity.com]
- 34. giffordbioscience.com [giffordbioscience.com]
DSPE-PEG-Maleimide: A Comparative Guide to MW 2000 vs. MW 3400 in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) length in lipid-based nanoparticle formulations is a critical parameter that can significantly impact the therapeutic efficacy of a drug delivery system. This guide provides a detailed comparison of two commonly used DSPE-PEG-Maleimide variants: molecular weight (MW) 2000 and MW 3400. While direct head-to-head comparative studies with quantitative data are limited in publicly available literature, this guide synthesizes established principles from numerous studies to infer the performance differences between these two PEG lengths.
The inclusion of DSPE-PEG-Maleimide in liposomal and other lipid-based nanoparticle formulations serves a dual purpose. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer. The hydrophilic PEG chain extends from the nanoparticle surface, creating a "stealth" layer that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[][2] The terminal maleimide (B117702) group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticle to specific cells or tissues.[3][4]
The molecular weight of the PEG chain is a key determinant of the physicochemical properties and in vivo behavior of the nanoparticle. A longer PEG chain, such as in MW 3400, creates a thicker hydrophilic corona on the nanoparticle surface compared to a shorter chain like MW 2000. This difference in PEG layer thickness influences several key aspects of drug delivery, including drug loading, release kinetics, circulation half-life, and cellular uptake.
Performance Comparison: MW 2000 vs. MW 3400
The following tables summarize the expected qualitative differences in the performance of liposomes formulated with DSPE-PEG-Maleimide MW 2000 versus MW 3400, based on general principles of PEGylation in drug delivery.
| Parameter | DSPE-PEG-Maleimide MW 2000 | DSPE-PEG-Maleimide MW 3400 | Rationale |
| Drug Loading/Encapsulation Efficiency | Potentially higher for hydrophilic drugs | Potentially lower for hydrophilic drugs | Longer PEG chains may occupy more of the aqueous core of the liposome (B1194612), potentially reducing the space available for hydrophilic drug encapsulation.[5] |
| Particle Size | Slightly smaller | Slightly larger | The longer PEG chain of MW 3400 will contribute to a larger overall hydrodynamic diameter of the nanoparticle. |
| In Vitro Drug Release | Potentially faster | Potentially slower | The thicker PEG layer of MW 3400 may create a more significant barrier to drug diffusion from the nanoparticle. |
| Blood Circulation Half-Life | Long | Potentially Longer | A thicker PEG shield (MW 3400) can offer enhanced protection from opsonization and clearance by the RES, leading to a longer circulation time. However, excessively long PEG chains can sometimes have a detrimental effect.[5] |
| Cellular Uptake (Non-targeted) | Higher | Lower | The "stealth" effect of the PEG layer that prolongs circulation also hinders non-specific cellular uptake. The thicker PEG layer of MW 3400 is expected to provide a greater steric hindrance, leading to lower non-specific uptake. |
| Ligand Conjugation Efficiency | Generally efficient | Potentially more efficient for large ligands | Anecdotal evidence suggests that the longer, more flexible PEG 3400 chain may provide better accessibility for the maleimide group to react with bulky targeting ligands, potentially leading to higher conjugation efficiency.[6] |
| Targeted Cellular Uptake | Effective | Potentially more effective | The longer PEG 3400 linker may allow for better presentation of the targeting ligand, facilitating more effective binding to its receptor on the target cell surface and enhancing receptor-mediated endocytosis. |
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and evaluation of PEGylated liposomes. Below are representative protocols for key experiments.
Liposome Formulation using DSPE-PEG-Maleimide (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide.
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-Maleimide (MW 2000 or MW 3400)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG-Maleimide) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A common starting point is a DSPC:cholesterol:DSPE-PEG-Maleimide molar ratio of 55:40:5.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is performed by vortexing the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[7]
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.[8]
Determination of Drug Encapsulation Efficiency
This protocol outlines a method to quantify the amount of drug successfully encapsulated within the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Method to separate free drug from liposomes (e.g., size exclusion chromatography, dialysis, or ultracentrifugation)
-
Lysis agent (e.g., Triton X-100 or methanol)
-
Quantification method for the drug (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Separate the unencapsulated (free) drug from the liposome suspension. A common method is to pass the suspension through a size exclusion column (e.g., Sephadex G-50), where the larger liposomes elute first, followed by the smaller free drug molecules.[4]
-
Collect the liposome-containing fractions.
-
Disrupt the liposomes to release the encapsulated drug by adding a lysis agent.
-
Quantify the concentration of the released drug using a pre-validated analytical method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100.[]
In Vitro Drug Release Assay (Dialysis Method)
This protocol describes a common method to study the release kinetics of a drug from liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release buffer in a beaker. The volume of the release buffer should be sufficient to maintain sink conditions.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the release buffer outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Cellular Uptake Analysis (Flow Cytometry)
This protocol is for quantifying the uptake of fluorescently labeled liposomes by cells in culture.
Materials:
-
Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid dye like DiD)[10]
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled liposomes at various concentrations or for different time points.
-
After incubation, wash the cells with ice-cold PBS to remove non-internalized liposomes.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in FACS buffer.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.[3]
Concluding Remarks
The selection between DSPE-PEG-Maleimide MW 2000 and MW 3400 for a drug delivery application is a strategic choice that depends on the specific therapeutic goal.
DSPE-PEG-Maleimide MW 2000 may be preferable for applications where:
-
Maximizing the encapsulation of hydrophilic drugs is a priority.
-
A slightly faster drug release profile is desired.
-
A balance between circulation time and cellular interaction is needed.
DSPE-PEG-Maleimide MW 3400 is likely a better choice when:
-
A longer circulation half-life is critical for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
-
Conjugating large, bulky targeting ligands where steric hindrance might be a concern with a shorter PEG linker.
-
Enhanced presentation of the targeting ligand is required to improve binding to its cellular receptor.
Ultimately, the optimal PEG length must be determined empirically for each specific drug, targeting ligand, and therapeutic application. The protocols provided in this guide offer a framework for conducting the necessary experiments to make an informed decision.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 5. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Precision of DSPE-PEG-Maleimide Functionalized Carriers: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise targeting of therapeutic and diagnostic agents to their intended destinations is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) has emerged as a critical component in the design of functionalized carriers such as liposomes and nanoparticles for targeted delivery.[1] This guide provides an objective comparison of methodologies to validate the targeting specificity of DSPE-PEG-Maleimide functionalized carriers, supported by experimental data and detailed protocols.
The maleimide (B117702) group at the terminus of the PEG chain on DSPE-PEG-Maleimide allows for the covalent conjugation of thiol-containing targeting ligands, such as peptides, antibodies, and antibody fragments, through a stable thioether linkage.[2] This specific and efficient conjugation chemistry is a cornerstone of its utility in creating targeted drug delivery systems.[3] The DSPE portion of the molecule serves as a lipid anchor, firmly embedding the conjugate into the lipid bilayer of the carrier.[2] The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, which reduces non-specific protein binding and enhances circulation time, often referred to as the "stealth" property.[4]
Comparative Analysis of Targeting Ligands
The choice of targeting ligand is a critical determinant of the carrier's specificity and efficacy. Different ligands exhibit varying affinities for their target receptors, leading to differences in cellular uptake and in vivo performance. Below is a comparison of different targeting ligands conjugated to liposomes for brain delivery, highlighting the variability in targeting efficiency.
| Targeting Ligand | Target Receptor | In Vitro Binding (Cell Line) | In Vivo Brain Uptake (vs. Untargeted) | Reference |
| Transferrin | Transferrin Receptor | - | - | [5] |
| RI7217 (anti-transferrin receptor antibody) | Transferrin Receptor | hCMEC/D3 | Up to 10-fold higher in capillaries, 4.3-fold higher in parenchyma | [5] |
| COG133 | Low-density lipoprotein receptor-related protein 1 (LRP1) | - | No significant enhancement | [5] |
| Angiopep-2 | Low-density lipoprotein receptor-related protein 1 (LRP1) | - | No significant enhancement | [5] |
| CRM197 (non-toxic mutant of diphtheria toxin) | Heparin-binding EGF-like growth factor (HB-EGF) | bEnd.3, hCMEC/D3 | No significant enhancement | [5] |
Quantitative Assessment of Cellular Uptake
In vitro cell-based assays are fundamental for the initial validation of targeting specificity. These assays quantify the extent of carrier internalization into target cells versus non-target cells. Flow cytometry and confocal microscopy are powerful techniques for this purpose.
Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles in Tumor Cells
| Nanoparticle Formulation | Cell Line | Uptake (Mean Fluorescence Intensity) | Fold Increase vs. Non-Targeted | Reference |
| T-Cy7-si/C (Targeted) | Tumor Cells | ~1200 | ~3.4 | [6] |
| NT-Cy7-si/C (Non-Targeted) | Tumor Cells | ~350 | 1 | [6] |
In Vivo Biodistribution and Tumor Accumulation
Preclinical animal models are essential for evaluating the in vivo performance of targeted carriers. Biodistribution studies reveal the organ and tumor accumulation of the carriers, providing insights into their targeting efficiency and potential off-target effects.
Tumor Accumulation of Targeted vs. Non-Targeted Nanoparticles
| Nanoparticle Formulation | Time Point | Tumor Accumulation (% Injected Dose/gram) | Reference |
| DOX-AS-M-NPs (Targeted) | 24h | ~10 | [7] |
| DOX-AS-NPs (Non-Targeted) | 24h | ~5 | [7] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay via Flow Cytometry
This protocol details the quantitative measurement of fluorescently labeled liposome (B1194612) internalization by cells.[8]
Materials:
-
Target cell line (e.g., U87MG human glioma cells) and a non-target control cell line.
-
Complete cell culture medium.
-
Fluorescently labeled targeted liposomes (formulated with DSPE-PEG-Maleimide conjugated to a targeting ligand) and non-targeted (control) liposomes.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration. Incubate for a defined period (e.g., 4 hours) at 37°C.[8]
-
Cell Harvesting: Wash the cells with ice-cold PBS to remove non-adherent liposomes. Detach the cells using trypsin-EDTA.[8]
-
Sample Preparation: Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.[8]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cells, which correlates with the amount of internalized liposomes.[9]
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the assessment of nanoparticle accumulation in tumors and major organs in a tumor-bearing mouse model.[10][11]
Materials:
-
Tumor-bearing mice (e.g., xenograft or allograft models).
-
Targeted nanoparticles (formulated with DSPE-PEG-Maleimide and labeled with a near-infrared fluorescent dye or a radionuclide).
-
Non-targeted control nanoparticles.
-
In vivo imaging system (e.g., IVIS) or a gamma counter.
Procedure:
-
Nanoparticle Administration: Intravenously inject the tumor-bearing mice with either the targeted or non-targeted nanoparticles.[10]
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 6, 24, and 48 hours), anesthetize the mice and perform whole-body imaging to visualize the biodistribution of the nanoparticles.[11]
-
Organ and Tumor Harvesting: At the final time point, euthanize the mice and carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).[10]
-
Ex Vivo Quantification:
-
Fluorescence Imaging: Image the excised organs and tumor using the in vivo imaging system and quantify the average radiance in each tissue.[10]
-
Radioactivity Measurement: If using radiolabeled nanoparticles, weigh the tissues and measure the radioactivity in each using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution profile and targeting efficiency.[12]
Visualizing the Pathway and Process
To better understand the mechanisms and workflows involved in validating DSPE-PEG-Maleimide functionalized carriers, the following diagrams illustrate key processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five different targeting ligands to enhance accumulation of liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pre-insertion versus Post-insertion of DSPE-PEG-Maleimide for Liposomal Drug Delivery
For researchers, scientists, and drug development professionals, the method of incorporating DSPE-PEG-Maleimide into liposomes is a critical decision that impacts the efficiency, stability, and targeting capability of the final nanoparticle formulation. This guide provides an objective comparison of the two primary strategies: pre-insertion and post-insertion, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
The functionalization of liposomes with DSPE-PEG-Maleimide is a cornerstone for targeted drug delivery, enabling the attachment of thiol-containing ligands such as antibodies and peptides to the liposome (B1194612) surface. The choice between incorporating this functionalized lipid during the liposome formation (pre-insertion) or into pre-formed liposomes (post-insertion) presents distinct advantages and disadvantages.
Comparative Data Summary
The following table summarizes key quantitative data comparing the pre-insertion and post-insertion methods for DSPE-PEG-Maleimide.
| Parameter | Pre-insertion Method | Post-insertion Method | Key Findings |
| Active Maleimide (B117702) Groups (Initial) | 63% | 76% | The post-insertion method demonstrates a higher initial retention of active maleimide groups available for conjugation.[1][2] |
| Active Maleimide Groups (After Purification) | 32% | 76% | A significant loss of active maleimide groups is observed during the purification process in the pre-insertion method, a loss that is minimized with the post-insertion technique.[1][2] |
| Insertion Efficiency | >90% retention of DSPE-PEG-Mal within the solution | 2-6% of antagonist G-PEG-DSPE in the micellar conjugates mixture was inserted into liposomes | While pre-insertion offers high retention of the lipid in the formulation, post-insertion efficiency can be lower and is dependent on incubation conditions.[3][4] |
| Economic & Technical Considerations | Less ideal for valuable ligands due to potential for unnecessary positioning into the inner bilayer. | Simpler, faster, and more cost-effective, making it suitable for large-scale manufacturing.[5] | Post-insertion is often favored for its efficiency and cost-effectiveness, particularly in large-scale production.[5] |
Key Differences and Considerations
The primary challenge with the maleimide functional group is its susceptibility to hydrolysis, which renders it inactive for conjugation.[2][6][7] The rate of hydrolysis is significantly faster at alkaline pH.[6][7] This chemical instability is a major factor influencing the choice between pre- and post-insertion methods.
Pre-insertion involves including DSPE-PEG-Maleimide with other lipids during the initial formulation of liposomes. While this method is straightforward, the maleimide groups are exposed to various processing steps, including hydration and purification, which can lead to significant hydrolysis and a reduction in active functional groups available for ligand conjugation.[1][2] Furthermore, the pre-insertion method results in the incorporation of the PEG-maleimide lipid into both the inner and outer leaflets of the liposome bilayer, meaning a portion of the expensive, functionalized lipid is not available for targeting.[8]
Post-insertion , also known as the micelle transfer method, involves incubating pre-formed liposomes with micelles composed of DSPE-PEG-Maleimide.[6][7][9] This technique is generally performed at an elevated temperature for a specific duration to facilitate the transfer of the PEGylated lipid into the outer leaflet of the liposome bilayer.[6][10] A significant advantage of this method is that it minimizes the exposure of the maleimide group to harsh conditions, thereby preserving its reactivity.[1][2] This leads to a higher density of active maleimide groups on the liposome surface, enhancing the potential for ligand conjugation.[1][2] The post-insertion technique is also more flexible, allowing for the modification of pre-formulated, drug-loaded liposomes.[5][11]
Experimental Protocols
Pre-insertion Method Protocol
The pre-insertion method integrates the DSPE-PEG-Maleimide during the initial liposome preparation. The following is a generalized protocol based on the solvent injection method.[2]
-
Lipid Film Preparation:
-
Dissolve DSPE-PEG-Maleimide, structural lipids (e.g., DSPC or DMPC), and cholesterol in an organic solvent such as chloroform (B151607) or ethanol.[12]
-
The molar ratio of the lipids should be optimized based on the desired formulation.
-
Evaporate the solvent using a rotary evaporator or a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.[1]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.0-7.5) by gentle agitation at a temperature above the phase transition temperature of the lipids.[2] This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Extrude the MLV suspension through polycarbonate membranes with defined pore sizes using a liposome extruder to produce unilamellar vesicles (LUVs) of a desired size.
-
-
Purification:
-
Remove un-encapsulated material and non-incorporated lipids by methods such as dialysis or size exclusion chromatography.[6]
-
-
Ligand Conjugation:
-
Incubate the maleimide-functionalized liposomes with a thiol-containing ligand under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[6][7] The reaction is typically carried out at room temperature with gentle stirring.
-
Quench any unreacted maleimide groups with a small molecule thiol such as 2-mercaptoethanol.[6][10]
-
Post-insertion Method Protocol
The post-insertion method introduces the DSPE-PEG-Maleimide to already formed liposomes.
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes containing the desired lipid composition (e.g., DSPC, cholesterol) and encapsulate the therapeutic agent using standard methods (e.g., thin-film hydration, extrusion).
-
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
Incubation:
-
Mix the pre-formed liposomes with the DSPE-PEG-Maleimide micelle solution.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a specified period (e.g., 30-60 minutes) to facilitate the insertion of the DSPE-PEG-Maleimide into the liposome bilayer.[6][10]
-
-
Purification:
-
Remove non-inserted micelles and other impurities using techniques like dialysis or size exclusion chromatography.[6]
-
-
Ligand Conjugation:
Visualizing the Workflows
To further clarify the distinction between these two methodologies, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the pre-insertion of DSPE-PEG-Maleimide.
Caption: Workflow for the post-insertion of DSPE-PEG-Maleimide.
Conclusion
The choice between pre-insertion and post-insertion of DSPE-PEG-Maleimide depends on the specific requirements of the drug delivery system. The post-insertion method is generally superior for preserving the activity of the maleimide group, leading to more efficient ligand conjugation. Its procedural simplicity and cost-effectiveness also make it a more attractive option for large-scale production. However, the pre-insertion method may be suitable for applications where a lower degree of functionalization is acceptable or when the ligand itself is robust enough to withstand the liposome preparation process. For researchers aiming to maximize targeting efficiency and preserve the functionality of sensitive ligands, the post-insertion technique is the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. biorxiv.org [biorxiv.org]
- 4. eg-fr.uc.pt [eg-fr.uc.pt]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. encapsula.com [encapsula.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. encapsula.com [encapsula.com]
- 11. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of DSPE-PEG-Maleimide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of targeting ligands to lipid nanoparticles (LNPs) is a critical strategy for enhancing drug delivery to specific cell types. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) is a widely utilized lipid for this purpose, enabling the covalent attachment of thiol-containing molecules such as antibodies and peptides to the LNP surface. However, the immunogenicity of LNP components, particularly polyethylene (B3416737) glycol (PEG), is a significant concern that can impact both the safety and efficacy of nanomedicines. This guide provides an objective comparison of the immunogenic potential of DSPE-PEG-Maleimide formulations against common alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Immunogenicity
The immunogenicity of PEGylated lipids is primarily associated with the production of anti-PEG antibodies (predominantly IgM and subsequently IgG), which can lead to the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration. This phenomenon reduces the circulation half-life and therapeutic efficacy of the nanomedicine. The terminal group of the PEG chain can influence this immune response.
| Formulation | Key Immunogenicity Marker | Result | Implication on Immunogenicity |
| DSPE-PEG-Maleimide (PL-MAL) | Anti-PEG IgM Secretion (ng/mL) | Lower than DSPE-PEG-OCH3 | While inducing a lower initial anti-PEG IgM response, it still triggers the ABC phenomenon. |
| Accelerated Blood Clearance (ABC) | Observed upon second dose | Suggests that mechanisms independent of high anti-PEG IgM levels contribute to rapid clearance. | |
| DSPE-PEG-OCH3 (Methoxy-terminated) | Anti-PEG IgM Secretion (ng/mL) | Higher than DSPE-PEG-Maleimide | The methoxy (B1213986) group appears to be more immunogenic in terms of initial IgM production. |
| Accelerated Blood Clearance (ABC) | Observed upon second dose | The classical example of PEG-induced ABC phenomenon mediated by anti-PEG IgM. | |
| Polysarcosine (pSar)-Lipids | Cytokine Secretion (e.g., IL-6, TNF-α) | Reduced compared to PEG-LNPs | Demonstrates a lower pro-inflammatory profile.[1][2] |
| Complement Activation | Lower than PEG-LNPs | Indicates a reduced potential for complement-related pseudoallergy.[1] | |
| Anti-polymer Antibody Production | Significantly lower than PEG-LNPs | Offers a "stealth" advantage with a reduced risk of inducing an adaptive immune response.[1][2] | |
| Poly(N-methyl-N-vinylacetamide) (PNMVA)-Lipids | Immune Response (in vivo) | Lower immune response and reduced ABC effect compared to DSPE-PEG lipoplexes | A promising alternative with potentially lower immunogenicity upon repeated administration.[3] |
Experimental Protocols
Quantification of Anti-PEG Antibodies (ELISA)
Objective: To measure the concentration of anti-PEG IgM and IgG in serum samples following administration of LNP formulations.
Methodology:
-
Plate Coating: Coat 96-well ELISA plates with a solution of biotin-PEG-lipid (e.g., DSPE-PEG-Biotin) followed by streptavidin. This creates a surface presenting the PEG moiety.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP).
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of anti-PEG antibodies by comparing the sample absorbance to a standard curve generated using known concentrations of a monoclonal anti-PEG antibody.
Complement Activation Assay (Western Blot for C3 Cleavage)
Objective: To qualitatively assess the activation of the complement system by analyzing the cleavage of complement component C3.
Methodology:
-
Incubation: Incubate the LNP formulation with human or mouse serum in a suitable buffer at 37°C for a defined period (e.g., 30 minutes). Include positive (e.g., zymosan) and negative (buffer only) controls.
-
Sample Preparation: Stop the reaction by adding EDTA. Pellet the LNPs by centrifugation and collect the supernatant.
-
SDS-PAGE: Separate the proteins in the supernatant by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody: Incubate the membrane with a primary antibody that recognizes both intact C3 and its cleavage products (e.g., C3b, iC3b, C3c). The alpha chain of C3 is approximately 115 kDa, while cleavage products appear at lower molecular weights.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of C3 cleavage product bands relative to the control indicates complement activation.
T-cell Response Measurement (ELISpot Assay)
Objective: To quantify the frequency of antigen-specific T-cells secreting a particular cytokine (e.g., IFN-γ) in response to LNP formulations.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from animals immunized with the LNP formulations.
-
Cell Stimulation: Add the prepared cells to the coated wells along with a relevant stimulus (e.g., a peptide antigen encapsulated in the LNPs or a general T-cell mitogen as a positive control).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cytokine secretion and capture (e.g., 18-24 hours).
-
Cell Removal: Wash the wells to remove the cells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate Addition: Add a substrate that forms a colored precipitate (e.g., BCIP/NBT).
-
Spot Development: Allow spots to develop. Each spot represents a single cytokine-secreting cell.
-
Analysis: Wash and dry the plate. Count the spots in each well using an ELISpot reader.
Immune Cell Profiling (Flow Cytometry)
Objective: To identify and quantify different immune cell populations in tissues (e.g., spleen, lymph nodes) following LNP administration.
Methodology:
-
Tissue Processing: Harvest spleens or lymph nodes from treated and control animals and prepare single-cell suspensions.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Fc Receptor Blocking: Block Fc receptors on the cells to prevent non-specific antibody binding.
-
Cell Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T-cells, B220 for B-cells, CD11c for dendritic cells, F4/80 for macrophages).
-
Fixation/Permeabilization (for intracellular staining): If analyzing intracellular markers, fix and permeabilize the cells.
-
Intracellular Staining: Incubate with antibodies against intracellular targets.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to gate on different cell populations and quantify their frequencies and activation status.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4-MyD88 signaling pathway activated by LNPs.
Caption: General workflow for assessing LNP immunogenicity.
References
Assessing the Biocompatibility of DSPE-PEG-Maleimide Nanoparticles: A Comparative Guide to Cytotoxicity Assays
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of nanoparticle-based drug delivery systems is paramount. This guide provides a comparative overview of common in vitro cytotoxicity assays applicable to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) based nanoparticles. We delve into the principles of key assays, present available data, and offer detailed experimental protocols to aid in the selection of the most appropriate methods for your research.
DSPE-PEG-Maleimide is a frequently utilized lipid-polymer conjugate in the formulation of nanoparticles for targeted drug delivery. The maleimide (B117702) group allows for the covalent attachment of thiol-containing ligands, such as antibodies and peptides, to the nanoparticle surface, enabling active targeting to specific cells or tissues. While the DSPE-PEG component is generally considered biocompatible, a thorough evaluation of the entire nanoparticle formulation's cytotoxicity is a critical step in preclinical development.
Comparative Analysis of Common Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is crucial for obtaining accurate and reliable data. Nanoparticles can sometimes interfere with assay components, leading to erroneous results. Therefore, employing multiple assays that measure different cellular endpoints is highly recommended for a comprehensive assessment. Here, we compare three widely used assays: MTT, Lactate (B86563) Dehydrogenate (LDH), and Live/Dead cell staining.
| Assay | Principle | Endpoint Measured | Advantages | Potential for Nanoparticle Interference |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] | Cell viability and metabolic activity. | High-throughput, sensitive, and widely used.[1] | Can be affected by nanoparticles that interfere with the optical measurements or interact with the MTT reagent. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells with compromised membrane integrity.[2] | Cell membrane integrity and necrosis. | Non-destructive to remaining cells, allowing for further assays. | Nanoparticles can adsorb LDH, leading to an underestimation of cytotoxicity, or interfere with the enzymatic reaction.[2] |
| Live/Dead Cell Staining | Simultaneous staining of live and dead cells with fluorescent dyes. Calcein-AM stains live cells green, while ethidium (B1194527) homodimer-1 stains dead cells red. | Cell viability and membrane integrity through direct visualization. | Provides single-cell level data and morphological information. Can be quantified by flow cytometry or fluorescence microscopy. | Minimal interference reported, but high nanoparticle concentrations could potentially affect staining or imaging. |
Studies on maleimide-functionalized liposomes, which often incorporate DSPE-PEG-Maleimide, have generally indicated low cytotoxicity of the nanoparticle vehicle itself. For instance, research has shown that both conventional and maleimide-functionalized liposomes exhibit minimal cytotoxicity across various cell lines within the tested lipid concentration ranges.[3][4] In some cases, doxorubicin-loaded maleimide-functionalized liposomes demonstrated a greater inhibitory effect on cell growth compared to their non-functionalized counterparts, suggesting enhanced cellular uptake without a significant increase in the carrier's intrinsic toxicity.[5]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible cytotoxicity testing. Below are methodologies for the key experiments discussed.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the DSPE-PEG-Maleimide nanoparticles in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Live/Dead Cell Staining Protocol (for Fluorescence Microscopy)
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with DSPE-PEG-Maleimide nanoparticles as described previously.
-
Staining: After the desired incubation period, wash the cells once with PBS. Prepare a staining solution containing Calcein-AM (e.g., 2 µM) and Ethidium Homodimer-1 (e.g., 4 µM) in PBS. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantification: Capture images from multiple random fields for each condition and count the number of live and dead cells to determine the percentage of viable cells.
Visualizing Experimental Workflow and Cellular Pathways
To further clarify the experimental process and potential cellular responses, the following diagrams are provided.
Caption: A general workflow for assessing the cytotoxicity of DSPE-PEG-Maleimide nanoparticles using multiple assays.
Caption: A simplified signaling pathway illustrating how nanoparticles could potentially induce apoptosis through oxidative stress.
Conclusion
The evaluation of cytotoxicity is a non-negotiable aspect of developing safe and effective DSPE-PEG-Maleimide based nanoparticles for drug delivery. This guide highlights the importance of a multi-assay approach to account for potential nanoparticle-specific interferences and to gain a comprehensive understanding of the biological response. While existing data suggests that DSPE-PEG-Maleimide formulations are generally biocompatible, researchers are encouraged to perform rigorous, case-by-case evaluations using well-defined protocols. The provided methodologies and visualizations serve as a foundational resource for designing and executing robust cytotoxicity studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stealth Landscape: A Comparative Guide to DSPE-PEG-Maleimide Formulations for Prolonged In Vivo Circulation
For researchers, scientists, and drug development professionals, the ability of a nanoparticle formulation to evade the immune system and remain in circulation is paramount for therapeutic efficacy. The "stealth" properties conferred by polyethylene (B3416737) glycol (PEG)ylation are a cornerstone of modern drug delivery systems. Among the various PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a popular choice for its ability to create long-circulating nanoparticles with a functional maleimide (B117702) group for targeted ligand conjugation. This guide provides a comprehensive comparison of different DSPE-PEG-Maleimide formulations, focusing on their in vivo circulation time, supported by experimental data and detailed protocols.
The length of the PEG chain in DSPE-PEG-Maleimide formulations is a critical determinant of the resulting nanoparticle's pharmacokinetic profile. Generally, a longer PEG chain provides a thicker hydrophilic corona, which more effectively shields the nanoparticle from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life.[1][2]
Comparative In Vivo Circulation Data
The following table summarizes the pharmacokinetic parameters of liposomal formulations incorporating DSPE-PEG-Maleimide with different PEG molecular weights. The data highlights the impact of PEG chain length on the in vivo circulation half-life.
| Formulation | PEG Molecular Weight (Da) | Animal Model | Circulation Half-life (t½) | Reference |
| Liposome (B1194612) A | 2000 | Mice | ~ 5 hours | [3] |
| Liposome B | 5000 | Mice | Significantly longer than 2000 Da formulation | [2] |
| Micelle C | 2000 | Rat | 1.7-fold increase compared to control | [4][5] |
Note: The absolute circulation half-life can vary depending on the overall lipid composition, particle size, and the animal model used.[6]
The Influence of PEG Chain Length on Circulation Time
The decision between different DSPE-PEG-Maleimide formulations involves a trade-off between achieving a prolonged circulation time and other formulation parameters. While longer PEG chains, such as in DSPE-PEG5000-Maleimide, generally offer superior "stealth" characteristics and longer half-lives, they may also present certain challenges.[2] For instance, a very dense and long PEG layer can sometimes hinder the interaction of a targeting ligand with its receptor, a phenomenon known as the "PEG dilemma". Conversely, shorter PEG chains, as in DSPE-PEG2000-Maleimide, provide a good balance of extending circulation time while maintaining accessibility for targeting moieties.[7][8]
Experimental Protocols
Accurate determination of the in vivo circulation time is crucial for comparing different DSPE-PEG-Maleimide formulations. Below is a generalized experimental protocol for a pharmacokinetic study in a rodent model.
1. Formulation Preparation:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve the lipid components, including the desired DSPE-PEG-Maleimide (e.g., DSPE-PEG2000-Maleimide or DSPE-PEG5000-Maleimide), cholesterol, and other structural lipids (e.g., DSPC), in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[9]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
For in vivo tracking, a fluorescent or radiolabeled marker can be encapsulated in the liposomes or attached to the lipid components.
-
2. Animal Studies:
-
Animal Model: Typically, mice (e.g., BALB/c or C57BL/6) or rats (e.g., Sprague-Dawley) are used.[1][4] All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Administration: Administer the liposomal formulations intravenously (IV) via the tail vein. The dosage will depend on the specific formulation and the encapsulated therapeutic agent.[4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, and 48h) post-injection.[3] Blood can be collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
3. Quantification of Circulating Formulation:
-
Analytical Method: The concentration of the liposomal formulation in the plasma samples is quantified using a suitable analytical method.
-
Fluorescence Spectroscopy: If a fluorescent marker is used, the fluorescence intensity in the plasma samples is measured and correlated to the concentration using a standard curve.
-
Liquid Scintillation Counting: If a radiolabel is used, the radioactivity in the plasma is measured.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the lipid components or an encapsulated drug.[4]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is then used to calculate key pharmacokinetic parameters, including the circulation half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis.[4][5]
Conclusion
The choice of DSPE-PEG-Maleimide formulation significantly impacts the in vivo circulation time of nanoparticles. While longer PEG chains generally lead to extended half-lives, researchers must consider the potential trade-offs with targeting efficiency. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different formulations, enabling the rational design of long-circulating nanocarriers for a variety of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSPE-PEG2000-Maleimide - Echelon Biosciences [echelon-inc.com]
- 8. labinsights.nl [labinsights.nl]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Quantifying Maleimide Groups on Liposomes: Ellman's Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the formulation and characterization of liposomal drug delivery systems, accurate quantification of surface-functionalized maleimide (B117702) groups is paramount. This guide provides an objective comparison of the widely used Ellman's assay with alternative methods, supported by experimental data and detailed protocols to aid in selecting the most suitable assay for your specific needs.
The covalent conjugation of targeting ligands, antibodies, or other biomolecules to the surface of liposomes via maleimide-thiol chemistry is a cornerstone of targeted drug delivery. The density of reactive maleimide groups on the liposomal surface directly influences conjugation efficiency and the ultimate therapeutic efficacy of the nanocarrier. Consequently, robust and accurate analytical methods for quantifying these functional groups are essential.
This guide delves into the specifics of Ellman's assay, a traditional and widely adopted method, and compares its performance with several alternative techniques, including direct UV-Vis spectrophotometry, advanced colorimetric assays, and highly sensitive fluorometric and enzymatic methods.
The Challenge of Maleimide Instability
A critical factor to consider when quantifying maleimide groups on liposomes is their susceptibility to hydrolysis. The maleimide ring can be opened by hydrolysis, a reaction that is dependent on pH, temperature, and time. This process renders the maleimide inactive towards thiols, leading to an underestimation of the available reactive groups if not properly accounted for. Storing maleimide-functionalized liposomes at a slightly acidic pH (6.0-6.5) and lower temperatures can help minimize hydrolysis. Furthermore, the method of liposome (B1194612) preparation can significantly impact the stability of the maleimide group. Studies have shown that post-insertion techniques, where the maleimide-lipid is incorporated into pre-formed liposomes, can result in a higher percentage of active maleimide groups compared to methods where the maleimide-lipid is included during the initial formulation process.
Comparison of Maleimide Quantification Assays
The following table summarizes the key performance characteristics of Ellman's assay and its alternatives for the quantification of maleimide groups on liposomes.
| Assay Method | Principle | Limit of Detection (LOD) | Dynamic Range | Key Advantages | Key Disadvantages |
| Ellman's Assay | Indirect colorimetric detection of unreacted thiol after reaction with maleimide. | ~1-10 µM | 10-100 µM | Well-established, cost-effective, simple instrumentation. | Indirect measurement, lower sensitivity, potential for interference from colored or turbid samples. |
| Direct UV-Vis | Direct measurement of maleimide absorbance at ~302 nm. | High µM range | Dependent on spectrophotometer | Direct and rapid measurement. | Low sensitivity due to low molar absorptivity, potential for interference from other UV-absorbing components of the liposome. |
| Colorimetric (4,4'-DTDP) | Indirect colorimetric detection using a different thiol-reactive reagent. | Sub-µM to low µM | 0.5-50 µM | Higher sensitivity than Ellman's assay. | Indirect measurement, potential for interference. |
| Colorimetric (Maleimide Blue™) | Direct colorimetric detection using a proprietary maleimide sensor. | Low µM range | Dependent on kit | Rapid, direct measurement with high selectivity. | Proprietary reagent, may be more expensive. |
| Fluorometric Assay | Reaction of maleimide with a fluorogenic probe, leading to a fluorescent signal. | High nM to low µM | 0.1-10 µM | High sensitivity, wide dynamic range, less interference from colored samples. | Requires a fluorescence plate reader, can be more expensive. |
| Enzymatic Assay | Enzymatic amplification of the signal from the maleimide-thiol reaction. | Low nM range | 0.01-1 µM | Extremely high sensitivity. | More complex protocol, requires specific enzymes, can be expensive. |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below to facilitate their implementation in your laboratory.
Ellman's Assay (Indirect Method)
This method involves a two-step process: the reaction of the maleimide-functionalized liposomes with a known excess of a thiol-containing compound (e.g., L-cysteine or glutathione), followed by the quantification of the unreacted thiol using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).
Materials:
-
Maleimide-functionalized liposome suspension
-
L-cysteine hydrochloride
-
Ellman's Reagent (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.2)
-
UV-Vis spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of L-cysteine standards in phosphate buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Reaction with Thiol: Mix a known volume of the maleimide-liposome suspension with a known excess concentration of L-cysteine solution. Incubate at room temperature for 30 minutes to allow the maleimide-thiol reaction to go to completion. A control sample containing only the L-cysteine solution should also be prepared.
-
Reaction with Ellman's Reagent: Add DTNB solution to each standard, the control, and the liposome reaction mixture. Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of all samples at 412 nm.
-
Calculation:
-
Plot the absorbance of the L-cysteine standards versus their concentration to generate a standard curve.
-
Determine the concentration of unreacted L-cysteine in the liposome sample from the standard curve.
-
Calculate the amount of maleimide by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added.
-
Direct UV-Vis Spectrophotometry
This is the most straightforward method but is often limited by its low sensitivity.
Materials:
-
Maleimide-functionalized liposome suspension
-
Phosphate buffer (pH 7.2)
-
UV-Vis spectrophotometer
Procedure:
-
Blank Measurement: Use a suspension of non-functionalized liposomes at the same lipid concentration as a blank.
-
Sample Measurement: Measure the absorbance of the maleimide-functionalized liposome suspension at 302 nm.
-
Calculation: Calculate the concentration of maleimide groups using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the maleimide group (~620 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.
Fluorometric Assay
This highly sensitive method utilizes a fluorogenic probe that becomes fluorescent upon reaction with a maleimide group.
Materials:
-
Maleimide-functionalized liposome suspension
-
Fluorometric Maleimide Quantification Kit (e.g., Amplite™ Fluorimetric Maleimide Quantitation Kit)
-
Fluorescence microplate reader
Procedure:
-
Follow Kit Instructions: The specific protocol will vary depending on the manufacturer. Generally, it involves preparing a standard curve with a known maleimide-containing compound provided in the kit.
-
Sample Preparation: Dilute the maleimide-liposome suspension in the assay buffer provided.
-
Reaction: Add the fluorogenic probe to the standards and liposome samples.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths.
-
Calculation: Determine the concentration of maleimide in the liposome sample by comparing its fluorescence to the standard curve.
Visualizing the Workflow and Reaction
To further clarify the experimental processes, the following diagrams illustrate the workflow of the indirect Ellman's assay and the fundamental chemical reaction.
Safety Operating Guide
Proper Disposal of DSPE-PEG-Maleimide (MW 2000): A Comprehensive Guide
For Immediate Release
This document provides essential procedural guidance for the safe and compliant disposal of DSPE-PEG-Maleimide (MW 2000), a common reagent in biomedical research and drug development. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. The primary hazard associated with this compound stems from its reactive maleimide (B117702) group, which necessitates a deactivation step prior to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for DSPE-PEG-Maleimide (MW 2000). All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves are mandatory. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | May be required if handling the powder form and there is a risk of aerosolization. |
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water.[1]
For any significant exposure, seek immediate medical attention.
Step-by-Step Disposal Protocol
The core of the disposal procedure for DSPE-PEG-Maleimide involves the deactivation of the reactive maleimide group. This is achieved by quenching with a thiol-containing compound.
Experimental Protocol for Deactivation of Maleimide
To mitigate the reactivity of the maleimide group, it is best practice to react it with an excess of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT).[2][3]
-
Prepare a Quenching Solution: In a suitable container, prepare a ~100 mM solution of BME or DTT in a buffer such as phosphate-buffered saline (PBS).[2][3]
-
Reaction/Deactivation: In a designated chemical waste container, add the DSPE-PEG-Maleimide waste (in solid or solution form) to a 10-fold molar excess of the quenching solution.[2]
-
Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of two hours at room temperature to ensure complete deactivation of the maleimide group.[2]
Waste Segregation and Collection
Proper segregation of waste streams is crucial for compliant disposal.
| Waste Stream | Collection and Labeling Procedure |
| Unused Solid DSPE-PEG-Maleimide | Keep in its original, sealed container. Label as "Hazardous Waste: Unused DSPE-PEG-Maleimide". |
| Deactivated Liquid Waste | Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Label as "Hazardous Waste: Deactivated DSPE-PEG-Maleimide with [Name of Quenching Agent]". Do not pour down the drain. [2][3] |
| Contaminated Solid Waste | All consumables that have come into contact with DSPE-PEG-Maleimide (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: DSPE-PEG-Maleimide contaminated debris".[2] |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.[2] |
Final Disposal
All collected hazardous waste must be stored in a designated, well-ventilated, and secure area, segregated from incompatible materials. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3][4] Complete all necessary hazardous waste disposal forms as required by your institution. Disposal must be made according to official regulations.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal procedure for DSPE-PEG-Maleimide (MW 2000) waste.
References
Personal protective equipment for handling DSPE-PEG-Maleimide (MW 2000)
Essential Safety and Handling Guide for DSPE-PEG-Maleimide (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of DSPE-PEG-Maleimide (MW 2000). Adherence to these procedures is essential for ensuring laboratory safety and maintaining product integrity.
I. Hazard Identification and Safety Precautions
DSPE-PEG-Maleimide (MW 2000) is a chemical compound that requires careful handling due to its potential hazards. One Safety Data Sheet (SDS) classifies the substance as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. However, another SDS indicates that the substance is not classified as hazardous. Given this conflicting information, it is prudent to handle the compound with care, assuming the more stringent hazard classifications are accurate. The maleimide (B117702) group is reactive, particularly towards thiols, and is susceptible to hydrolysis, especially at higher pH[2].
Key safety recommendations include:
-
Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].
-
Personal Hygiene : Do not eat, drink, or smoke when using this product[1]. Wash hands thoroughly after handling[1].
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling DSPE-PEG-Maleimide (MW 2000) to prevent skin and eye contact, and inhalation:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Close-fitting with side shields. |
| Goggles | Required when there is a potential for splashing. | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat | Wear a standard laboratory coat. |
| Respiratory | Fume Hood | Use a fume hood to avoid inhalation of dust or aerosols. |
III. Step-by-Step Handling Protocol
1. Preparation and Storage:
-
Store DSPE-PEG-Maleimide (MW 2000) at -20°C in a tightly sealed container, protected from light and moisture[2][3].
-
Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, which can cause hydrolysis of the maleimide group[3].
2. Weighing and Reconstitution:
-
Perform all weighing and initial handling of the solid compound inside a chemical fume hood to minimize inhalation risk.
-
To reconstitute, dissolve the dried DSPE-PEG-Maleimide lipid film in an appropriate solvent such as chloroform, methylene (B1212753) chloride, or a buffer solution as per your experimental protocol[4]. For example, a dried film can be hydrated with a PBS buffer to form a micellar lipid solution[4].
3. Reaction and Incubation:
-
The maleimide group of DSPE-PEG-Maleimide reacts with sulfhydryl (thiol) groups, typically from cysteine residues in peptides or proteins[3].
-
This conjugation reaction is often carried out in a phosphate (B84403) buffer under an inert atmosphere (e.g., nitrogen) for several hours at room temperature with gentle stirring[4].
4. Post-Reaction Handling:
-
After the reaction is complete, purify the conjugate using appropriate methods, such as HPLC, while avoiding conditions that could cause hydrolysis (e.g., high temperatures)[5].
IV. Spill Management and Disposal
Spill Management:
-
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable container for chemical waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste[2]. Do not dispose of down the drain or in regular trash.
Visual Workflow for Handling DSPE-PEG-Maleimide
The following diagram outlines the key steps for the safe handling of DSPE-PEG-Maleimide (MW 2000) from receipt to disposal.
Caption: Workflow for handling DSPE-PEG-Maleimide.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
